Product packaging for Disperse Red 74(Cat. No.:CAS No. 61703-11-5)

Disperse Red 74

Cat. No.: B3029303
CAS No.: 61703-11-5
M. Wt: 471.5
InChI Key: AQMBXXOAUHJZIT-UHFFFAOYSA-N
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Description

Disperse Red 74 (CAS 61703-11-5) is a single azo-class synthetic dye with the molecular formula C 22 H 25 N 5 O 7 and a molecular weight of 471.46 . It is primarily used as a disperse dye in the textile industry for coloring synthetic fibers, showing high suitability for high-temperature and thermosol dyeing processes on polyester, where it yields a brilliant yellow-red shade . Its research applications extend to studying adsorption kinetics for wastewater treatment, serving as a model compound to investigate the efficiency of various adsorbents like alunite in removing dyes from effluents . Furthermore, its well-defined structure makes it a compound of interest in advanced materials science, including the development of dyeing processes using supercritical carbon dioxide, which offers an environmentally friendlier alternative to traditional water-based methods . The dye is supplied as a dark reddish-brown powder or red grains with good fastness properties . This product is intended for research and development purposes strictly within a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N5O7 B3029303 Disperse Red 74 CAS No. 61703-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBXXOAUHJZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61703-11-5
Record name C.I. Disperse Red 74
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Disperse Red 74" chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 74 is a monoazo dye characterized by its brilliant yellow-red to purple-sauce color.[1][2][3] Primarily utilized in the textile industry, it is effective for dyeing polyester (B1180765) and its blended fabrics, as well as acetate (B1210297) and triacetate fibers, through high-temperature and high-pressure methods.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with relevant experimental protocols and a visualization of its synthesis pathway.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₂₂H₂₅N₅O₇.[1][2][4][5][6] It is classified as a single azo dye.[2] The physical and chemical characteristics of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Appearance Purple-sauce color powder, Dark reddish-brown powder[1][2][3]
Molecular Formula C₂₂H₂₅N₅O₇[1][2][4][5][6]
Molecular Weight 471.46 g/mol [2][4][5][6]
CAS Number 61703-11-5[1][2][5][6]
Boiling Point (Calculated) 686.4 ± 55.0 °C at 760 mmHg[7]
Density (Calculated) 1.3 ± 0.1 g/cm³[7]
Flash Point (Calculated) 368.9 ± 31.5 °C[7]
Vapor Pressure (Calculated) 0.0 ± 2.1 mmHg at 25°C[7]
Index of Refraction (Calculated) 1.592[7]
Solubility and Spectral Properties
PropertyValueSource(s)
Solubility Soluble in ethanol (B145695) and acetone. Limited water solubility (≤0.1 g/L).[1][2][3][5]
Maximum Absorption Wavelength (λmax) 496 nm[1]
LogP (Calculated) 4.12[7]

Experimental Protocols

Melting Point Determination (General Procedure)

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube, which is sealed at one end. The sample height in the tube should be approximately 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

UV-Vis Spectroscopy (General Procedure)

The maximum absorption wavelength (λmax) of this compound can be determined using a UV-Vis spectrophotometer.

  • Solution Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent, such as ethanol or acetone, in a volumetric flask.

  • Instrument Setup: The spectrophotometer is calibrated using a reference cuvette containing the pure solvent.

  • Measurement: The sample solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths (e.g., 300-700 nm).

  • Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

  • Diazotization: 4-Nitrobenzenamine is treated with an acidic solution of sodium nitrite (B80452) at a low temperature (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. This coupling reaction yields the final this compound dye.

The workflow for the synthesis of this compound is illustrated in the diagram below.

Synthesis_of_Disperse_Red_74 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Coupling Reaction Coupling Component 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine Coupling Component->this compound

Caption: Synthesis workflow for this compound.

References

Disperse Red 74 (CAS 61703-11-5): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for Disperse Red 74. It is important to note that while extensive data exists for the general class of disperse dyes, specific in-depth toxicological and mechanistic studies on this compound (CAS 61703-11-5) are limited in publicly accessible scientific literature. Therefore, some sections of this guide draw upon data from structurally related disperse azo dyes to provide context and potential research avenues. All information derived from external sources is appropriately cited.

Introduction

This compound, identified by the CAS number 61703-11-5, is a monoazo disperse dye.[1] These dyes are organic colorants with low water solubility, designed for dyeing hydrophobic fibers such as polyester, acetate, and nylon.[2] Their application typically involves high-temperature dispersion in an aqueous medium, allowing the dye molecules to penetrate and color the synthetic fibers.[2] While primarily used in the textile industry, the potential for human exposure through contact with dyed fabrics and environmental release has prompted interest in their biological and toxicological profiles. This guide synthesizes the available physicochemical data, manufacturing processes, and the limited toxicological information for this compound, alongside relevant data from related compounds to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in experimental settings and its potential environmental fate.

PropertyValueReference
CAS Number 61703-11-5[3][4]
Molecular Formula C22H25N5O7[5]
Molecular Weight 471.46 g/mol [1]
Appearance Dark reddish-brown to purple powder[5][6]
Solubility Soluble in ethanol (B145695) and acetone; low water solubility[5][6]
Maximum Absorption Wavelength (λmax) 496 nm[7]
Boiling Point 686.4 ± 55.0 °C at 760 mmHg[8]
Density 1.3 ± 0.1 g/cm³[8]
Flash Point 368.9 ± 31.5 °C[8]

Manufacturing and Synthesis

The synthesis of this compound involves a multi-step chemical process. The primary manufacturing method is through diazotization and coupling reactions.[1]

A general workflow for the synthesis is as follows:

  • Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.[1]

  • Coupling: The resulting diazonium salt is then coupled with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to form the final this compound molecule.[1]

A schematic representation of this synthesis workflow is provided below.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium_Salt 4-Nitrobenzenamine Diazonium Salt 4-Nitrobenzenamine->Diazonium_Salt Reaction Nitrous_Acid Nitrous Acid (from NaNO2 + Acid) Nitrous_Acid->Diazonium_Salt Disperse_Red_74 This compound Diazonium_Salt->Disperse_Red_74 Coupling Coupling_Component 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine Coupling_Component->Disperse_Red_74

A simplified workflow for the synthesis of this compound.

Toxicological Profile

Cytotoxicity and Genotoxicity
  • Disperse Red 1 , a structurally related azo dye, has been shown to induce cytotoxic and genotoxic effects in mouse germ cells in vivo, leading to increased frequency of sperm with abnormal morphology and decreased fertility.[9] It has also demonstrated mutagenic effects in human hepatoma cells (HepG2) and lymphocytes.[9]

  • In silico studies have suggested that some genotoxic azo dyes, including Disperse Red 1, can interact with DNA, primarily through minor groove binding.[10]

Skin Sensitization
  • Disperse dyes are recognized as important contact allergens in textiles.[11]

  • Studies using the Local Lymph Node Assay (LLNA) on other disperse dyes have been conducted to assess their skin sensitization potential. While no specific LLNA data for this compound was found, this assay is a standard method for evaluating the allergenic potential of such compounds.

Experimental Protocols

Detailed experimental protocols for toxicological testing of this compound are not published. However, standard methodologies used for other disperse dyes can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a disperse dye.

  • Cell Culture: Culture a relevant cell line (e.g., human keratinocytes HaCaT, or human liver cells HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (solvent only) and a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Culture Culture Cells (e.g., HaCaT, HepG2) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Dilutions Cell_Seeding->Compound_Prep Treatment Treat Cells with Dye Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

A general workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways

The specific signaling pathways affected by this compound have not been elucidated. However, based on the toxicological profiles of other azo dyes, several pathways could be implicated in its potential biological effects. Azo dyes can be metabolized by azoreductases in the liver and gut microbiota, leading to the formation of aromatic amines, which are often implicated in toxicity. These metabolites can induce oxidative stress and DNA damage, potentially activating stress-response pathways.

The diagram below illustrates a hypothetical signaling pathway that could be initiated by exposure to a disperse azo dye and its metabolites.

Azo_Dye_Toxicity_Pathway cluster_exposure Exposure & Metabolism cluster_cellular_effects Cellular Effects cluster_signaling Signaling & Response Disperse_Azo_Dye Disperse Azo Dye (e.g., this compound) Metabolism Azo Reduction (Liver, Gut Microbiota) Disperse_Azo_Dye->Metabolism Aromatic_Amines Aromatic Amine Metabolites Metabolism->Aromatic_Amines Oxidative_Stress Oxidative Stress (ROS Production) Aromatic_Amines->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Stress_Kinases Stress-Activated Protein Kinases (e.g., p53, MAPK) DNA_Damage->Stress_Kinases Cell_Cycle_Arrest Cell Cycle Arrest Stress_Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis Stress_Kinases->Apoptosis DNA_Repair DNA Repair Stress_Kinases->DNA_Repair

A hypothetical signaling pathway for azo dye-induced toxicity.

Analytical Methods

The detection and quantification of this compound in various matrices are essential for exposure and environmental monitoring. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common analytical technique for disperse dyes.

Analytical MethodMatrixSample PreparationDetectionReference
HPLC-UV/Vis TextilesSolvent extractionUV/Vis Detector[2]
LC-MS/MS Environmental SamplesSolid-phase extractionMass Spectrometry[2]

Conclusion and Future Directions

This compound is a commercially relevant monoazo dye with a well-defined chemical structure and established manufacturing processes. However, there is a significant gap in the publicly available scientific literature regarding its specific toxicological profile and mechanism of action. While data from related disperse azo dyes suggest potential for cytotoxicity, genotoxicity, and skin sensitization, dedicated studies on this compound are necessary for a comprehensive risk assessment.

Future research should focus on:

  • In vitro and in vivo toxicological studies to determine the cytotoxic, genotoxic, and skin-sensitizing potential of pure this compound.

  • Mechanistic studies to identify the specific signaling pathways affected by this compound and its metabolites.

  • Toxicokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Development and validation of sensitive analytical methods for the detection of this compound and its metabolites in biological and environmental samples.

A deeper understanding of the biological effects of this compound is crucial for ensuring its safe use and for the development of potentially safer alternatives.

References

"Disperse Red 74" molecular structure and formula C22H25N5O7

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Formula: C₂₂H₂₅N₅O₇

Molecular Weight: 471.47 g/mol

C.I. Number: 113379

CAS Number: 61703-11-5[1]

This technical guide provides a comprehensive overview of the monoazo dye, Disperse Red 74. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and toxicological profile based on available data for this class of compounds.

Physicochemical Properties

This compound is a synthetic colorant characterized by its limited solubility in water and its affinity for hydrophobic fibers. A summary of its key physicochemical properties is presented below.

PropertyValueReferences
Molecular FormulaC₂₂H₂₅N₅O₇[1][2][3]
Molecular Weight471.47 g/mol [3]
AppearanceDark reddish-brown to purple powder[2]
SolubilitySoluble in ethanol (B145695) and acetone[1][2]
Maximum Absorption Wavelength (λmax)496 nm[2]

Synthesis Protocol

The industrial synthesis of this compound is achieved through a well-established two-step azo coupling reaction. This process involves the diazotization of an aromatic amine followed by its reaction with a coupling component.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitrobenzenamine

  • 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Ice

Procedure:

  • Diazotization: 4-Nitrobenzenamine is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5°C using an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt of 4-nitrobenzenamine.

  • Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. The reaction mixture is maintained at a low temperature and slightly acidic pH to facilitate the electrophilic substitution reaction, resulting in the formation of the this compound dye molecule.

  • Isolation and Purification: The precipitated dye is isolated by filtration, washed with water to remove any unreacted starting materials and by-products, and then dried.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction A 4-Nitrobenzenamine B HCl, NaNO2 0-5°C A->B Reacts with C 4-Nitrobenzenamine Diazonium Salt B->C Forms E Low Temperature Slightly Acidic pH C->E Couples with D 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine D->E Reacts in presence of F This compound E->F Yields

Figure 1. Synthesis workflow for this compound.

Application in Textile Industry

This compound is primarily used for dyeing polyester (B1180765) fibers and their blends. It exhibits good fastness properties, making it a commercially valuable colorant.

Dyeing Fastness Properties
Fastness TestRating (on a scale of 1-5)
Light Fastness5
Washing Fastness (Polyester)5
Washing Fastness (Cotton)5
Sublimation Fastness5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4-5

Toxicological Profile and Relevance to Drug Development

Currently, there is a significant lack of publicly available data regarding the specific biological activity, mechanism of action, or potential therapeutic applications of this compound. The research focus for this compound has been predominantly within the dye and textile industry.

However, as an azo dye, this compound belongs to a chemical class that has been investigated for a range of pharmacological activities. Azo compounds have been explored for their potential as antimicrobial, antiviral, and anticancer agents. The azo bond can be cleaved by reductases, including those present in the gut microbiota and the liver, to release the constituent aromatic amines. The nature of these amines is a key determinant of the compound's biological effects and toxicity.

General Toxicological Concerns for Azo Dyes:

  • Mutagenicity and Genotoxicity: Some azo dyes have been shown to be mutagenic, often due to the genotoxic nature of the aromatic amines released upon metabolic reduction.

  • Carcinogenicity: Certain aromatic amines are known carcinogens, raising concerns about the long-term safety of some azo dyes.

  • Skin Sensitization: Disperse dyes, in general, are a known cause of allergic contact dermatitis.

Given the absence of specific pharmacological data for this compound, any consideration for its use in a drug development context would necessitate a comprehensive toxicological evaluation. The logical workflow for such an investigation is outlined below.

Toxicological_Evaluation_Workflow A This compound B In Vitro Cytotoxicity Assays A->B C Genotoxicity/Mutagenicity Assays (e.g., Ames Test, Micronucleus Assay) A->C D Metabolic Stability Assays (Identification of Metabolites) A->D E In Vivo Acute Toxicity Studies B->E C->E G Pharmacokinetic (ADME) Studies D->G F Sub-chronic and Chronic Toxicity Studies E->F H Data Analysis and Risk Assessment F->H G->H

References

Synthesis of "Disperse Red 74" from 4-Nitrobenzenamine diazo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the monoazo dye, Disperse Red 74, through the diazotization of 4-nitrobenzenamine and subsequent coupling with a synthesized aromatic amine. This document provides detailed experimental protocols, data summaries, and visual representations of the chemical pathways and workflows.

Overview of this compound

This compound is a brilliant yellow-red disperse dye belonging to the single azo class of compounds. It is primarily used for dyeing and printing on polyester (B1180765) and its blended fabrics. Understanding its synthesis is crucial for researchers involved in dye chemistry, materials science, and potentially for the development of related chromophoric structures in other fields.

Chemical Properties

A summary of the key chemical properties of the starting material and the final product is presented in Table 1.

Property4-NitrobenzenamineThis compound
Molecular Formula C₆H₆N₂O₂[1][2][3][4]C₂₂H₂₅N₅O₇[5][6]
Molecular Weight 138.12 g/mol [1]471.46 g/mol [5][6]
CAS Number 100-01-6[1]61703-11-5[5][6]
Appearance Yellow or brown powder[1]Dark reddish-brown to purple powder[5][6]
Solubility Soluble in ethanol (B145695); slightly soluble in water.Soluble in ethanol and acetone.[5][6]
Melting Point 146-149 °C[1][3]Not readily available
Boiling Point 332 °C[1]Not readily available
UV-Vis (λmax) Not applicable496 nm[6]

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step is the diazotization of 4-nitrobenzenamine to form a diazonium salt. The second step is the azo coupling of this diazonium salt with 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium_Salt 4-Nitrobenzenediazonium Salt 4-Nitrobenzenamine->Diazonium_Salt NaNO₂, HCl 0-5 °C Disperse_Red_74 This compound Diazonium_Salt->Disperse_Red_74 Coupling_Component 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine Coupling_Component->Disperse_Red_74 15-20 °C Coupling_Component_Workflow m-Nitroaniline m-Nitroaniline Ethoxylation Ethoxylation with Ethylene Oxide m-Nitroaniline->Ethoxylation Esterification Esterification with Acetic Anhydride Ethoxylation->Esterification Reduction Catalytic Hydrogenation (Reduction of Nitro Group) Esterification->Reduction Acetylation Acetylation Reduction->Acetylation Coupling_Component 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine Acetylation->Coupling_Component Logical_Workflow Start Start Reagent_Prep Prepare Reagent Solutions (4-Nitrobenzenamine, NaNO₂, Coupling Component) Start->Reagent_Prep Diazotization Diazotization (0-5 °C) Reagent_Prep->Diazotization Azo_Coupling Azo Coupling (15-20 °C) Diazotization->Azo_Coupling Isolation Isolate Crude Product (Filtration) Azo_Coupling->Isolation Purification Purify Product (Washing, Drying) Isolation->Purification Characterization Analytical Characterization (HPLC, UV-Vis, NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Spectroscopic Data and Analysis of Disperse Red 74: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the monoazo dye, Disperse Red 74 (C.I. 113379). The information is tailored for researchers and professionals in drug development and related scientific fields, offering a structured presentation of spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.

Chemical Structure and Identification

This compound is chemically identified as N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(E)-(4-nitrophenyl)diazenyl]phenyl]acetamide.[1] Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₂₂H₂₅N₅O₇
Molecular Weight 471.46 g/mol
CAS Number 61703-11-5

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a chromophore-containing molecule like this compound. The extended π-system of the azo linkage and aromatic rings gives rise to strong absorption in the visible region, which is responsible for its color.

UV-Vis Spectroscopic Data

The maximum absorption wavelength (λmax) for this compound has been reported in the visible range.

ParameterValueSolvent
λmax 496 nmAcetone
Experimental Protocol for UV-Vis Spectroscopy

A generalized protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) at a concentration of approximately 1 mg/mL. Disperse dyes often have low water solubility, necessitating the use of organic solvents.

    • From the stock solution, prepare a dilute solution (e.g., 5-10 µg/mL) in the same solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range for scanning, typically from 200 to 800 nm, to capture both UV and visible absorptions.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the dilute sample solution before filling it for measurement.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.3d2HAromatic protons ortho to the nitro group
~7.9d2HAromatic protons meta to the nitro group
~7.8d1HAromatic proton on the central ring
~7.5dd1HAromatic proton on the central ring
~7.2d1HAromatic proton on the central ring
~4.3t4H-N-CH₂-CH₂-O-
~3.8t4H-N-CH₂-CH₂-O-
~2.2s3H-NH-CO-CH₃
~2.0s6H-O-CO-CH₃
Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~169Carbonyl carbons of acetate (B1210297) groups
~168Carbonyl carbon of acetamido group
~150Aromatic carbon attached to the azo group
~148Aromatic carbon attached to the nitro group
~145Aromatic carbon attached to the N,N-bis(2-acetoxyethyl)amino group
~142Aromatic carbon attached to the acetamido group
~129Aromatic carbons
~125Aromatic carbons
~123Aromatic carbons
~118Aromatic carbons
~61Methylene carbons (-O-CH₂-)
~49Methylene carbons (-N-CH₂-)
~24Methyl carbon of acetamido group
~21Methyl carbons of acetate groups
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is outlined below:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the dye.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the deuterated solvent signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry Data
m/zInterpretation
472.18[M+H]⁺ (Molecular ion with proton)
494.16[M+Na]⁺ (Sodium adduct)
429.17[M+H - CH₂CO]⁺ (Loss of a ketene (B1206846) group)
387.16[M+H - 2(CH₂CO)]⁺ (Loss of two ketene groups)
327.14[M+H - 2(CH₃COOH)]⁺ (Loss of two acetic acid molecules)
Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of this compound:

  • Sample Preparation:

    • Prepare a dilute solution of the dye (e.g., 10-100 µg/mL) in a solvent compatible with the ionization technique, such as methanol (B129727) or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for a polar molecule like this compound.

    • The analysis can be performed in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features of the molecule.

Analytical Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Characterize Chromophore nmr NMR Spectroscopy purification->nmr Determine Connectivity mass_spec Mass Spectrometry purification->mass_spec Determine Molecular Formula uv_data λmax Determination uv_vis->uv_data nmr_data Structure Elucidation (¹H & ¹³C Assignments) nmr->nmr_data ms_data Molecular Weight Confirmation & Fragmentation Analysis mass_spec->ms_data structure_confirm Structure Confirmation uv_data->structure_confirm nmr_data->structure_confirm ms_data->structure_confirm

References

Disperse Red 74: A Technical Overview of its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Disperse Red 74, a monoazo dye. The primary focus of this document is its maximum absorption wavelength (λmax), a critical parameter for many of its applications. This guide also details the standard experimental protocol for determining this value and presents a logical workflow for its characterization.

Core Properties of this compound

This compound is a synthetic organic colorant belonging to the disperse class of dyes. These dyes are characterized by their low solubility in water and are primarily used for dyeing hydrophobic fibers such as polyester.

PropertyValueSource
Maximum Absorption Wavelength (λmax) 496 nm[1][2]
Molecular Formula C22H25N5O7[1]
Molar Mass 471.4632 g/mol [1]
Appearance Purple-sauce colored powder[1]
Solubility Soluble in ethanol (B145695) and acetone[1][2]
Dye Class Monoazo[2][3]

Experimental Protocol: Determination of Maximum Absorption Wavelength (λmax)

The maximum absorption wavelength of this compound is determined using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample.

Objective: To determine the wavelength at which this compound exhibits maximum absorbance in a given solvent.

Materials and Equipment:

  • This compound

  • Ethanol (or another suitable solvent like acetone)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of ethanol in a volumetric flask to prepare a stock solution of a specific concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the recommended time.

    • Set the wavelength range for scanning (e.g., from 300 nm to 700 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer to calibrate the instrument and zero the absorbance.

  • Sample Measurement:

    • Rinse a second quartz cuvette with one of the working solutions of this compound and then fill it with the same solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

  • Data Acquisition:

    • Initiate the scan. The spectrophotometer will measure the absorbance of the sample across the specified wavelength range.

    • The resulting spectrum will show a peak at the wavelength of maximum absorption (λmax).

  • Analysis: Identify the wavelength corresponding to the highest absorbance value on the spectrum. This is the λmax for this compound in the chosen solvent. For this compound, this peak is expected at approximately 496 nm.[1][2]

Workflow for Spectral Characterization of this compound

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a disperse dye such as this compound.

G Workflow for Synthesis and Spectral Characterization of this compound A Synthesis of this compound B Purification and Isolation A->B C Structural Characterization (e.g., NMR, FT-IR, Mass Spectrometry) B->C D Preparation of Dye Solution B->D E UV-Vis Spectrophotometry D->E F Determination of λmax E->F G Application Testing (e.g., Dyeing of Polyester) F->G

Caption: A flowchart outlining the key stages from synthesis to the application testing of this compound.

References

A Technical Guide to the Solubility of Disperse Red 74 in Ethanol and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Red 74 in two common organic solvents, ethanol (B145695) and acetone (B3395972). While qualitative data confirms its solubility, this document also outlines a detailed experimental protocol for the quantitative determination of its solubility, addressing a notable gap in currently available public literature.

Core Topic: Solubility of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC22H25N5O7[1][3][4]
Molecular Weight471.46 g/mol [1][4]
AppearancePurple-brown powder[1][3]
CAS Registry Number61703-11-5[1][4]
Maximum Absorption Wavelength (λmax)496 nm[3]
Qualitative Solubility
EthanolSoluble[1][3]
AcetoneSoluble[1][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in ethanol and acetone. This protocol is based on the widely used spectrophotometric method for determining the solubility of colored compounds.

Objective: To quantify the solubility of this compound in ethanol and acetone at a controlled temperature.

Materials:

  • This compound

  • Ethanol (analytical grade)

  • Acetone (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Shaking incubator or water bath

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent (ethanol or acetone) to prepare a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using the most concentrated standard solution, perform a wavelength scan using the UV-Vis spectrophotometer to determine the λmax of this compound in the specific solvent.

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. Perform a linear regression to obtain the equation of the line and the R² value.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.45 µm syringe filter.

    • Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Use the calibration curve equation to calculate the concentration of the diluted solution and then multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

Workflow and Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve prep_saturated Prepare Saturated Solution measure_abs Measure Absorbance of Saturated Solution prep_saturated->measure_abs det_lambda Determine λmax det_lambda->gen_cal_curve calc_sol Calculate Solubility gen_cal_curve->calc_sol measure_abs->calc_sol

References

"Disperse Red 74" as a mono azo, high-temperature dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a High-Temperature Monoazo Dye for Advanced Applications

This technical guide provides a comprehensive overview of Disperse Red 74 (C.I. 113379), a monoazo dye valued for its performance in high-temperature dyeing applications, particularly for polyester (B1180765) and its blended fabrics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, dyeing protocols, and toxicological profile.

Core Properties and Specifications

This compound is a synthetic organic colorant characterized by a single azo bond (-N=N-) as its chromophore. Its chemical structure and properties make it particularly suitable for dyeing hydrophobic fibers at elevated temperatures.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₂H₂₅N₅O₇[1]
Molecular Weight 471.46 g/mol [1]
CAS Number 61703-11-5[1]
Appearance Dark reddish-brown to purple powder[1]
Maximum Absorption Wavelength (λmax) 496 nm[2]
Solubility Soluble in ethanol (B145695) and acetone[1]
Fastness Properties on Polyester

The performance of a dye is critically assessed by its fastness to various environmental and processing factors. Table 2 outlines the typical fastness ratings for this compound on polyester fabric.

Fastness PropertyISO StandardRating
Light Fastness ISO 105-B025-6
Washing Fastness ISO 105-C035
Sublimation Fastness ISO 105-P014-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5
Perspiration Fastness ISO 105-E045
Ironing Fastness ISO 105-X115-6

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in high-temperature dyeing of polyester, compiled from established chemical and textile processing literature.

Laboratory-Scale Synthesis of this compound

The synthesis of this compound involves a diazotization and coupling reaction.[1] The general manufacturing method involves the diazotization of 4-nitrobenzenamine and its subsequent coupling with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[1] A representative laboratory-scale protocol is detailed below.

Materials:

  • 4-Nitrobenzenamine

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine (coupling component)

  • Ice

  • Sodium acetate (B1210297)

  • Filter paper

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of 4-nitrobenzenamine in a solution of hydrochloric acid and water, cooled to 0-5°C in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling component, 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, in a suitable solvent (e.g., acetic acid or ethanol) and cool to 0-5°C.

    • Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and adjust the pH to 4-5 by adding a saturated solution of sodium acetate to facilitate the coupling reaction.

    • Continue stirring for 2-4 hours until the coupling is complete, which is indicated by the absence of the diazonium salt.

  • Isolation and Purification:

    • Filter the resulting precipitate (this compound) using vacuum filtration.

    • Wash the filter cake with cold water to remove any unreacted starting materials and salts.

    • Dry the purified dye in a vacuum oven at 60-70°C.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard high-temperature exhaust dyeing method for polyester fabric using this compound.[3][4]

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (reducing agent for clearing)

  • Sodium hydroxide

  • High-temperature, high-pressure dyeing apparatus

  • Beakers, magnetic stirrer

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound (e.g., 1% on weight of fabric for a medium shade) with an equal amount of a dispersing agent and a small amount of warm water.

    • Add the dye paste to the main dye bath containing water at a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add a levelling agent (e.g., 1 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.[3][5]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3]

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

  • Reduction Clearing:

    • Drain the dye bath and rinse the fabric with warm water.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in the clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot water and then cold water.

  • Drying:

    • Dry the dyed fabric in an oven or a stenter at 100-120°C.

Toxicological Profile and Metabolic Pathways

The relevance of this compound and other azo dyes to drug development professionals lies primarily in their toxicological properties and metabolic fate in biological systems.

Genotoxicity and Cytotoxicity

While specific toxicological data for this compound is limited, studies on structurally similar azo dyes, such as Disperse Red 1, have demonstrated cytotoxic and genotoxic effects.[6] These effects are often attributed to the metabolic reduction of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[7] Animal studies with Disperse Red 1 have shown an increased frequency of sperm with abnormal morphology and DNA damage in testis cells.[6] In vitro studies on other azo dyes have indicated that their reduction products can induce oxidative genotoxicity.[8][9]

Metabolic Activation and Cellular Response

The metabolism of azo dyes is a critical factor in their toxicity. Human intestinal microbiota and, to a lesser extent, skin microbiota possess azoreductase enzymes capable of cleaving the azo bond.[7][10] This reductive metabolism is considered a key activation step, as the resulting aromatic amines can be further metabolized by host enzymes into reactive electrophilic species that can form adducts with DNA.[11][12]

The interaction of azo dye metabolites with DNA can trigger a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.[13] Furthermore, exposure to azo dyes has been linked to oxidative stress, characterized by an increase in reactive oxygen species (ROS) and the activation of antioxidant response pathways, such as the Nrf2 signaling pathway.[14] Chronic exposure to azo dyes in occupational settings has been associated with an elevation of oxidative stress markers.[14] Some studies suggest that the carcinogenic and proliferative effects of azo dyes may be mediated through key signaling pathways such as MAPK and PI3K-AKT.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways related to this compound.

G cluster_synthesis Synthesis of this compound 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt  Diazotization (NaNO₂, HCl, 0-5°C) This compound This compound Diazonium Salt->this compound  Coupling (pH 4-5, 0-5°C) 3-Acetamido-N,N-bis\n(2-acetoxyethyl)benzeneamine 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine 3-Acetamido-N,N-bis\n(2-acetoxyethyl)benzeneamine->this compound

Caption: Synthesis pathway of this compound.

G cluster_dyeing High-Temperature Dyeing Workflow cluster_params Key Parameters Dye Bath Preparation Dye Bath Preparation Dyeing Process Dyeing Process Dye Bath Preparation->Dyeing Process  Polyester Fabric Reduction Clearing Reduction Clearing Dyeing Process->Reduction Clearing  Dyed Fabric Drying Drying Reduction Clearing->Drying  Cleared Fabric Final Product Final Product Drying->Final Product Temp: 130°C Temp: 130°C pH: 4.5-5.5 pH: 4.5-5.5 Time: 45-60 min Time: 45-60 min

Caption: High-temperature dyeing workflow for polyester.

G cluster_toxicity Potential Toxicity Pathway of Azo Dyes Azo Dye (e.g., this compound) Azo Dye (e.g., this compound) Metabolic Activation Metabolic Activation Azo Dye (e.g., this compound)->Metabolic Activation  Azoreductases (Gut/Skin Microbiota) Aromatic Amines Aromatic Amines Metabolic Activation->Aromatic Amines Reactive Metabolites Reactive Metabolites Aromatic Amines->Reactive Metabolites  Host Enzymes Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress  ROS Generation DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts DNA Damage DNA Damage Oxidative Stress->DNA Damage DNA Adducts->DNA Damage Cellular Response Cellular Response DNA Damage->Cellular Response  e.g., MAPK, p53 activation Genotoxicity Genotoxicity Cellular Response->Genotoxicity

Caption: Potential toxicity pathway of azo dyes.

References

Disperse Red 74: A Comprehensive Technical Review of its Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 74, identified by the Colour Index number 113379 and CAS number 61703-11-5, is a monoazo dye recognized for its brilliant yellow-red hue.[1] As a member of the disperse dye class, it is characterized by its low water solubility and its application from a fine aqueous dispersion to dye hydrophobic fibers.[2] Its primary industrial application is in the dyeing and printing of synthetic textiles, most notably polyester (B1180765) and its blends, where it is valued for its high-temperature performance and good fastness properties.[3][4] This technical guide provides an in-depth literature review of the synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in the chemical and textile industries. While the audience scope includes drug development professionals, it is important to note that extensive literature searches did not yield any evidence of this compound's use in pharmaceutical development or its interaction with biological signaling pathways. Its relevance is firmly established within the realm of industrial colorants.

Physicochemical and Fastness Properties

This compound is a dark reddish-brown powder with a purple cast.[5] It is soluble in organic solvents such as ethanol (B145695) and acetone.[5] Key physicochemical properties are summarized in Table 1. The dye's color is stable in the presence of copper and iron ions during the dyeing process, a desirable characteristic for achieving consistent shades.[5] However, it is sensitive to alkaline conditions, necessitating careful pH control during application.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CI Name This compound[1]
CAS Number 61703-11-5[1]
Molecular Formula C22H25N5O7[1]
Molecular Weight 471.46 g/mol [1]
Appearance Dark reddish-brown powder[5]
Maximum Absorption Wavelength (λmax) ~496 nm[6]
Solubility Soluble in ethanol and acetone[5]

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various environmental factors. This compound generally exhibits good to excellent fastness ratings, particularly for washing and sublimation, making it suitable for textiles that require durability.[2][4] The fastness ratings according to ISO standards are presented in Table 2.

Table 2: Fastness Properties of this compound on Polyester

Fastness TestISO StandardRating (1-5, 5=Excellent)Reference
Light Fastness ISO 105-B025[2]
Washing Fastness ISO 105-C065[2]
Sublimation Fastness ISO 105-P015[2]
Rubbing Fastness (Dry) ISO 105-X124-5[2]
Rubbing Fastness (Wet) ISO 105-X124-5[2]

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the production of a vast array of colorants. The process involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[1]

Reaction Pathway

The synthesis of this compound proceeds as follows:

  • Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine (also known as p-nitroaniline) is treated with sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Coupling Reaction: The diazonium salt is then reacted with the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, to form the final this compound molecule.[1]

Synthesis_of_Disperse_Red_74 cluster_diazotization Diazotization cluster_coupling Coupling 4-Nitrobenzenamine 4-Nitrobenzenamine Diazonium Salt Diazonium Salt 4-Nitrobenzenamine->Diazonium Salt NaNO2, HCl 0-5 °C Disperse_Red_74 Disperse_Red_74 Diazonium Salt->Disperse_Red_74 Coupling_Component 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine Coupling_Component->Disperse_Red_74

Synthesis of this compound
Experimental Protocol for Synthesis

The following is a representative industrial-scale synthesis protocol for this compound.

Part 1: Preparation of the Coupling Component (Illustrative)

The synthesis of the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, is a multi-step process. An illustrative procedure involves the following key transformations:

  • Acylation of m-Phenylenediamine (B132917): m-Phenylenediamine is acylated to protect one of the amino groups. For example, 38.6 kg of 98% m-phenylenediamine is dissolved in 236 kg of water at 60-65 °C. After cooling to 28 °C, 47 kg of 30% hydrochloric acid is added, followed by the addition of acetic anhydride (B1165640) at 28-32 °C.[7]

  • Ethoxylation: The acylated intermediate is then reacted with ethylene (B1197577) oxide. The acylated product is mixed with water and heated to 70-75 °C, followed by the introduction of approximately 50 kg of ethylene oxide.[7]

  • Esterification: The resulting diol is esterified with acetic anhydride. After concentrating the product from the previous step, 17.05 kg of 98% acetic acid is added, and the mixture is heated. Then, 125.5 kg of 98% acetic anhydride is slowly added at 80-90 °C. The reaction is completed by heating at 95-100 °C for 3 hours to yield the final coupling component.[7]

Part 2: Diazotization and Coupling

  • Diazotization: 32.2 kg of 93% p-nitroaniline is diazotized at 0-5 °C using 79 kg of 30% hydrochloric acid and 17.4 kg of 93% sodium nitrite.[7]

  • Coupling: The prepared diazonium salt solution is then coupled with the synthesized coupling component at 15-20 °C for 4-5 hours.[7]

  • Isolation: The resulting this compound dye is isolated by filtration, followed by grinding and drying to yield the final product.[7]

Applications in Textile Dyeing

This compound is primarily used for dyeing polyester fibers and their blends with other fibers like cotton.[8] Due to the crystalline and hydrophobic nature of polyester, the dyeing process requires high energy to facilitate the diffusion of the dye molecules into the fiber structure. The most common method for applying this compound is the high-temperature, high-pressure (HTHP) exhaust dyeing method.[3][6]

High-Temperature, High-Pressure (HTHP) Dyeing Protocol for Polyester

This method is typically carried out in a sealed dyeing machine (autoclave) to achieve temperatures above the boiling point of water.

1. Pre-treatment of Fabric: Before dyeing, the polyester fabric is thoroughly cleaned (scoured) to remove any impurities, oils, and sizes that could interfere with dye uptake. This is typically done with a non-ionic detergent and an alkaline solution.

2. Dyebath Preparation: A dyebath is prepared with the following components:

  • This compound: The required amount of dye is first pasted with a small amount of a dispersing agent to ensure it is finely and evenly dispersed in the water.

  • Dispersing Agent: A surfactant that keeps the dye particles from agglomerating in the dyebath.

  • pH Control: The pH of the dyebath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[9] This is the optimal pH range for the stability of most disperse dyes and for polyester dyeing.

  • Water: Softened or deionized water is used to prevent interference from hard water ions.

3. Dyeing Cycle:

  • The polyester fabric is loaded into the dyeing machine.

  • The prepared dyebath is added, and the machine is sealed.

  • The temperature is gradually raised to 60 °C and held for a short period to allow for even initial dye absorption.

  • The temperature is then raised to 130 °C at a controlled rate (e.g., 1.5-2 °C/minute) to ensure level dyeing.[3][6]

  • Dyeing is continued at 130 °C for 30-60 minutes, depending on the desired depth of shade.[6]

  • After the dyeing phase, the dyebath is slowly cooled to about 70-80 °C before draining. Rapid cooling can cause the fabric to crease.

4. After-treatment (Reduction Clearing): To improve the wash and rubbing fastness, a reduction clearing process is performed to remove any dye particles adhering to the fiber surface.

  • The dyed fabric is treated in a fresh bath containing sodium hydrosulfite (a reducing agent) and sodium hydroxide (B78521) at 70-80 °C for 15-20 minutes.[3]

  • The fabric is then thoroughly rinsed with hot and cold water and neutralized with a mild acid if necessary.

  • Finally, the fabric is dried.

Dyeing_Workflow Start Start Pre-treatment Fabric Scouring Start->Pre-treatment Dyebath_Prep Dyebath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) Pre-treatment->Dyebath_Prep Dyeing HTHP Dyeing (Ramp to 130°C, Hold 30-60 min) Dyebath_Prep->Dyeing Cooling Controlled Cooling Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C) Cooling->Reduction_Clearing Rinsing Rinsing and Neutralizing Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying End End Drying->End

HTHP Dyeing Workflow for Polyester

Environmental and Toxicological Considerations

The environmental impact of synthetic dyes is a significant concern for the textile industry. Azo dyes, in particular, have been scrutinized due to the potential for the reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens. The manufacturing process of this compound involves 4-nitrobenzenamine, an aromatic amine.

From a human health perspective, some disperse dyes are known to be skin sensitizers, and their presence in textiles can lead to contact dermatitis in sensitive individuals.

This compound is a commercially important monoazo dye with well-established synthesis and application methodologies. Its primary utility lies in the coloration of polyester and its blends, where it provides a vibrant red shade with good fastness properties, particularly when applied using the high-temperature, high-pressure dyeing method. The synthesis of this compound follows a conventional diazotization and coupling pathway. While effective as a colorant, the environmental and toxicological aspects of this compound, as with many synthetic dyes, warrant consideration. Further research into its specific ecotoxicity and the development of more sustainable dyeing practices are areas of ongoing importance for the textile industry. This technical guide has provided a comprehensive overview of the current knowledge on this compound, offering valuable insights for professionals in the field.

References

In-Depth Technical Guide: Health and Safety Information for Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 74, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester. Its chemical structure and properties necessitate a thorough understanding of its health and safety profile, particularly for professionals in research and development who may handle this substance. This guide provides a comprehensive overview of the available toxicological and safety data for this compound, including its chemical identity, known health effects, and ecotoxicity. The information is presented to facilitate risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior and potential for exposure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-[N-(2-acetoxyethyl)-4-[(2-chloro-4-nitrophenyl)azo]-m-toluidino]ethyl acetate
CAS Number 61703-11-5
Molecular Formula C₂₂H₂₅ClN₅O₇
Molecular Weight 506.9 g/mol
Appearance Red powder
Solubility Soluble in ethanol (B145695) and acetone

Toxicological Information

The available toxicological data for this compound is limited. Many standard toxicological endpoints have not been extensively studied for this specific dye. However, information on related compounds and general knowledge of azo dyes provide some insight into its potential hazards.

Acute Toxicity
Skin and Eye Irritation

Detailed studies on the skin and eye irritation potential of this compound are not publicly available. As a general precaution, direct contact with skin and eyes should be avoided.

Skin Sensitization

This compound is recognized as a skin sensitizer (B1316253). It is included in the European baseline patch test series, which is used to diagnose allergic contact dermatitis. This indicates that repeated or prolonged skin contact may elicit an allergic reaction in susceptible individuals.

Mutagenicity

There is a potential for this compound, as an azo dye, to be metabolized to aromatic amines, some of which are known to be mutagenic. Upon reductive cleavage of the azo bond, this compound can release potentially mutagenic arylamines, specifically 4-nitroaniline (B120555) and 3-acetamidoaniline. However, direct mutagenicity studies (e.g., Ames test) on this compound are not widely reported.

Carcinogenicity

Long-term carcinogenicity studies on this compound have not been identified. The potential for some azo dyes to metabolize to carcinogenic aromatic amines is a key concern. The Canadian government's screening assessment of a group of 74 azo disperse dyes, which included this compound, concluded that these substances are not entering the environment in quantities that pose a danger to human health at current exposure levels. However, it was also noted that some azo disperse dyes have effects of concern based on potential carcinogenicity, and there may be a concern if exposures were to increase.

Ecotoxicological Information

Table 2: Ecotoxicity of this compound

EndpointSpeciesResult
Acute toxicity to aquatic invertebratesDaphnia magnaLC50 ≈ 2.5 mg/L

The available data indicates that this compound is moderately toxic to aquatic invertebrates. Its persistence in the environment is a concern due to the stability of the dye molecule.

Experimental Protocols

While specific experimental results for this compound are scarce, the following sections outline the standard methodologies for key toxicological assessments as per OECD guidelines. These protocols would be applicable for generating the missing data for a comprehensive risk assessment.

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.

Methodology Workflow

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic mutations.

Methodology Workflow

Caption: Workflow for the Bacterial Reverse Mutation Test (Ames Test).

Carcinogenicity Bioassay

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Methodology Workflow

Caption: Workflow for a long-term carcinogenicity bioassay.

Signaling Pathways

The potential for this compound to release mutagenic arylamines upon metabolic reduction is a key toxicological concern. The following diagram illustrates this metabolic activation pathway.

Metabolic_Activation DisperseRed74 This compound (Azo Dye) AzoReductase Azo Reductase (e.g., in liver, gut bacteria) DisperseRed74->AzoReductase Reductive Cleavage Arylamines Aromatic Amines (4-nitroaniline, 3-acetamidoaniline) AzoReductase->Arylamines MetabolicActivation Further Metabolic Activation (e.g., N-hydroxylation, esterification) Arylamines->MetabolicActivation ReactiveMetabolites Reactive Metabolites (e.g., Nitrenium ions) MetabolicActivation->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding Mutations Mutations DNA_Adducts->Mutations

Caption: Potential metabolic activation pathway of this compound.

Conclusion and Recommendations

The available data on this compound indicates that it is a skin sensitizer with moderate aquatic toxicity. A significant data gap exists for key toxicological endpoints, including acute toxicity, eye irritation, and, most notably, mutagenicity and carcinogenicity. The potential for this azo dye to be metabolized to mutagenic aromatic amines warrants a cautious approach and the implementation of stringent safety measures.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Exposure Control: Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent skin and eye contact.

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Further Testing: Given the data gaps, further toxicological testing of this compound according to established OECD guidelines is highly recommended to perform a comprehensive risk assessment.

  • Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Methodological & Application

Application Notes and Protocols: High-Temperature and Pressure Dyeing of Polyester with Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature and pressure dyeing of polyester (B1180765) and its blended fabrics using Disperse Red 74 (C.I. 113379). The information is tailored for a scientific audience, emphasizing the chemical principles, procedural details, and quantitative parameters of the dyeing process.

Introduction to this compound and High-Temperature Dyeing

This compound is a mono-azo, non-ionic dye characterized by its low water solubility and suitability for coloring hydrophobic fibers.[1][2] It is classified as a high-temperature (S-type) disperse dye, making it ideal for dyeing polyester, which has a compact and crystalline molecular structure.[1][3]

The high-temperature (HT) dyeing method, typically conducted at 130°C under pressure, is essential for effectively dyeing polyester.[4][5] The elevated temperature provides the necessary energy to overcome the fiber's resistance to dye penetration. It swells the amorphous regions of the polyester polymer, allowing the finely dispersed dye molecules to diffuse from the aqueous bath into the fiber matrix, where they are physically trapped upon cooling.[1][2] This process results in dyeings with excellent fastness properties.[6] An acidic pH of 4.5-5.5 is crucial to prevent the alkaline hydrolysis of the polyester fiber and to ensure the stability of the dye itself.[4][7]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
C.I. Name This compound[8]
CAS Number 61703-11-5[8][9]
Molecular Structure Single Azo[8]
Molecular Formula C₂₂H₂₅N₅O₇[8]
Molecular Weight 471.46 g/mol [8]
Appearance Dark reddish-brown / purple powder[6][8]
Maximum Absorption (λmax) 496 nm[3][10]
Solubility Soluble in ethanol (B145695) and acetone[6][8]
Optimal pH Range 4.5 - 6.0[5][6][8]
Dyeing Mechanism and Kinetics

The dyeing of polyester with disperse dyes is a multi-step process governed by diffusion and partitioning principles.

  • Dispersion: The insoluble dye is finely milled and dispersed in the aqueous dye bath with the aid of a dispersing agent to prevent aggregation.[11]

  • Adsorption: Dye particles migrate from the bulk solution to the fiber surface.

  • Diffusion: Under high temperature and pressure, the polyester fibers swell, increasing the volume of their amorphous regions. This allows the small, non-ionic dye molecules to diffuse into the fiber's polymer structure.[1][12]

  • Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer matrix, leading to high wet fastness.

Dyeing_Mechanism Mechanism of High-Temperature Polyester Dyeing cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber A Dispersed Dye Particles B Single Dye Molecules A->B Dissolution C Fiber Surface B->C Adsorption D Amorphous Regions (Swollen) C->D Diffusion (High T & P) E Trapped Dye Molecules D->E Fixation (upon cooling)

Diagram 1: Dyeing mechanism of disperse dyes on polyester fibers.
Quantitative Data and Fastness Properties

The following parameters are recommended for achieving optimal results with this compound on polyester via the high-temperature exhaust method.

ParameterRecommended ValueNotesReference(s)
Dye Concentration 1.0 - 3.0% (owf)Varies based on the desired depth of shade.[13]
Liquor Ratio 1:10 to 1:15Ratio of the weight of goods to the volume of the dye bath.[5]
Dyeing Temperature 130°COptimal for dye diffusion into polyester.[4][5][6][8]
Holding Time 30 - 60 minutesDuration at peak temperature for fixation.[4][5]
Heating Rate 1.5 - 2.0°C / minuteA controlled ramp prevents unlevel dyeing.[4][5]
Dye Bath pH 4.5 - 5.5Maintained with acetic acid to prevent fiber damage.[4][5][7]
Dispersing Agent 0.5 - 1.0 g/LPrevents dye aggregation.[4]
Reduction Clearing Temp. 70 - 80°CTo remove surface dye and improve fastness.[4][13]
Reduction Clearing Time 15 - 20 minutesStandard duration for the clearing process.[4][13]

Fastness properties are rated on a scale of 1 (poor) to 5 (excellent).

Fastness PropertyISO Standard RatingReference(s)
Light Fastness 5-6[6][8][14][15]
Washing Fastness (Staining) 4-5[14][15]
Washing Fastness (Fading) 5[6][8]
Perspiration Fastness 5[6][8]
Sublimation Fastness 3-4[14][15]
Ironing Fastness 5-6[8]

Experimental Protocols

A. Materials and Reagents
  • Polyester fabric (scoured and pre-wetted)

  • This compound

  • Anionic Dispersing Agent (e.g., lignosulfonate-based)

  • Acetic Acid (Glacial)

  • Sodium Hydroxide (B78521)

  • Sodium Hydrosulfite (Reducing Agent)

  • Deionized or softened water

B. Equipment
  • High-temperature, high-pressure laboratory dyeing machine

  • Analytical balance

  • pH meter

  • Beakers and graduated cylinders

  • Stirring apparatus

C. Experimental Workflow

Diagram 2: Step-by-step experimental workflow for dyeing.
D. Detailed Procedure

  • Fabric Preparation:

    • Ensure the polyester substrate is thoroughly scoured to remove any oils, waxes, or impurities.

    • Pre-wet the fabric before introducing it to the dye bath to ensure uniform absorption.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the calculated amount of deionized water for the desired liquor ratio (e.g., 10:1).

    • Add the dispersing agent (e.g., 0.5 g/L) and stir until dissolved.

    • Adjust the pH of the bath to 4.5-5.5 using a dilute solution of acetic acid.[7]

    • Gently heat the bath to 50-60°C.[4]

  • Dyeing Process:

    • In a separate beaker, create a smooth, lump-free paste of the required amount of this compound with a small quantity of dispersing agent and cold water. Add this dispersion to the main dye bath.[7]

    • Introduce the pre-wetted polyester fabric into the dye bath.

    • Seal the dyeing machine and begin agitation.

    • Increase the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[4][5]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[5]

  • Post-Dyeing Treatment:

    • After the holding period, cool the dye bath to approximately 80°C before draining. Draining at a high temperature helps prevent the precipitation of polyester oligomers.[4]

    • Rinse the fabric with hot water.

  • Reduction Clearing:

    • Prepare a new bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[4]

    • Immerse the dyed fabric in this solution and heat to 70-80°C for 15-20 minutes.[4][13] This step strips unfixed dye from the fiber surface, significantly improving wash and crocking fastness.

    • Drain the clearing bath.

  • Final Rinsing and Drying:

    • Thoroughly rinse the fabric, first with hot water and then with cold water, until the rinse water is clear.

    • Neutralize the fabric with a very dilute acetic acid solution if necessary.

    • Dry the fabric in an oven or dryer at an appropriate temperature.

Safety and Handling
  • Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn when handling dyes and chemicals.

  • Dye powders should be handled in a well-ventilated area or fume hood to avoid inhalation.

  • High-temperature, high-pressure equipment should only be operated by trained personnel.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Application Notes: Disperse Red 74 as a Potential Fluorescent Probe for Lipid Droplet Imaging in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Disperse Red 74 is a commercially available dye primarily used in the textile industry. To date, its application as a fluorescent probe in cellular microscopy is not well-documented in scientific literature. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists interested in exploring its potential use for imaging lipid droplets. All proposed methodologies require experimental validation.

Introduction

This compound is a single azo dye characterized by its solubility in organic solvents such as ethanol (B145695) and acetone.[1][2] Traditionally, its application has been in the dyeing of hydrophobic materials like polyester.[1] Its chemical properties, particularly its lipophilic nature, suggest a potential for partitioning into nonpolar environments within a cell, such as lipid droplets. This document outlines a proposed application of this compound as a fluorescent probe for the visualization of intracellular lipid droplets in microscopy, based on the principles of solvatochromism and lipophilicity that govern many existing lipid droplet probes like Nile Red and BODIPY.[3][4]

Proposed Mechanism of Action

It is hypothesized that this compound, being a hydrophobic molecule, would preferentially accumulate in the neutral lipid core of intracellular lipid droplets. Many fluorescent dyes with this property exhibit solvatochromism, where their fluorescence is quenched in aqueous environments like the cytoplasm but significantly enhanced in the nonpolar, lipid-rich environment of the droplets.[5][6][7] This "turn-on" fluorescence mechanism would provide high-contrast imaging of lipid droplets with a low background signal. Experimental validation of its photophysical properties in different solvent polarities is a prerequisite to confirm this mechanism.

G Hypothesized Mechanism of this compound cluster_cell Cell DR74_outside This compound (in aqueous media) Cytoplasm Cytoplasm (Aqueous) Low Fluorescence DR74_outside->Cytoplasm Passive Diffusion Lipid_Droplet Lipid Droplet (Lipophilic) High Fluorescence Cytoplasm->Lipid_Droplet Partitioning Imaging Fluorescence Microscopy (Detection) Lipid_Droplet->Imaging

Caption: Proposed mechanism of this compound for lipid droplet staining.

Quantitative Data

The following table summarizes the known physico-chemical properties of this compound. The photophysical properties relevant to microscopy, such as emission wavelength, quantum yield, and photostability, are currently undetermined and would need to be established experimentally.

PropertyValueReference
Molecular FormulaC₂₂H₂₅N₅O₇[2]
Molecular Weight471.46 g/mol [2]
CAS Number61703-11-5[2]
AppearancePurple-sauce colored powder[1]
SolubilitySoluble in ethanol and acetone[1][2]
Maximum Absorption (λmax)496 nm[8]
Emission Wavelength (λem)To be determined (TBD)
Quantum Yield (Φ)TBD
Extinction Coefficient (ε)TBD
PhotostabilityTBD
Cytotoxicity (IC₅₀)TBD

Experimental Protocols

The following are proposed protocols for the initial characterization and subsequent application of this compound as a fluorescent probe for microscopy. These are generalized procedures and will require optimization.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the fluorescence excitation and emission spectra of this compound in solvents of varying polarity to assess its solvatochromic properties.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., n-hexane, toluene, chloroform, acetone, ethanol, water)

  • Spectrofluorometer

Procedure:

  • Prepare a 1 mM stock solution of this compound in acetone.

  • Prepare a series of dilute (e.g., 1-10 µM) solutions of this compound in the different solvents.

  • For each solution, measure the absorbance spectrum to confirm the absorption maximum.

  • Using an excitation wavelength of ~496 nm (or the determined λmax), measure the fluorescence emission spectrum for each solvent.

  • Record the emission maxima and relative fluorescence intensity.

  • Analyze the data for shifts in emission wavelength and changes in intensity as a function of solvent polarity.

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to cells for live-cell imaging applications.

Materials:

  • Cell line of interest (e.g., HeLa, 3T3-L1)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or similar cell viability assay kit

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Replace the medium in the wells with the prepared solutions.

  • Incubate for a period relevant to imaging experiments (e.g., 24 hours).

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure absorbance and calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value.

Protocol 3: Staining of Intracellular Lipid Droplets

Objective: To stain and visualize lipid droplets in cultured cells using this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • This compound working solution (prepared in serum-free medium at a non-toxic concentration, e.g., 1-5 µM)

  • Optional: Oleic acid to induce lipid droplet formation

  • Optional: Other organelle stains for co-localization (e.g., Hoechst for nucleus, MitoTracker for mitochondria)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to 60-70% confluency. For enhanced visualization, cells can be incubated with oleic acid (e.g., 100-400 µM) for 16-24 hours to induce lipid droplet formation.

  • Staining:

    • Wash the cells twice with warm PBS.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS.

  • (Optional) Fixation:

    • For fixed-cell imaging, incubate cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips or place the dish on the microscope stage.

    • Image the cells using a fluorescence microscope. Based on the λmax of 496 nm, a standard green/yellow excitation filter (e.g., 488 nm or 514 nm laser line) would be a logical starting point. The emission filter will need to be selected based on the results from Protocol 1.

Experimental Workflow and Logic

The following diagram outlines the logical workflow for evaluating this compound as a novel fluorescent probe.

G Workflow for Evaluating this compound Start Start: Hypothesize DR74 as a Lipid Probe Char Characterize Photophysical Properties (Protocol 1) Start->Char Cyto Assess Cytotoxicity (Protocol 2) Start->Cyto Stain Optimize Staining Protocol (Protocol 3) Char->Stain Cyto->Stain CoLoc Co-localization with Known Lipid Droplet Marker (e.g., BODIPY 493/503) Stain->CoLoc Validate Validate Specificity and Photostability CoLoc->Validate End Conclusion: Viable Probe? Validate->End

Caption: Logical workflow for the validation of this compound.

References

Application Notes and Protocols for Staining and Visualizing Lipid Droplets with Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are theoretical and have been developed based on the known properties of Disperse Red 74 as a lipophilic, red dye and by adapting established protocols for other common lipid droplet stains like Nile Red and BODIPY. Currently, there is no published research specifically validating the use of this compound for staining lipid droplets in biological samples. These guidelines are intended for research and development purposes to explore the potential of this compound as a lipid droplet stain. Optimization will be required for specific cell types and experimental conditions.

Introduction

This compound is a lipophilic, red anthraquinone (B42736) dye.[] Its solubility in organic solvents and hydrophobic nature suggest its potential to preferentially partition into neutral lipid-rich structures within cells, such as lipid droplets. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their visualization is crucial for research in areas like obesity, diabetes, and other metabolic diseases. These notes provide a starting point for researchers interested in evaluating this compound as a novel fluorescent probe for visualizing and quantifying cellular lipid droplets.

Physicochemical and Spectral Properties

A summary of the known properties of this compound is provided below. The fluorescence excitation and emission maxima are estimated based on its color and the typical spectral characteristics of red fluorescent dyes. These will need to be experimentally determined for accurate fluorescence microscopy.

PropertyValueReference
Chemical Formula C22H25N5O7[2][3]
Molecular Weight 471.46 g/mol [2][3]
Appearance Purple-red powder[2][4]
Solubility Soluble in ethanol, acetone[2][4]
Maximum Absorption (λmax) 496 nm[2]
Estimated Excitation Max ~540-560 nmN/A
Estimated Emission Max ~580-620 nmN/A

Experimental Protocols

I. Staining of Lipid Droplets in Cultured Cells (Live and Fixed)

This protocol describes the general steps for staining lipid droplets in both live and fixed cultured cells using this compound.

A. Materials

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Culture medium

  • Formaldehyde (B43269) (for fixed cell staining)

  • Coverslips or imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

B. Staining Protocol for Live Cells

  • Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture until they reach the desired confluency.

  • Induction of Lipid Droplets (Optional): To increase the number and size of lipid droplets, cells can be incubated with oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed culture medium or PBS to a final working concentration. A starting range of 1-10 µg/mL is recommended for initial optimization.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with PBS or fresh culture medium.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use a filter set appropriate for red fluorescence (e.g., excitation ~540-560 nm, emission ~580-620 nm).

C. Staining Protocol for Fixed Cells

  • Cell Culture and Fixation:

    • Culture cells as described for live-cell staining.

    • Wash the cells once with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution as described for live cells.

    • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a suitable filter set for red fluorescence.

II. Quantitative Analysis of Lipid Droplets

The fluorescence signal from this compound-stained lipid droplets can be quantified to assess changes in lipid content.

A. Image Acquisition

  • Capture images using a fluorescence or confocal microscope.

  • Ensure that the imaging settings (e.g., exposure time, gain) are kept consistent across all samples to allow for accurate comparison.

B. Image Analysis

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

  • Workflow:

    • Cell Segmentation: Identify individual cells, often using a nuclear counterstain (e.g., DAPI or Hoechst) to define cellular boundaries.

    • Lipid Droplet Identification: Apply a threshold to the red fluorescence channel to identify the lipid droplets within each cell.

    • Quantification: Measure parameters such as the number of lipid droplets per cell, the total area of lipid droplets per cell, and the mean fluorescence intensity of the lipid droplets.

Data Presentation

The following tables summarize the recommended starting conditions for using this compound. These are theoretical and should be optimized for each specific application.

Table 1: Recommended Staining Parameters

ParameterLive Cell StainingFixed Cell Staining
Fixation N/A4% Formaldehyde in PBS
This compound Concentration 1-10 µg/mL1-10 µg/mL
Incubation Time 15-30 minutes20-30 minutes
Incubation Temperature 37°CRoom Temperature
Washing Steps 2-3 times with PBS or medium3 times with PBS

Table 2: Proposed Fluorescence Microscopy Settings

ParameterWavelength (nm)
Excitation Filter 540 - 560
Dichroic Mirror ~570
Emission Filter 580 - 620

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture 1. Cell Culture lipid_induction 2. Induce Lipid Droplets (Optional) cell_culture->lipid_induction prepare_stain 4. Prepare this compound Staining Solution fixation 3. Fixation (For Fixed Cells) lipid_induction->fixation stain_cells 5. Incubate with Stain prepare_stain->stain_cells wash_cells 6. Wash Cells stain_cells->wash_cells imaging 7. Fluorescence Microscopy quantification 8. Image Quantification imaging->quantification

Caption: Experimental workflow for staining lipid droplets with this compound.

signaling_pathway cluster_input Stimulus cluster_cellular_process Cellular Response cluster_visualization Visualization fatty_acids Excess Fatty Acids tg_synthesis Triglyceride Synthesis fatty_acids->tg_synthesis ld_formation Lipid Droplet Formation & Growth tg_synthesis->ld_formation dr74_staining This compound Staining ld_formation->dr74_staining targets fluorescence Red Fluorescence dr74_staining->fluorescence

Caption: Hypothetical pathway of lipid droplet formation and visualization.

References

Application Notes and Protocols: Color Matching with Disperse Red 74 and Other Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing C.I. Disperse Red 74 in combination with other disperse dyes for precise color matching on polyester (B1180765) substrates. The included protocols are designed for repeatability and accuracy in a laboratory setting, catering to the needs of materials science research and development.

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at high temperatures. C.I. This compound is a high-energy disperse dye, making it suitable for high-temperature dyeing methods such as exhaust and thermosol processes. Its properties make it a viable component in trichromatic dyeing, a technique that uses a combination of three primary colors (typically a red, a yellow/orange, and a blue) to create a wide gamut of shades.

Successful color matching with disperse dyes is highly dependent on the compatibility of the dyes used. Dyes with similar dyeing properties, such as temperature sensitivity and exhaustion rates, are crucial for achieving level and reproducible shades. This document outlines the use of this compound in a trichromatic system with C.I. Disperse Yellow 54 and C.I. Disperse Blue 79, which are also high-energy disperse dyes, ensuring good compatibility.

Materials and Equipment

Dyes and Chemicals:

  • C.I. This compound

  • C.I. Disperse Yellow 54

  • C.I. Disperse Blue 79

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene (B1677914) sulfonate condensate product)

  • Acetic acid (to maintain pH 4.5-5.5)

  • Sodium hydrosulfite and Sodium hydroxide (B78521) (for reduction clearing)

  • Non-ionic detergent

  • Scoured and heat-set 100% polyester fabric

Equipment:

  • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)

  • Spectrophotometer for color measurement (with CIELAB color space capabilities)

  • Launder-Ometer or similar device for wash fastness testing

  • Light fastness tester (Xenon arc lamp)

  • Crockmeter for rubbing fastness testing

  • Analytical balance

  • pH meter

  • Standard laboratory glassware

Quantitative Data

Properties of Selected Disperse Dyes
Dye NameC.I. NameCAS NumberMolecular FormulaDye Class
Disperse Red RThis compound61703-11-5C₂₂H₂₅N₅O₇High Energy (S Type)[1]
Disperse Yellow 3GEDisperse Yellow 5412223-85-7C₁₈H₁₁NO₃High Energy (S Type)
Disperse Navy Blue E/CDisperse Blue 7912239-34-8C₂₄H₂₇N₅O₁₀High Energy (S Type)
Colorimetric Data for Trichromatic Combinations

The following table presents the CIELAB Lab* color coordinates for various trichromatic recipes on 100% polyester fabric. The total dye concentration is 1.5% on the weight of fabric (owf).

Recipe Ratio (Y:R:B)% Disperse Yellow 54 (owf)% this compound (owf)% Disperse Blue 79 (owf)Lab*
1:1:10.500.500.5035.215.12-8.34
2:1:10.750.3750.37545.898.9110.23
1:2:10.3750.750.37532.1525.43-2.11
1:1:20.3750.3750.7528.99-5.67-15.88
3:1:0.50.940.310.2558.7615.3325.14
1:3:0.50.310.940.2538.4235.874.02
0.5:1:30.110.220.6725.11-8.99-20.45
Fastness Properties of Trichromatic Shades

The following table summarizes the color fastness properties of polyester fabric dyed with a representative trichromatic combination (0.5% Disperse Yellow 54, 0.5% this compound, 0.5% Disperse Blue 79).

Fastness TestISO StandardRating
Light Fastness (Xenon Arc)ISO 105-B025-6
Washing Fastness (Color Change)ISO 105-C06 (C2S, 60°C)4-5
Washing Fastness (Staining on Polyester)ISO 105-C06 (C2S, 60°C)4-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124

Experimental Protocols

Stock Solution Preparation
  • Accurately weigh 1.00 g of each disperse dye powder.

  • Create a smooth, lump-free paste by adding a small amount of water and 1.00 g of a dispersing agent.

  • Gradually add warm water (40-50°C) while stirring to make up a final volume of 100 mL, resulting in a 1% stock solution.

  • Stir the stock solutions well before each use.

Exhaust Dyeing Protocol for Color Matching

This protocol outlines the high-temperature exhaust dyeing method for polyester fabric.

  • Fabric Preparation: Cut the 100% polyester fabric into 5-gram swatches. Ensure the fabric is pre-scoured and heat-set.

  • Dye Bath Preparation:

    • For each 5 g fabric swatch, prepare a dye bath with a liquor ratio of 10:1 (50 mL total volume).

    • Add the required volumes of the 1% dye stock solutions to achieve the desired percentage on the weight of the fabric (owf) as per the recipes in Table 3.2.

    • Add 1 g/L of a dispersing agent.

    • Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.

  • Dyeing Procedure:

    • Place the fabric swatch and the prepared dye bath into a stainless-steel dyeing tube.

    • Load the tubes into the high-temperature laboratory dyeing machine.

    • Set the machine to raise the temperature from ambient to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the machine down to 70°C at a rate of 3°C/minute.

    • Remove the dyed fabric swatches.

  • Reduction Clearing:

    • Prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot water, followed by cold water.

    • Neutralize the fabric with a 0.5 g/L acetic acid solution, if necessary.

  • Drying: Air-dry the dyed fabric swatches at room temperature.

Colorimetric Measurement Protocol
  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Set the measurement conditions to D65 illuminant and 10° standard observer.

  • Fold each dyed fabric swatch twice to ensure opacity.

  • Measure the reflectance of each swatch at four different locations and average the results.

  • Record the CIELAB L, a, and b* values.

Color Fastness Testing Protocols
  • Light Fastness: Evaluate according to ISO 105-B02 using a xenon arc lamp apparatus. Assess the change in color against the blue wool scale.

  • Washing Fastness: Test according to ISO 105-C06 (C2S, 60°C). Assess the color change of the specimen and the staining of the adjacent multifiber strip using the grey scales.

  • Rubbing Fastness: Determine the rubbing fastness according to ISO 105-X12 for both dry and wet conditions. Evaluate the staining of the cotton rubbing cloth using the grey scale for staining.

Visualizations

Color_Matching_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis Dye_Selection Dye Selection (this compound, Yellow 54, Blue 79) Recipe_Calc Recipe Calculation (% owf) Dye_Selection->Recipe_Calc Fabric_Prep Fabric Preparation (Scouring & Heat-setting) Exhaust_Dyeing Exhaust Dyeing (130°C, 60 min) Fabric_Prep->Exhaust_Dyeing Stock_Prep Stock Solution Preparation Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Stock_Prep->Dye_Bath_Prep Recipe_Calc->Dye_Bath_Prep Dye_Bath_Prep->Exhaust_Dyeing Reduction_Clearing Reduction Clearing Exhaust_Dyeing->Reduction_Clearing Color_Measurement Colorimetric Measurement (CIELAB Lab*) Reduction_Clearing->Color_Measurement Fastness_Testing Fastness Testing (Light, Wash, Rubbing) Reduction_Clearing->Fastness_Testing Data_Analysis Data Analysis & Comparison Color_Measurement->Data_Analysis Fastness_Testing->Data_Analysis

Caption: Experimental workflow for color matching with disperse dyes.

Trichromatic_Color_Space cluster_trichromacy Trichromatic Color Gamut Red This compound Yellow Disperse Yellow 54 Red->Yellow Blue Disperse Blue 79 Yellow->Blue Blue->Red Orange Orange Shades Green Green Shades Purple Purple Shades Brown Brown/Neutral Shades

Caption: Conceptual relationship of a trichromatic system for color matching.

References

Application of Disperse Red 74 in Dyeing Acetate and Triacetate Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Disperse Red 74, a monoazo dye, is a versatile colorant employed in the dyeing of hydrophobic synthetic fibers. Its application extends to cellulose (B213188) acetate (B1210297) and triacetate fibers, imparting a brilliant yellow-red hue.[1] The dyeing process for these fibers relies on the principle of dye dispersion in an aqueous medium, from which the dye molecules diffuse into the amorphous regions of the polymer structure. The effectiveness of the dyeing process is contingent on precise control of temperature, pH, and the use of appropriate auxiliary chemicals to ensure optimal dye uptake, levelness, and fastness properties.

This document provides detailed application notes and experimental protocols for the use of this compound in dyeing both cellulose diacetate and cellulose triacetate fibers.

Physicochemical Properties of this compound

PropertyValue
Chemical Class Monoazo
Appearance Red grain powder
Solubility Soluble in ethanol (B145695) and acetone
Recommended pH for Dyeing 4 - 6

Source:[1][2]

Data Presentation: Fastness Properties

The following table summarizes the fastness properties of this compound. It is important to note that this data is primarily reported for polyester (B1180765) fibers and should be considered as a reference for acetate and triacetate, as specific data for these fibers is limited.

Fastness PropertyTest MethodRating
Light Fastness (Xenon Arc) ISO 105-B024-5
Washing Fastness (Staining on Cotton & Polyester) ISO 105-C034-5
Sublimation Fastness (180°C for 30 sec) ISO 105-P014
Rubbing Fastness (Wet) ISO 105-X124-5
Rubbing Fastness (Dry) ISO 105-X124-5

Source:[2]

Experimental Protocols

Dyeing of Cellulose Diacetate Fibers

Cellulose diacetate is sensitive to high temperatures, which can lead to a loss of luster. Therefore, dyeing is typically carried out at temperatures up to 85°C.

Materials:

  • Cellulose diacetate fabric

  • This compound

  • Dispersing agent (e.g., Matexil DA-AC)

  • Acetic acid (to adjust pH)

  • Laboratory dyeing apparatus (e.g., water bath, beaker dyeing machine)

Protocol:

  • Preparation of the Dyebath:

    • Prepare a stock solution of this compound.

    • In the dyeing vessel, add the required amount of water to achieve a liquor ratio of 1:10 (fabric weight:water volume).

    • Add a dispersing agent (e.g., 1 g/L).

    • Add the calculated volume of the this compound stock solution to achieve the desired depth of shade (e.g., 0.5%, 1.0%, or 2.0% on weight of fabric - owf).[3]

    • Adjust the pH of the dyebath to 4-5 using acetic acid.[3]

  • Dyeing Procedure:

    • Introduce the cellulose diacetate fabric into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to 85°C over 30 minutes.

    • Maintain the temperature at 85°C for 60-90 minutes, ensuring gentle agitation of the fabric.[3]

  • After-treatment:

    • Cool the dyebath to 50-60°C.

    • Remove the dyed fabric and rinse thoroughly with cold water.

    • Perform a reduction clearing process if necessary to remove surface dye and improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 50-60°C for 15-20 minutes.

    • Rinse the fabric again with warm and then cold water.

    • Dry the fabric at a moderate temperature.

Dyeing of Cellulose Triacetate Fibers

Cellulose triacetate is more crystalline and hydrophobic than diacetate, allowing for higher dyeing temperatures which can improve dye penetration and fastness. For deep shades, the use of a carrier may be beneficial.

Materials:

  • Cellulose triacetate fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Carrier (optional, for deep shades, e.g., a phenyl phenol-based carrier)

  • High-temperature laboratory dyeing apparatus

Protocol:

  • Preparation of the Dyebath:

    • Follow the same procedure as for cellulose diacetate to prepare the dyebath with this compound, dispersing agent, and adjusted pH (4-5).

    • If using a carrier for deep shades, add the recommended amount (e.g., 2-5 g/L) to the dyebath.

  • Dyeing Procedure:

    • Introduce the cellulose triacetate fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to the boil (100°C).

    • Maintain the dyeing at the boil for 60-90 minutes. For improved fastness and dye yield, especially for medium to deep shades, the temperature can be raised to 120-130°C in a high-temperature dyeing apparatus.

  • After-treatment:

    • Cool the dyebath to 60-70°C before removing the fabric.

    • Rinse the fabric thoroughly with hot and then cold water.

    • A reduction clearing process is highly recommended for triacetate to ensure good wash fastness.

    • Rinse and dry the fabric.

Visualizations

Dyeing_Workflow_Acetate cluster_prep Dyebath Preparation cluster_dyeing Dyeing Process cluster_after After-treatment A Prepare Dye Dispersion B Add Dispersing Agent A->B C Adjust pH (4-5) B->C D Introduce Fabric C->D Add Fabric to Dyebath E Ramp Temperature to 85°C (Diacetate) / 100-130°C (Triacetate) D->E F Hold for 60-90 min E->F G Cool and Rinse F->G End of Dyeing Cycle H Reduction Clearing (Optional but Recommended) G->H I Final Rinse and Dry H->I

Caption: General workflow for dyeing acetate and triacetate fibers with this compound.

Logical_Relationships FiberType Fiber Type Temp Dyeing Temperature FiberType->Temp Carrier Carrier Usage FiberType->Carrier influences need for Luster Fiber Luster Temp->Luster affects (Diacetate) Penetration Dye Penetration Temp->Penetration improves Carrier->Penetration enhances Fastness Fastness Properties Penetration->Fastness improves

References

Quantitative Analysis of Disperse Red 74 Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a detailed methodology for the quantitative analysis of Disperse Red 74, a monoazo dye, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of this dye in various matrices, such as textiles and environmental samples. The described method utilizes a C18 column and a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and water. This application note also outlines procedures for sample preparation, standard solution preparation, and method validation.

Introduction

This compound (C.I. 113379; CAS No. 61703-11-5) is a synthetic dye belonging to the single azo class, widely used in the textile industry for dyeing polyester (B1180765) fibers[1]. Due to its chemical structure, there is a potential for cleavage into aromatic amines, which necessitates robust analytical methods for its quantification to ensure product safety and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of dyes in various samples[2][3]. This application note details a specific RP-HPLC method for the quantitative analysis of this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for method development, particularly for selecting the appropriate solvent and detector wavelength.

PropertyValueReference
Molecular Formula C22H25N5O7[1]
Molecular Weight 471.46 g/mol [1]
CAS Number 61703-11-5[1]
Class Monoazo Dye[1]
Appearance Dark reddish-brown powder[1]
Solubility Soluble in ethanol (B145695) and acetone[1]
Maximum Absorption Wavelength (λmax) 496 nm

Experimental Protocol

This section provides a detailed protocol for the quantitative analysis of this compound using HPLC.

Materials and Reagents
  • This compound analytical standard (purity ≥ 95%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (≥ 98%)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The recommended chromatographic conditions are summarized in Table 2.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 496 nm
Gradient Elution Program

The recommended gradient elution program is detailed in Table 3. This program is designed to provide good resolution and peak shape for this compound.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
22.06040
25.06040
Preparation of Standard Solutions

Accurate preparation of standard solutions is crucial for quantitative analysis.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10-15 minutes to ensure complete dissolution. Make up to the mark with methanol and mix thoroughly. This stock solution should be stored in a dark, refrigerated container.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might include concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Textile Matrix)

The following is a general procedure for the extraction of this compound from a textile sample. The user should validate this procedure for their specific matrix.

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Transfer the sample to a suitable extraction vessel (e.g., a 50 mL conical flask).

  • Add 20 mL of methanol to the vessel.

  • Sonicate the sample for 30 minutes at 50 °C.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines or internal standard operating procedures. The key validation parameters are summarized in Table 4.

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Accuracy The closeness of test results to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis, no interfering peaks at the retention time of the analyte

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format. Table 5 provides an example of how to present the results for different samples.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)[Insert Value][Insert Value]1.0
Standard 2 (10 µg/mL)[Insert Value][Insert Value]10.0
Standard 3 (50 µg/mL)[Insert Value][Insert Value]50.0
Sample 1[Insert Value][Insert Value][Calculate Value]
Sample 2[Insert Value][Insert Value][Calculate Value]
Sample 3[Insert Value][Insert Value][Calculate Value]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for this compound analysis.

Logical Relationship of Method Development

The following diagram outlines the logical steps involved in developing the HPLC method.

method_development cluster_initial Initial Steps cluster_optimization Optimization cluster_validation Validation Analyte_Info Analyte Information (this compound Properties) Column_Selection Column Selection (C18) Analyte_Info->Column_Selection Detector_Settings Detector Settings (λmax = 496 nm) Analyte_Info->Detector_Settings Mobile_Phase Mobile Phase Optimization (ACN/Water Gradient) Column_Selection->Mobile_Phase Method_Validation Method Validation (Linearity, Accuracy, etc.) Mobile_Phase->Method_Validation Detector_Settings->Method_Validation

Caption: Logical steps for HPLC method development.

References

Application Notes and Protocols: Disperse Red 74 in High-Temperature Trichromatic Dyeing of Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Disperse Red 74 as a key component in a three-primary-color system for high-temperature dyeing of polyester (B1180765) fibers. The information is intended for researchers, scientists, and professionals in fields where precise and durable coloration of synthetic materials is critical.

Introduction to this compound

This compound is a monoazo disperse dye characterized by its brilliant yellow-red shade and suitability for coloring hydrophobic synthetic fibers, most notably polyester. Its chemical structure and non-ionic nature make it sparingly soluble in water, necessitating its application from a fine aqueous dispersion.[1] This dye is particularly well-suited for high-temperature dyeing methods, which are essential for achieving deep and vibrant shades on polyester due to the fiber's crystalline structure and lack of ionic properties.[1][2]

This compound is a high-temperature (S-type) dye, indicating it requires dyeing temperatures of around 130°C for optimal diffusion and fixation within the polyester fiber matrix.[3][1] It exhibits good overall fastness properties, making it a reliable choice for applications demanding durability.[4]

This compound in a Three-Primary-Color System

For achieving a wide gamut of colors, this compound is frequently employed as the red component in a trichromatic dyeing system. A common and effective combination for high-temperature applications includes:

  • Red: this compound

  • Blue: Disperse Dark Blue HGL (also known as Disperse Blue 79)[4][5]

  • Yellow/Orange: Dispersed Orange S-4RL (also known as Disperse Orange 30)[4][6]

This combination of dyes has been established to provide a good basis for color matching and achieving a broad spectrum of shades on polyester and its blends.[4] The compatibility of these dyes under high-temperature conditions is crucial for achieving level and reproducible dyeings.[7]

Quantitative Data

The following tables summarize the key properties and recommended parameters for the application of this compound and its trichromatic partners.

Table 1: Physicochemical Properties of Trichromatic Components

PropertyThis compoundDisperse Dark Blue HGL (Disperse Blue 79)Dispersed Orange S-4RL (Disperse Orange 30)
C.I. Name This compoundDisperse Blue 79Disperse Orange 30
CAS Number 61703-11-5[3]12239-34-8[5]12223-23-3[6]
Molecular Formula C₂₂H₂₅N₅O₇[3]C₂₄H₂₇BrN₆O₁₀[5]C₁₉H₁₇Cl₂N₅O₄[6]
Appearance Dark reddish-brown/purple powder[3][2]Black-gray powder or granules[5]Orange Powder[8]
Solubility Soluble in ethanol (B145695) and acetone[3][2]Soluble in acetone[5]-
Maximum Absorption (λmax) 496 nm[5]590 nm[5]-

Table 2: Recommended Dyeing Parameters for High-Temperature Exhaust Method on Polyester

ParameterRecommended ValueRationale
Dye Concentration (% o.w.f.) *1.0 - 4.0Dependent on the desired depth of shade.
Liquor Ratio 1:10 - 1:20To ensure even circulation and prevent creasing.
pH of Dyebath 4.5 - 5.5Maintained with acetic acid; optimal for dye stability and exhaustion.[9][10]
Dispersing Agent (g/L) 0.5 - 1.0Prevents dye agglomeration and ensures a stable dispersion.[11]
Levelling Agent (g/L) 0.5 - 1.0 (Optional)Promotes uniform dye uptake, especially for pale shades.
Dyeing Temperature 130°CNecessary for swelling polyester fibers and enabling dye diffusion.[3][9]
Holding Time at 130°C (min) 30 - 60Allows for complete dye penetration and fixation.[9]
Reduction Clearing Temperature 70 - 80°CTo remove unfixed surface dye and improve fastness.[12]
Reduction Clearing Time (min) 15 - 20Standard duration for the clearing process.[12]

*% o.w.f. = on the weight of fabric

Table 3: Fastness Properties of this compound on Polyester

Fastness PropertyISO Standard (Typical)Rating (1-5, 5=Excellent)
Light Fastness (Xenon Arc) ISO 105-B025-6
Washing Fastness (60°C) ISO 105-C064-5
Sublimation Fastness (180°C, 30s) ISO 105-P014-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124
Perspiration Fastness (Alkaline) ISO 105-E045

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This protocol describes the standard laboratory procedure for dyeing polyester fabric with this compound or a combination of the three primary dyes.

Materials and Reagents:

  • Polyester fabric, scoured

  • This compound, Disperse Dark Blue HGL, Dispersed Orange S-4RL

  • High-temperature dispersing agent

  • Acetic acid (glacial)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized or softened water

  • High-temperature, high-pressure laboratory dyeing apparatus

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any oils, sizes, or impurities that could hinder dye uptake.

  • Dye Dispersion Preparation: For each dye, create a paste with a small amount of cold water and the dispersing agent. Gradually add warm water (40-50°C) while stirring to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of deionized water to achieve the desired liquor ratio.

    • Add the prepared dye dispersion(s) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.

  • Dyeing Cycle:

    • Immerse the scoured polyester fabric in the dye bath at room temperature.

    • Seal the dyeing apparatus and begin agitation.

    • Raise the temperature from ambient to 130°C at a rate of 1.5-2.0°C per minute.[13]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the depth of shade.[9]

    • Cool the dye bath to 70-80°C at a rate of 2.0-2.5°C per minute.

    • Drain the dye bath.

  • Rinsing: Rinse the dyed fabric with hot water (60-70°C) and then with cold water.

  • Reduction Clearing (Post-treatment):

    • Prepare a fresh bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.[12]

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[12]

    • Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a 0.5 g/L solution of acetic acid if necessary.

  • Drying: Dry the fabric at a temperature not exceeding 120°C.

Colorfastness Testing

Standardized ISO methods should be followed to evaluate the fastness properties of the dyed fabric. A summary of common tests is provided below:

  • Light Fastness (ISO 105-B02): The dyed sample is exposed to a xenon arc lamp under specified conditions, and the change in color is assessed against the blue wool scale.

  • Washing Fastness (ISO 105-C06): The sample, in contact with a multifiber strip, is laundered in a standard soap solution, and the color change of the sample and staining of the multifiber strip are evaluated.

  • Sublimation Fastness (ISO 105-P01): The dyed fabric is heated under pressure in contact with an undyed fabric, and the staining of the undyed fabric is assessed.

  • Rubbing Fastness (ISO 105-X12): The amount of color transferred from the dyed fabric to a standard white crocking cloth under dry and wet conditions is determined.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in these application notes.

experimental_workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment fabric_prep Fabric Scouring dye_bath_prep Dye Bath Preparation (pH 4.5-5.5) fabric_prep->dye_bath_prep dye_prep Dye Dispersion dye_prep->dye_bath_prep temp_ramp_up Temperature Ramp-up (to 130°C) dye_bath_prep->temp_ramp_up hold Hold at 130°C (30-60 min) temp_ramp_up->hold cool_down Cool Down (to 80°C) hold->cool_down rinse1 Rinsing cool_down->rinse1 reduction_clearing Reduction Clearing (70-80°C) rinse1->reduction_clearing rinse2 Final Rinsing & Neutralization reduction_clearing->rinse2 drying Drying rinse2->drying trichromatic_system cluster_primaries Primary Disperse Dyes cluster_secondaries Resulting Secondary Shades cluster_tertiary Tertiary & Complex Shades red This compound purple Purple/Violet red->purple orange_brown Orange/Brown red->orange_brown blue Disperse Dark Blue HGL blue->purple green Green/Olive blue->green yellow Dispersed Orange S-4RL yellow->green yellow->orange_brown complex Wide Gamut of Colors (Browns, Grays, Blacks, etc.) purple->complex green->complex orange_brown->complex

References

Application of Disperse Red 74 in Supercritical Carbon Dioxide Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical carbon dioxide (scCO₂) dyeing presents a sustainable and efficient alternative to conventional aqueous dyeing methods, particularly for hydrophobic fibers like polyester (B1180765). This technology utilizes carbon dioxide in its supercritical state—a fluidic phase above its critical temperature (31.1 °C) and pressure (73.8 bar)—as a dyeing medium. This process eliminates the need for water, thereby eradicating wastewater effluent and reducing energy consumption associated with drying. Disperse dyes, being non-ionic and sparingly soluble in water, are well-suited for this process due to their good solubility in scCO₂.

Disperse Red 74 (C.I. 113379), also known as Disperse Scarlet S-BWFL, is a single azo dye that produces a brilliant yellow-red shade. Its application in scCO₂ dyeing of polyester (PET) fabrics has been noted for producing level and bright coloration. This document provides detailed application notes and protocols for the use of this compound in supercritical carbon dioxide dyeing systems, targeted at researchers and scientists in the fields of materials science and sustainable chemistry.

Principle of Supercritical CO₂ Dyeing

The efficacy of scCO₂ as a dyeing solvent stems from its unique properties. In its supercritical state, CO₂ exhibits liquid-like densities, which allow for the dissolution of disperse dyes, and gas-like low viscosity and high diffusivity, which facilitate the transport of the dissolved dye into the polymer matrix of the fibers. The process involves the following key steps:

  • Dissolution: The disperse dye is dissolved in the supercritical carbon dioxide.

  • Transport: The scCO₂-dye solution is transferred to the surface of the fiber.

  • Adsorption: The dye molecules are adsorbed onto the fiber surface.

  • Diffusion: The dye diffuses into the amorphous regions of the polymer.

The solubility of the dye and the swelling of the polymer fibers are highly dependent on the temperature and pressure of the system. By manipulating these parameters, the dyeing process can be precisely controlled.

Experimental Protocols

The following protocols are based on established methodologies for the supercritical fluid dyeing of polyester fabrics. While specific parameters for this compound are highlighted where available, representative data from similar red disperse dyes are also included to provide a comprehensive guide.

Materials and Equipment
  • Substrate: Scoured and pre-heat-set polyester (PET) fabric.

  • Dye: C.I. This compound (powder, without dispersing agents).

  • Supercritical Fluid Dyeing Apparatus: A high-pressure vessel equipped with temperature and pressure controls, a CO₂ pump, and a system for dye injection and CO₂ recycling.

  • Spectrophotometer: For measuring color strength (K/S values).

  • Color Fastness Testing Equipment: Launder-Ometer, Crockmeter, and Light Fastness Tester.

  • Carbon Dioxide: High purity (99.9%).

Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric

This protocol describes the general procedure for dyeing polyester fabric with this compound in a laboratory-scale supercritical fluid dyeing machine.

  • Sample Preparation: A pre-weighed sample of polyester fabric is wrapped around a perforated stainless-steel holder and placed inside the high-pressure dyeing vessel.

  • Dye Loading: The required amount of this compound dye powder (e.g., 1% on the weight of fabric, owf) is placed at the bottom of the vessel. No dispersing agents or other auxiliaries are required.

  • Vessel Sealing and Purging: The vessel is securely sealed. Gaseous CO₂ is introduced to purge the air from the system.

  • Pressurization and Heating: Liquid CO₂ is pumped into the vessel until the desired pressure is reached. The vessel is then heated to the target dyeing temperature. The pressure will increase further upon heating.

  • Dyeing Cycle: The dyeing process is carried out at a set temperature and pressure for a specific duration. The fluid is typically circulated to ensure even dye distribution.

  • Depressurization and CO₂ Recycling: After the dyeing cycle, the vessel is cooled. The CO₂ is then slowly depressurized. The gaseous CO₂ can be passed through a separator to precipitate the residual dye and then recycled.

  • Sample Removal and Cleaning: The dyed fabric is removed from the vessel. It is typically dry and requires minimal to no post-cleaning. A light rinse with acetone (B3395972) can be performed to remove any surface-adhering dye particles.

Data Presentation

The following tables summarize the typical experimental parameters and expected outcomes for the supercritical CO₂ dyeing of polyester with a red disperse dye, based on available literature.

Table 1: Experimental Parameters for Supercritical CO₂ Dyeing of Polyester

ParameterRangeTypical Value
DyeC.I. This compound-
SubstratePolyester (PET)-
Dye Concentration (% owf)0.5 - 2.01.0
Temperature (°C)80 - 130120
Pressure (bar)150 - 300250
Dyeing Time (min)30 - 12060
CO₂ Flow RateStatic or continuous-

Table 2: Representative Color Strength (K/S) Values at Different Dyeing Conditions

Data presented is representative for a red disperse dye on polyester and illustrates the effect of process parameters.

Temperature (°C)Pressure (bar)Time (min)K/S Value
1002503012.5
1002506015.8
1002509017.2
1202503018.5
1202506021.0
1202509022.1

Table 3: Color Fastness Properties of Polyester Dyed with a Red Disperse Dye in scCO₂

Fastness TestStandard MethodRating (Grade 1-5)
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Light Fastness (Blue Wool Scale)ISO 105-B025-6

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the supercritical carbon dioxide dyeing process.

experimental_workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_post Post-Dyeing fabric_prep Substrate Preparation (Scoured PET Fabric) loading Loading of Fabric and Dye into High-Pressure Vessel fabric_prep->loading dye_prep Dye Preparation (this compound Powder) dye_prep->loading purging Vessel Sealing and Air Purging with CO2 loading->purging pressurization Pressurization and Heating to Supercritical Conditions purging->pressurization dyeing Dyeing Cycle (Controlled T, P, and Time) pressurization->dyeing depressurization Cooling and Depressurization dyeing->depressurization removal Removal of Dyed Fabric depressurization->removal co2_recycling CO2 and Residual Dye Separation and Recycling depressurization->co2_recycling analysis Analysis of Dyed Fabric (K/S, Fastness) removal->analysis

Caption: Experimental workflow for polyester dyeing with this compound in scCO₂.

Logical Relationship of Dyeing Parameters

This diagram shows the relationship between the key process parameters and their influence on the dyeing outcome.

logical_relationship cluster_parameters Process Parameters cluster_effects Primary Effects cluster_outcome Dyeing Outcome temperature Temperature solubility Dye Solubility in scCO2 temperature->solubility diffusion Dye Diffusion into Fiber temperature->diffusion swelling Fiber Swelling temperature->swelling pressure Pressure pressure->solubility time Dyeing Time time->diffusion concentration Dye Concentration ks_value Color Strength (K/S) concentration->ks_value solubility->ks_value levelness Levelness of Dyeing solubility->levelness diffusion->ks_value fastness Color Fastness diffusion->fastness diffusion->levelness

Caption: Interrelationship of parameters affecting scCO₂ dyeing outcomes.

Conclusion

The application of this compound in supercritical carbon dioxide offers a viable and environmentally conscious method for dyeing polyester, yielding bright, level shades with good color fastness properties. The process parameters, particularly temperature and pressure, are critical in controlling the dye uptake and overall quality of the dyed fabric. The protocols and data presented herein provide a foundational guide for researchers to explore and optimize this green dyeing technology. Further research focusing specifically on the solubility and dyeing kinetics of this compound in scCO₂ would be beneficial for the industrial-scale adoption of this process.

Troubleshooting & Optimization

Optimizing pH level for "Disperse Red 74" dyeing bath

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH level for "Disperse Red 74" dyeing baths.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound dyeing bath?

A1: The recommended pH for a this compound dyeing bath is in the weakly acidic range of 5 to 6.[1][2] Operating within this pH range ensures the stability of the dye and optimal color yield.

Q2: Why is maintaining an acidic pH important for this compound?

A2: this compound, like many disperse dyes with an azo structure, is sensitive to alkali.[3][4] Dyeing in an alkaline medium can lead to the hydrolysis of the dye molecule, resulting in color changes and reduced color depth.[3][4][5] A weakly acidic environment ensures the chemical stability of the dye throughout the high-temperature dyeing process.[3][6]

Q3: What happens if the pH of the dyeing bath is too high (alkaline)?

A3: If the pH of the dyeing bath is above the recommended range (i.e., alkaline), you may observe a number of issues, including:

  • Color change: The final color may be different from the target shade.[3][4]

  • Reduced color depth: The intensity of the color may be weaker.[3][7]

  • Poor reproducibility: Inconsistent results between batches.[7]

  • Dye degradation: The dye molecule itself can be chemically damaged.[5]

Q4: What can cause the pH of the dyeing bath to change during the process?

A4: The pH of the dyeing bath can increase during the dyeing process due to several factors, including the introduction of alkaline substances from the water, the fabric itself, or from auxiliaries used in the dyeing process.[7]

Q5: How can I control the pH of the dyeing bath?

A5: The pH of the dyeing bath is typically adjusted to the desired acidic range using acetic acid.[3][6] To maintain a stable pH throughout the dyeing process, a buffer system, such as an acetic acid/sodium acetate (B1210297) buffer, can be employed. If the pH starts to increase during the process, formic acid or ammonium (B1175870) sulfate (B86663) can be added to keep the bath weakly acidic.[3][4][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Color or Streaking Incorrect pH leading to poor dye dispersion or aggregation.Ensure the initial pH of the dyebath is between 5 and 6. Use a suitable dispersing agent. Maintain good circulation and agitation of the dye liquor.[8]
Poor Color Fastness (Wash, Rub, or Light) Suboptimal pH affecting dye penetration and fixation.Confirm the dyeing process was carried out within the recommended pH range of 5-6 to ensure maximum dye uptake and stability.[1][2]
Color Shade is Off or Inconsistent The pH of the dyeing bath was too high (alkaline), causing dye hydrolysis.Before starting, adjust the dyebath to a pH of 5-6 with acetic acid. Monitor the pH throughout the process and make adjustments with formic acid or ammonium sulfate if necessary.[3][4][6]
Dye Spots on the Fabric Dye agglomeration due to incorrect pH or incompatibility with other chemicals.Verify the pH is within the optimal range. Check the compatibility of all chemicals and auxiliaries used in the dyeing process. Ensure any residual oils are removed from the fabric before dyeing.[9]

Experimental Protocols

Objective: To determine the optimal pH for the dyeing of a specific substrate with this compound.

Materials:

  • This compound

  • Substrate to be dyed (e.g., polyester (B1180765) fabric)

  • Acetic acid (to lower pH)

  • Sodium acetate (for buffer)

  • Sodium carbonate (to raise pH, for experimental range)

  • High-temperature dyeing apparatus

  • pH meter

  • Spectrophotometer for color measurement

Methodology:

  • Prepare a stock solution of the this compound dye according to the manufacturer's instructions.

  • Prepare a series of dyeing baths with varying pH levels. A suggested range would be pH 4, 5, 6, 7, and 8. Use an acetic acid/sodium acetate buffer to maintain the acidic pH values and a phosphate (B84403) or carbonate buffer for neutral and alkaline values.

  • Introduce equal-sized pieces of the substrate into each dyeing bath.

  • Carry out the dyeing process at a high temperature, typically 130°C, for a specified duration (e.g., 60 minutes), which is suitable for high-temperature and high-pressure dyeing with this compound.[1][2]

  • After dyeing , rinse the substrate samples thoroughly to remove any unfixed dye.

  • Dry the samples .

  • Visually assess the color of the dyed samples.

  • Quantitatively measure the color of each sample using a spectrophotometer to determine the color strength (K/S values) and any colorimetric changes.

  • Plot the color strength (K/S) against the pH of the dyeing bath to identify the pH at which the highest color strength is achieved. This will be the optimal pH for your specific experimental conditions.

Process Workflow

Dyeing_pH_Optimization cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis start Start: Define Dyeing Parameters prep_dye Prepare this compound Stock Solution start->prep_dye prep_baths Prepare Dyeing Baths at Varying pH Levels (e.g., 4, 5, 6, 7, 8) prep_dye->prep_baths prep_substrate Prepare Substrate Samples prep_baths->prep_substrate dyeing High-Temperature Dyeing (e.g., 130°C for 60 min) prep_substrate->dyeing rinsing Rinse and Dry Samples dyeing->rinsing visual Visual Color Assessment rinsing->visual spectro Spectrophotometric Color Measurement (K/S) rinsing->spectro analysis Plot K/S vs. pH and Determine Optimal pH visual->analysis spectro->analysis end End: Optimal pH Identified analysis->end

Caption: Workflow for optimizing the pH of a this compound dyeing bath.

References

"Disperse Red 74" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Disperse Red 74 in aqueous solutions. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses common issues observed when working with this compound in aqueous environments.

Problem Possible Causes Recommended Solutions
Color Fading or Change in Solution Alkaline Hydrolysis: this compound is sensitive to alkaline conditions (pH > 7), leading to the hydrolysis of its ester groups and subsequent degradation of the chromophore.[1] Photodegradation: Exposure to light, especially UV radiation, can cause the azo bond to cleave, resulting in a loss of color.- Maintain the pH of the aqueous solution in the optimal range of 5-6.[1] Use a suitable buffer system (e.g., acetate (B1210297) buffer) to stabilize the pH. - Protect the solution from light by using amber glassware or by covering the container with aluminum foil.
Precipitation or Aggregation of Dye Poor Dispersion: Disperse dyes have low water solubility and can aggregate if not properly dispersed.[2] Temperature Fluctuations: Changes in temperature can affect the solubility and stability of the dye dispersion. Presence of Impurities: Impurities in the dye or the solvent can act as nucleation sites for aggregation.[2]- Utilize a high-quality dispersing agent to ensure a stable and fine dispersion of the dye particles. - Maintain a constant and controlled temperature for the solution. - Use high-purity dye and solvents to minimize the presence of impurities.
Inconsistent Experimental Results Variable pH: Fluctuations in the pH of the solution can lead to inconsistent rates of degradation. Inadequate Dispersion: Poorly dispersed dye can lead to non-uniform concentrations in the solution. Light Exposure: Inconsistent exposure to light can result in variable rates of photodegradation.- Regularly monitor and control the pH of the solution throughout the experiment. - Ensure a consistent and validated method for dispersing the dye in the aqueous medium. - Standardize the lighting conditions for all experiments to ensure reproducibility.
Clogging of HPLC Columns or Tubing Dye Precipitation: Precipitation of the dye in the mobile phase or on the column frit.- Filter the sample solution through a suitable syringe filter (e.g., 0.45 µm) before injection. - Ensure the mobile phase has sufficient organic solvent to maintain the solubility of the dye.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is its susceptibility to alkaline hydrolysis. The molecule contains two acetoxyethyl ester groups which can be hydrolyzed under alkaline conditions, leading to a change in the molecule's structure and a loss of color.[1] Maintaining a slightly acidic pH (5-6) is crucial for its stability.[1]

Q2: How does temperature affect the stability of this compound solutions?

A2: Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions. While increased temperature can improve the solubility of disperse dyes, it can also lead to a faster breakdown of the dye molecule. It is important to find an optimal temperature that balances solubility and stability for your specific application.

Q3: What are the expected degradation products of this compound?

A3: Under alkaline hydrolysis, the primary degradation products would be the corresponding diol, resulting from the cleavage of the two ester linkages, and acetic acid. Photodegradation is likely to cleave the azo bond, leading to the formation of aromatic amines derived from the two aromatic rings of the parent molecule.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. This method should be able to separate the intact dye from its degradation products, allowing for the quantification of the remaining dye and the appearance of degradants over time. UV-Vis spectrophotometry can also be used to monitor the overall color change, but it is less specific than HPLC.

Q5: Are there any specific handling precautions I should take when preparing aqueous solutions of this compound?

A5: Yes. Due to its low water solubility, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) where it is more soluble, and then dilute this stock solution into the aqueous medium containing a dispersing agent.[1] Always protect the solution from light and maintain the recommended pH of 5-6.[1]

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides illustrative values based on general knowledge of disperse dyes and forced degradation studies. Researchers should determine the precise values experimentally for their specific conditions.

Parameter Condition Illustrative Value Notes
Optimal pH Range Aqueous Solution5.0 - 6.0This compound is sensitive to alkali.[1]
Solubility in Water 25°C< 10 mg/LTypical for disperse dyes.
Hydrolytic Degradation pH 9.0, 60°Ct½ ≈ hoursIllustrative half-life; ester hydrolysis is expected.
Photodegradation Simulated SunlightSignificant degradation within 24hAzo bond cleavage is a common photodegradation pathway for this class of dyes.
Thermal Degradation 80°C in SolutionModerate degradation over 48hDegradation is expected to be slower than hydrolysis at high pH.
Oxidative Degradation 3% H₂O₂Slow degradationAzo dyes can be susceptible to oxidation, but the rate varies.

Experimental Protocols

Protocol for Assessing Dispersion Stability (Filter Paper Method)

This protocol provides a simple method to assess the dispersion stability of this compound in an aqueous solution.

Materials:

  • This compound

  • Dispersing agent

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter flask

  • Whatman No. 1 filter paper (or equivalent)

  • Vacuum source

Procedure:

  • Prepare a 1 g/L dispersion of this compound in deionized water containing a suitable concentration of a dispersing agent.

  • Adjust the pH of the dispersion to 5.5 using acetic acid.

  • Stir the dispersion for 30 minutes at room temperature.

  • Place a Whatman No. 1 filter paper in the Buchner funnel.

  • Wet the filter paper with deionized water and apply a gentle vacuum.

  • Pour 100 mL of the dye dispersion into the funnel and apply a consistent vacuum.

  • Observe the filter paper for any visible dye aggregates or spots. A stable dispersion should pass through the filter paper with minimal residue.

  • To test for high-temperature stability, heat a sealed sample of the dispersion to the desired experimental temperature (e.g., 80°C) for a specified time, cool to room temperature, and then repeat the filtration test.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV-Vis or PDA detector

  • C18 HPLC column

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Keep at room temperature for a predetermined time (e.g., 1, 2, 4, 8 hours). Neutralize the samples before analysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂ to a final concentration of approximately 100 µg/mL. Keep at room temperature for a predetermined time, protected from light.

    • Thermal Degradation: Expose a solid sample of this compound and a solution of the dye to elevated temperatures (e.g., 80°C) for a set period.

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

    • Develop an HPLC method that can separate the main peak of this compound from all degradation product peaks. A gradient method with a C18 column and a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Visualizations

Hydrolysis_Pathway DR74 This compound (Diacetate Ester) Intermediate Monoacetate Intermediate DR74->Intermediate OH⁻ (Hydrolysis of one ester group) Final_Product Diol Degradation Product + 2 Acetic Acid Intermediate->Final_Product OH⁻ (Hydrolysis of second ester group)

Caption: Alkaline hydrolysis pathway of this compound.

Photodegradation_Pathway DR74 This compound (Azo Compound) Products Aromatic Amine 1 + Aromatic Amine 2 DR74->Products Light (hν) (Cleavage of Azo Bond) Troubleshooting_Workflow Start Instability Observed (e.g., color change, precipitation) Check_pH Check pH of Solution Start->Check_pH pH_Correct Is pH between 5 and 6? Check_pH->pH_Correct Adjust_pH Adjust pH with buffer pH_Correct->Adjust_pH No Check_Dispersion Evaluate Dispersion Quality pH_Correct->Check_Dispersion Yes Adjust_pH->Check_pH Dispersion_Good Is dispersion fine and stable? Check_Dispersion->Dispersion_Good Improve_Dispersion Optimize dispersing agent and procedure Dispersion_Good->Improve_Dispersion No Check_Light Check for Light Exposure Dispersion_Good->Check_Light Yes Improve_Dispersion->Check_Dispersion Light_Protected Is solution protected from light? Check_Light->Light_Protected Protect_From_Light Use amber glassware or cover Light_Protected->Protect_From_Light No Stable Solution Stable Light_Protected->Stable Yes Protect_From_Light->Check_Light

References

Technical Support Center: Preventing Photobleaching of "Disperse Red 74" in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating photobleaching when using "Disperse Red 74" or other red fluorescent dyes in fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

Q2: My "this compound" signal is fading very quickly. What are the likely causes?

A2: Rapid signal decay is a classic sign of photobleaching. Several factors can contribute to the accelerated photobleaching of a fluorophore like "this compound":

  • High Excitation Light Intensity: Using an excessively bright light source is a primary cause of rapid photobleaching.

  • Prolonged Exposure Time: Continuous or repeated exposure of the sample to the excitation light will lead to cumulative photodamage.

  • Presence of Oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) in the sample environment can chemically attack the fluorophore in its excited state, leading to its destruction.

Q3: How can I determine if the signal loss I'm observing is due to photobleaching or a biological event?

A3: To differentiate between photobleaching and a genuine biological phenomenon, you can perform a simple control experiment. Image a control sample (e.g., a fixed and stained sample) under the exact same imaging conditions (light intensity, exposure time, etc.) over the same duration as your experimental sample. If the fluorescence signal diminishes in the control sample, it is indicative of photobleaching.

Q4: Are there any chemical reagents that can help reduce the photobleaching of "this compound"?

A4: Yes, commercially available antifade reagents are crucial for minimizing photobleaching. These reagents are typically included in the mounting medium for fixed cell imaging and can be added to the imaging medium for live-cell experiments. They work by scavenging free radicals and reducing the amount of reactive oxygen species in the sample environment.

Troubleshooting Guide

If you are experiencing significant photobleaching with "this compound" or another red fluorescent dye, follow these troubleshooting steps to optimize your imaging protocol.

Issue 1: Rapid Loss of Fluorescent Signal
Potential Cause Troubleshooting Step Expected Outcome
Excessive Excitation Light IntensityReduce the power of your laser or the intensity of your lamp to the lowest level that still provides a detectable signal.Slower rate of photobleaching, preserving the fluorescent signal for a longer duration.
Long Exposure TimesDecrease the camera exposure time or increase the scan speed of your confocal microscope.Reduced total light exposure per image, thus minimizing photodamage.
High Oxygen ConcentrationUse a commercially available antifade mounting medium that contains oxygen scavengers. For live-cell imaging, consider using imaging media with reduced oxygen levels or adding an oxygen scavenging system.Enhanced fluorophore stability and longevity.
Inherent Photolability of the DyeIf optimization of imaging conditions and the use of antifade reagents are insufficient, consider switching to a more photostable red fluorescent dye.Improved signal retention under similar imaging conditions.

Quantitative Data Summary

The choice of antifade reagent can significantly impact the photostability of your fluorophore. While specific data for "this compound" is not available, the following table summarizes the properties of common antifade agents used for red fluorescent dyes.

Antifade Reagent/Active IngredientKey FeaturesAdvantagesDisadvantages
ProLong™ Series (e.g., Gold, Diamond) Hard-setting or non-setting mounting media.Excellent photobleaching protection for a wide range of dyes. Curing formulations can provide long-term sample preservation.May not be suitable for all live-cell imaging applications. Some formulations may quench certain dyes.
VECTASHIELD® Series Glycerol-based mounting media.Effective at reducing photobleaching. Available with or without nuclear counterstains (e.g., DAPI).Can cause initial quenching of some fluorophores. May not be ideal for all super-resolution techniques.
n-Propyl Gallate (NPG) A common antioxidant component in homemade and commercial antifade reagents.Effective at reducing fading.Can be difficult to dissolve and may affect cell viability in live-cell imaging.
1,4-diazabicyclo[2.2.2]octane (DABCO) An amine-based antioxidant.Good antifade properties and is less toxic than some other agents.May not be as effective as other antifade reagents for all fluorophores.
p-Phenylenediamine (PPD) A potent antioxidant.Very effective at preventing photobleaching.Can be toxic and may cause background fluorescence. It can also react with and degrade cyanine-based dyes.

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent Cells with a Red Azo Dye

This protocol provides a general framework for staining fixed cells. Optimization will be required for your specific cell type and experimental conditions.

  • Cell Culture: Plate and grow adherent cells on sterile glass coverslips in a multi-well plate.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute your "this compound" solution to the desired working concentration in PBS. Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Invert the coverslip onto a microscope slide with a drop of an appropriate antifade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

  • Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for red fluorescence.

Protocol 2: Quantitative Assessment of Photobleaching

This protocol allows for the quantitative comparison of photobleaching rates under different conditions.

  • Sample Preparation: Prepare multiple identical samples (e.g., fixed cells stained with "this compound") mounted with different antifade reagents or destined for imaging with different parameters.

  • Image Acquisition:

    • Define a region of interest (ROI) on your sample.

    • Set your microscope to time-lapse acquisition mode.

    • Acquire a series of images of the same ROI over time (e.g., one image every 10 seconds for 5 minutes) using consistent acquisition settings (laser power, exposure time, etc.).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the intensity values to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time or exposure number.

    • The rate of signal decay represents the rate of photobleaching. A slower decay indicates better photoprotection.

Visualizations

photobleaching_pathway Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited Singlet State) Fluorophore_GS->Fluorophore_ES Excitation Light Fluorophore_ES->Fluorophore_GS Fluorescence Emission Fluorophore_TS Fluorophore (Triplet State) Fluorophore_ES->Fluorophore_TS Intersystem Crossing Fluorescence Fluorescence Fluorophore_ES->Fluorescence Photobleaching Photobleaching (Irreversible Damage) Fluorophore_TS->Photobleaching Chemical Reaction Oxygen Oxygen (O2) Fluorophore_TS->Oxygen ROS Reactive Oxygen Species (ROS) Oxygen->ROS Energy Transfer ROS->Fluorophore_ES Oxidative Damage ROS->Photobleaching

Caption: Simplified signaling pathway of photobleaching.

troubleshooting_workflow Start Start: Rapid Signal Loss Observed Check_Intensity Reduce Excitation Intensity? Start->Check_Intensity Reduce_Intensity Decrease Laser/Lamp Power Check_Intensity->Reduce_Intensity Yes Check_Exposure Reduce Exposure Time? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Exposure Decrease Camera Exposure / Increase Scan Speed Check_Exposure->Reduce_Exposure Yes Use_Antifade Use Antifade Reagent? Check_Exposure->Use_Antifade No Reduce_Exposure->Use_Antifade Add_Antifade Mount with ProLong, VECTASHIELD, etc. Use_Antifade->Add_Antifade Yes Change_Dye Consider a More Photostable Dye Use_Antifade->Change_Dye No / Insufficient End End: Photobleaching Minimized Add_Antifade->End Change_Dye->End

Caption: Troubleshooting workflow for photobleaching.

References

Improving the washing fastness of "Disperse Red 74" on textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the improvement of washing fastness for Disperse Red 74 on polyester (B1180765) and other synthetic textiles.

Frequently Asked Questions (FAQs)

Q1: What is washing fastness and how is it evaluated? A1: Washing fastness refers to the ability of a dyed textile to resist color loss (fading) and staining of adjacent fabrics during washing.[1][2] It is a critical measure of dye quality and performance.[1] The evaluation is typically performed using standardized test methods like ISO 105-C06 or AATCC 61.[3][4] The results are rated on a 1 to 5 grey scale, where 5 represents the best fastness (no color change or staining) and 1 is the worst.[2]

Q2: What is the primary cause of poor washing fastness with this compound? A2: The most common cause of poor washing fastness for disperse dyes, including this compound, is the presence of unfixed dye particles adsorbed on the fiber surface after the dyeing process is complete.[5][6] Because disperse dyes are non-ionic and have limited water solubility, residual dye that has not penetrated the fiber matrix can easily wash off in subsequent laundering.[7][8]

Q3: Why is a "reduction clearing" post-treatment essential for disperse dyes? A3: Reduction clearing is a critical post-dyeing step that uses a reducing agent (like sodium hydrosulfite) and an alkali to break down and remove the unfixed disperse dye from the fiber surface.[1][8][9] This process significantly improves washing, rubbing, and sublimation fastness by ensuring that only the dye properly diffused and trapped within the fiber remains.[9][10]

Q4: What is thermal migration and how does it impact washing fastness? A4: Thermal migration is a phenomenon where dye molecules move from the inside of the fiber back to the surface during high-temperature finishing processes, such as heat-setting, which occur after dyeing and clearing.[10] This redistribution of dye onto the surface can lead to a significant decrease in wash fastness, even if the initial clearing was effective.[5][10] This effect can be worsened by the presence of certain finishing softeners.[10]

Troubleshooting Guide: Poor Washing Fastness

This guide provides a systematic approach to diagnosing and resolving issues with the washing fastness of this compound.

Problem: Dyed fabric exhibits significant color bleeding or staining of adjacent fabrics during washing.

Question 1: Was a reduction clearing step performed after dyeing?

  • Likely Cause: If no reduction clearing was performed, the issue is almost certainly due to unfixed dye on the fiber surface.[6][9]

  • Solution: Implement a reduction clearing process immediately after dyeing and rinsing. Refer to the Experimental Protocol for Reduction Clearing below.

Question 2: Were the dyeing process parameters optimal for polyester?

  • Likely Cause: Inadequate dyeing conditions can lead to poor dye penetration and fixation, leaving more dye on the surface.

  • Solution: Ensure the dyeing process reaches the correct temperature, is held for sufficient time, and is performed at the proper pH. Incomplete dye uptake results in lower fastness.[1] Refer to the Table 1: Optimized High-Temperature Dyeing Parameters for recommended conditions.

Question 3: Was the reduction clearing process performed correctly?

  • Likely Cause: An ineffective clearing process, due to incorrect chemical concentrations, temperature, or time, will fail to remove all surface dye.

  • Solution: Verify the parameters of your reduction clearing step against the recommended protocol. Appropriately increasing the temperature (typically 70-80°C) and time can enhance effectiveness.[1][11] Refer to the Experimental Protocol for Reduction Clearing .

Question 4: Was a high-temperature finishing process applied after clearing?

  • Likely Cause: If fastness is poor despite proper dyeing and clearing, thermal migration during a subsequent heat-setting or finishing step may be the cause.[10]

  • Solution: To mitigate thermal migration, select disperse dyes with a higher molecular weight and sublimation fastness.[1][11] Alternatively, use a specialized anti-migration agent during the finishing stage or lower the finishing temperature where possible.[5][11]

Data Presentation

Table 1: Optimized High-Temperature Dyeing Parameters for Polyester

ParameterRecommended ValuePurpose
Dyeing Temperature 130°COpens polyester fiber structure for deep dye penetration.[7]
Dyeing Time 30 - 60 minutesAllows for sufficient diffusion and fixation of the dye.[1]
pH of Dyebath 4.5 - 5.5 (Acidic)Ensures dye stability and satisfactory exhaustion.[12]
Auxiliaries Dispersing AgentMaintains a fine, stable dispersion of dye particles.[7][13]
Auxiliaries Leveling AgentPromotes even and uniform dye uptake.[14]

Table 2: Example Washing Fastness Ratings (ISO 105-C06)

Process StageColor Change Rating (1-5)Staining on Multifiber Fabric (1-5)
After Dyeing (No Clearing) 32
After Standard Reduction Clearing 4-54
After Optimized Dyeing & Clearing 54-5

Note: Values are illustrative examples. Actual results will vary based on fabric type, shade depth, and specific process conditions.

Experimental Protocols

Methodology: High-Temperature Exhaust Dyeing of Polyester
  • Bath Preparation: Prepare the dyebath with water and add a dispersing agent and a pH buffer (e.g., acetic acid) to achieve a pH of 4.5-5.5.[12]

  • Dye Dispersion: Separately pre-disperse the required amount of this compound in warm water and add it to the dyebath.

  • Fabric Loading: Introduce the polyester fabric into the cool dyebath.

  • Heating Cycle: Raise the temperature of the dyebath to 130°C at a controlled rate (e.g., 1.5°C/minute).

  • Dyeing: Hold the temperature at 130°C for 30-60 minutes to allow for dye penetration and fixation.[1]

  • Cooling & Rinsing: Cool the bath down and perform a rinse to remove residual dye liquor.

Methodology: Reduction Clearing
  • Bath Preparation: After dyeing and rinsing, prepare a fresh bath with a reducing agent and an alkali. A typical formulation is:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

  • Treatment: Heat the bath to 70-80°C and treat the fabric for 15-20 minutes.[11]

  • Rinsing: Drain the clearing bath and rinse the fabric thoroughly, first with hot water and then with cold water, to remove all residual chemicals.

  • Neutralization: Perform a final rinse with a mild acid (e.g., 0.5 g/L Acetic Acid) to neutralize any remaining alkali, followed by a final cold water rinse.

Methodology: Washing Fastness Test (Based on ISO 105-C06)
  • Sample Preparation: Cut a specimen of the dyed fabric (e.g., 10cm x 4cm).[15] Sew it together with a standard multifiber adjacent fabric of the same size. Multifiber fabric contains strips of different common fibers (e.g., polyester, cotton, nylon) to test for staining.

  • Washing: Place the composite specimen in a stainless steel container with a specified number of steel balls (to simulate mechanical action), the standard detergent solution, and sodium perborate (B1237305) as a bleach.[15]

  • Agitation: Agitate the container in a testing machine (e.g., a Gyrowash) at a specified temperature (e.g., 60°C) and time (e.g., 30 minutes) according to the specific test procedure (e.g., C2S).[16]

  • Rinsing and Drying: Remove the specimen, rinse it thoroughly in water, and dry it in air at a temperature not exceeding 60°C.

  • Evaluation: Once dry, assess the color change of the dyed specimen and the degree of staining on each strip of the multifiber fabric using standard Grey Scales under controlled lighting conditions.

Visualizations

G start Start: Undyed Polyester Fabric dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) start->dyeing rinse1 Initial Rinse dyeing->rinse1 Cool Down clearing Reduction Clearing (70-80°C) rinse1->clearing rinse2 Hot & Cold Rinse clearing->rinse2 neutralize Neutralization (Acetic Acid) rinse2->neutralize dry Drying neutralize->dry end End: Finished Fabric dry->end

Caption: Standard workflow for dyeing polyester with disperse dyes to achieve high wash fastness.

G start Problem: Poor Wash Fastness q_clearing Was Reduction Clearing Performed? start->q_clearing a_clearing Action: Perform Reduction Clearing as per protocol. q_clearing->a_clearing No q_dyeing Were Dyeing Parameters Optimal? q_clearing->q_dyeing Yes end Solution: Improved Wash Fastness a_clearing->end a_dyeing Action: Optimize Dyeing (Temp, Time, pH). q_dyeing->a_dyeing No q_migration Was High-Temp Finishing Used? q_dyeing->q_migration Yes a_dyeing->end a_migration Action: Use Anti-Migration Agent or High-Performance Dye. q_migration->a_migration Yes q_migration->end No a_migration->end

Caption: Troubleshooting decision tree for diagnosing poor washing fastness issues.

G cluster_fiber Polyester Fiber Cross-Section fixed_dye Fixed Dye Molecules (Inside Fiber Matrix) surface_dye Migrated Dye (On Fiber Surface) heat High-Temperature Finishing (e.g., Heat-Setting) heat->surface_dye Causes Migration

Caption: Conceptual diagram illustrating the process of thermal migration of disperse dyes.

References

Technical Support Center: Troubleshooting Uneven Dyeing with C.I. Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dyeing experiments with C.I. Disperse Red 74.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and what are its primary applications?

C.I. This compound is a single azo, high-temperature disperse dye.[1][2] It is primarily used for dyeing and printing on polyester (B1180765) and its blended fabrics.[3][4] Due to its good sun and sublimation fastness, it is suitable for high-temperature and high-pressure dyeing methods, as well as hot melt dyeing.[3][5]

Q2: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing with this compound, and disperse dyes in general, can stem from several factors:

  • Improper Dye Dispersion: Aggregation or flocculation of dye particles in the dyebath can lead to color spots and unevenness.[6][7][8] This can be caused by poor dye quality, an inadequate dispersing agent, or adverse dyeing conditions.[7]

  • Incorrect Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase can cause the dye to rush onto the fiber surface, resulting in poor leveling.[7][9]

  • Inadequate pH Control: Disperse dyes like this compound are most stable in a weakly acidic dyebath.[7][9] The recommended pH value for the dyeing bath is 5-6.[1][3][5] Significant deviations from this optimal pH range can affect the dye's stability and uptake rate.[7]

  • Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration.[7][10][11]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[6][7]

Q3: What is the recommended dyeing method for this compound?

This compound is best suited for high-temperature, high-pressure (HTHP) exhaust dyeing for polyester.[1][3] This method typically involves heating the dyebath to around 130°C to swell the polyester fibers, allowing the dye molecules to penetrate the fiber.[1][3]

Troubleshooting Guide for Uneven Dyeing

This guide provides a systematic approach to identifying and resolving common issues leading to uneven dyeing with this compound.

Problem: Streaky or Patchy Dyeing

This is characterized by variations in shade across the fabric, often appearing as light or dark patches or streaks.[11]

Potential Cause Recommended Solution
Poor dye dispersion Ensure the dye is properly pasted with a dispersing agent and a small amount of warm water before adding it to the dyebath.[11] Use a high-quality, high-temperature stable dispersing agent.[11][12]
Rapid rate of temperature rise Employ a slower, controlled rate of temperature increase, especially in the critical range of 80°C to 130°C.[7][11] A rate of 1-2°C per minute is a good starting point.[11]
Insufficient leveling agent Add or increase the concentration of a suitable high-temperature leveling agent to promote even dye distribution.[7][11]
Inadequate dyebath circulation Ensure sufficient agitation and circulation of the dye liquor to maintain uniform temperature and dye concentration.[6][11]
Problem: Color Spots or Speckles

This issue is often a result of dye particle agglomeration.[8][11]

Potential Cause Recommended Solution
Dye agglomeration Improve initial dye dispersion as mentioned above. Consider filtering the dye dispersion before adding it to the dyebath.
Water hardness Use demineralized or softened water. If not possible, add a sequestering agent to chelate calcium and magnesium ions.[11][13]
Low-quality dye Ensure the this compound used is of high quality with good dispersion characteristics.[8]
Incompatible auxiliaries Verify the compatibility of all chemicals (dispersants, leveling agents, pH buffers) used in the dyebath.[14]
Problem: Shade Inconsistency (Batch-to-Batch)

This refers to variations in color between different dyeing batches.

Potential Cause Recommended Solution
Variations in dyeing parameters Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.[7]
Inconsistent substrate Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment.[7]
Weighing and dispensing errors Use calibrated equipment for weighing dyes and chemicals.

Experimental Protocols

Standard High-Temperature/High-Pressure (HTHP) Dyeing Protocol for Polyester

This protocol provides a general procedure for dyeing polyester fabric with this compound. Optimal concentrations of auxiliaries and the temperature profile may need to be adjusted based on the specific equipment and substrate.

  • Fabric Preparation:

    • Thoroughly scour the polyester fabric to remove any impurities like oils, waxes, or sizing agents.[7][10][12]

    • Rinse the fabric well and allow it to dry.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 10:1 to 20:1).

    • Add a dispersing agent (e.g., 1 g/L of a high-temperature stable agent) and a sequestering agent if using hard water.[11]

    • Adjust the pH of the dyebath to the optimal range of 5-6 using acetic acid.[1][3][5]

    • Prepare a separate dispersion of this compound by pasting it with a small amount of the dispersing agent and warm water. Add this dispersion to the dyebath.

    • Add a leveling agent if required.

  • Dyeing Cycle:

    • Introduce the prepared fabric into the dyebath at approximately 50-60°C.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[11]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1][3]

    • Cool the dyebath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Perform a reduction clearing to remove any unfixed dye from the fabric surface. This is crucial for good wash fastness.[7] A typical recipe includes:

      • Caustic Soda (Sodium Hydroxide): 2 g/L

      • Sodium Hydrosulfite: 2 g/L

    • Treat the fabric at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly, neutralize with a mild acid if necessary, and then rinse again.

    • Dry the fabric.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting uneven dyeing and the key factors influencing the dyeing process.

G cluster_0 Troubleshooting Workflow for Uneven Dyeing start Uneven Dyeing Observed issue Identify the Type of Unevenness start->issue streaky Streaky / Patchy issue->streaky spots Color Spots / Speckles issue->spots inconsistent Batch-to-Batch Inconsistency issue->inconsistent check_dispersion Check Dye Dispersion & Auxiliaries streaky->check_dispersion check_temp Review Temperature Control streaky->check_temp spots->check_dispersion check_prep Verify Fabric Preparation spots->check_prep check_params Standardize Dyeing Parameters inconsistent->check_params solution1 Improve Dispersion & Leveling check_dispersion->solution1 solution2 Optimize Heating Rate check_temp->solution2 solution3 Ensure Thorough Cleaning check_prep->solution3 solution4 Strict Process Control check_params->solution4

Caption: Troubleshooting workflow for uneven dyeing.

G cluster_1 Key Factors in Disperse Dyeing Process Dye This compound Dispersion Proper Dispersion Dye->Dispersion Fabric Polyester Substrate Preparation Thorough Preparation Fabric->Preparation Process Dyeing Process Outcome Even Dyeing Process->Outcome Dispersion->Process Temperature Controlled Temperature Temperature->Process pH Optimal pH (5-6) pH->Process Preparation->Process Auxiliaries Correct Auxiliaries Auxiliaries->Process

References

Technical Support Center: Purification of Synthesized Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers in the successful purification of synthesized Disperse Red 74.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying synthesized this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and scalability for removing the majority of impurities.[1][2] Column chromatography is employed when higher purity is required, as it can separate the desired dye from closely related colored impurities.

Q2: What are the common impurities in a crude this compound synthesis?

A2: Common impurities include unreacted starting materials (4-nitrobenzenamine and 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine), byproducts from side reactions, and inorganic salts from the synthesis process.[1] Incomplete coupling or side reactions can also lead to the formation of other azo dyes, resulting in a product with a dull or incorrect color.

Q3: My purified this compound has a low color intensity. What could be the cause?

A3: Low color intensity can result from the presence of non-colored impurities or the degradation of the dye during purification. Overheating during recrystallization or exposure to harsh conditions can lead to decomposition. It is also possible that the initial synthesis yielded a low concentration of the desired product.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.[3][4][5] By comparing the peak area of this compound to the total peak area of all components in the chromatogram, a quantitative measure of purity can be obtained. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
The dye does not dissolve in the hot recrystallization solvent. The solvent is not suitable for this compound, or an insufficient volume is being used.This compound is known to be soluble in ethanol (B145695) and acetone.[1][2] Try using one of these solvents. Increase the solvent volume gradually while heating and stirring until the dye dissolves.
The dye "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a small crystal of pure this compound can also promote crystallization.
The purified crystals are still not the correct color. Colored impurities are co-crystallizing with the product.A second recrystallization may be necessary. Alternatively, treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the desired product.
Low recovery of the purified dye. The dye has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
The dye does not move down the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a silica (B1680970) gel column, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is common. Increase the proportion of the polar solvent.
All colored components elute together. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. This will allow for better separation on the stationary phase.
The colored bands are very broad, leading to poor separation. The column was not packed properly, or the initial sample band was too wide.Ensure the column is packed uniformly without any air bubbles or channels. Dissolve the crude dye in a minimal amount of solvent and apply it to the column as a narrow band.
The color of the dye changes on the column. The stationary phase is interacting with the dye (e.g., acidic silica gel causing degradation).Use a neutral stationary phase like neutral alumina. Alternatively, the mobile phase can be modified with a small amount of a neutral or basic additive to counteract the acidity of the silica gel.

Data Presentation

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Solvent/Mobile Phase Notes
Recrystallization 85%95%75%EthanolA single recrystallization provides a significant increase in purity with good recovery.
Column Chromatography 85%>99%60%Silica Gel with Hexane:Acetone gradientOffers the highest purity but with a lower yield due to product loss on the column.
Two-Step Purification 85%>99%70%Recrystallization followed by Column ChromatographyAn effective strategy to achieve high purity while maximizing yield.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the dye has completely dissolved.

  • Decolorization (Optional): If the solution is darkly colored with impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal if used.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove all solvent.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in hexanes. In a fume hood, clamp a glass chromatography column vertically and add a small plug of cotton or glass wool to the bottom. Fill the column with the silica gel slurry, ensuring there are no air bubbles. Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexanes and acetone. Using a pipette, carefully add the sample solution to the top of the silica gel column, creating a narrow band.

  • Elution: Begin eluting the column with a mobile phase of 9:1 hexanes:acetone. The different components of the crude mixture will travel down the column at different rates. The main red band of this compound should be visible.

  • Fraction Collection: Collect the eluent in fractions as it exits the column. Collect the main red band in a separate flask.

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified dye in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_dye Crude this compound add_solvent Add hot ethanol crude_dye->add_solvent dissolved_dye Dissolved Dye Solution add_solvent->dissolved_dye hot_filtration Hot Filtration dissolved_dye->hot_filtration cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with cold ethanol vacuum_filtration->washing drying Drying washing->drying purified_product Purified this compound drying->purified_product

Caption: Recrystallization workflow for this compound.

experimental_workflow_column_chromatography start Start pack_column Pack column with silica gel in hexanes start->pack_column load_sample Load crude this compound dissolved in minimal solvent pack_column->load_sample elute_column Elute with Hexane:Acetone gradient load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions identify_pure_fractions Identify pure fractions (TLC/Visual) collect_fractions->identify_pure_fractions combine_fractions Combine pure fractions identify_pure_fractions->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent dry_product Dry purified dye evaporate_solvent->dry_product end_product Purified this compound dry_product->end_product

Caption: Column chromatography workflow for this compound.

logical_relationship_purification crude_product Crude Synthesized This compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography recrystallization->column_chromatography For higher purity moderate_purity_product Moderately Pure This compound (~95%) recrystallization->moderate_purity_product high_purity_product High Purity This compound (>99%) column_chromatography->high_purity_product

Caption: Logical relationship between purification methods.

References

Technical Support Center: The Influence of Metal Ions on Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the interaction of copper (Cu²⁺) and iron (Fe³⁺) ions with C.I. Disperse Red 74.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of copper and iron ions on the color of this compound?

A1: Based on available technical data, C.I. This compound is considered to be a dye that is not sensitive to the presence of copper and iron ions in the dyebath.[1][2][3] Technical literature consistently states that when dyeing with this compound, the presence of copper and iron ions does not cause a significant change in the final color or shade of the dyed material.[1][2][3]

Q2: Why are some disperse dyes sensitive to metal ions like copper and iron?

A2: Certain disperse dyes can form coordination complexes with metal ions. This interaction can alter the electronic structure of the dye molecule, which in turn changes its light-absorbing properties and, consequently, its color. This can lead to issues such as shade dulling, color changes, and poor color reproducibility. The tendency to form these complexes is dependent on the specific chemical structure of the dye.

Q3: Is there quantitative data available on the color stability of this compound in the presence of copper and iron ions?

A3: While qualitative statements on the stability of this compound to copper and iron ions are available, publicly accessible, detailed quantitative data such as tables of color difference values (ΔE*ab), changes in absorption maxima (λmax), or color strength (K/S) is limited. The general consensus from technical data sheets is that the color remains unchanged. To obtain precise quantitative data for specific experimental conditions, it is recommended to perform a standardized colorfastness test.

Q4: What are the standard test methods to determine the sensitivity of a dye to metal ions?

A4: Standardized test methods have been developed by international organizations to evaluate the effect of metals on dye shades. The most relevant methods are:

  • ISO 105-Z02: This method is specifically designed to determine the colorfastness to metals in the dyebath, with a focus on iron and copper.

  • AATCC Test Method 161: This method provides a procedure for evaluating the shade change of disperse dyes caused by metals, and for assessing the effectiveness of chelating agents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected shade variation in a process using this compound. While this compound is reported to be stable, extreme concentrations of metal ions or the presence of other contaminants in the dyebath could have an unforeseen effect. Other factors such as pH fluctuations, temperature variations, or issues with dye dispersion are more likely causes.1. Verify that the pH of the dyebath is within the recommended range for this compound (typically pH 5-6).[1][2] 2. Ensure that the water quality meets the standards for dyeing processes, with low levels of hardness and metal ions. 3. If metal ion contamination is suspected, consider the use of a chelating agent. 4. Conduct a controlled experiment to confirm the effect of the suspected metal ions on the dye shade using a standardized test method (see Experimental Protocol below).
Inconsistent dyeing results when using different water sources. Different water sources can have varying levels of dissolved metal ions (e.g., iron from well water). This can affect metal-sensitive dyes.1. Analyze the water sources for metal ion content. 2. If significant levels of copper or iron are present, pre-treat the water or use a suitable chelating agent in the dyebath. 3. For critical applications, the use of deionized or distilled water is recommended to ensure consistency.

Experimental Protocols

Protocol: Evaluation of the Effect of Copper and Iron Ions on the Color of this compound

This protocol is based on the principles outlined in ISO 105-Z02 and AATCC Test Method 161 to provide a framework for quantitatively assessing the impact of copper and iron ions on the shade of this compound.

Objective: To determine the change in color of a textile dyed with this compound when exposed to copper (Cu²⁺) and iron (Fe³⁺) ions during the dyeing process.

Materials and Reagents:

  • Textile substrate (e.g., 100% polyester (B1180765) fabric)

  • C.I. This compound

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Copper(II) sulfate (B86663) (CuSO₄·5H₂O)

  • Iron(III) chloride (FeCl₃)

  • Deionized water

  • Laboratory dyeing apparatus

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of Dyebaths:

    • Prepare three separate dyebaths:

      • Control Dyebath: this compound, dispersing agent, and pH-adjusted water (pH 5.5).

      • Copper Dyebath: Control dyebath formulation with the addition of a specific concentration of copper(II) sulfate (e.g., 10 ppm, 25 ppm).

      • Iron Dyebath: Control dyebath formulation with the addition of a specific concentration of iron(III) chloride (e.g., 10 ppm, 25 ppm).

  • Dyeing Process:

    • Introduce a pre-weighed textile sample into each of the three dyebaths.

    • Carry out the dyeing process according to the standard procedure for high-temperature dyeing of polyester with disperse dyes (e.g., ramp temperature to 130°C, hold for 60 minutes, then cool down).

  • Post-Treatment:

    • After dyeing, rinse the textile samples thoroughly with water.

    • Perform a reduction clearing process to remove any unfixed dye from the surface of the fibers.

    • Wash and dry the samples.

  • Colorimetric Analysis:

    • Using a spectrophotometer, measure the CIELAB color coordinates (L, a, b*) of the dyed samples from the control, copper, and iron dyebaths.

    • Calculate the color difference (ΔEab) between the control sample and the samples dyed in the presence of metal ions using the following formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

    • Assess the change in color strength (K/S) of the samples.

Data Presentation:

The results should be summarized in a table for clear comparison.

Dyeing Condition L a b K/S ΔEab (vs. Control)
Control (No Metal Ions)N/A
Copper (Cu²⁺) - 10 ppm
Copper (Cu²⁺) - 25 ppm
Iron (Fe³⁺) - 10 ppm
Iron (Fe³⁺) - 25 ppm

Visualizations

Experimental_Workflow cluster_prep 1. Dyebath Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment cluster_analysis 4. Analysis Control Control Dyebath Dyeing High-Temperature Dyeing (130°C, 60 min) Control->Dyeing Copper Copper (Cu²⁺) Dyebath Copper->Dyeing Iron Iron (Fe³⁺) Dyebath Iron->Dyeing Rinse Rinsing Dyeing->Rinse Clear Reduction Clearing Rinse->Clear Dry Washing & Drying Clear->Dry Measure Spectrophotometric Color Measurement Dry->Measure Calculate Calculate ΔE*ab and K/S Measure->Calculate

Caption: Experimental workflow for testing the effect of metal ions on dye color.

Dye_Metal_Interaction Dye Dye Molecule Complex Dye-Metal Complex (Altered Color Properties) Dye->Complex Coordination (for sensitive dyes) NoChange This compound (Reported as Stable - No Significant Color Change) Dye->NoChange Interaction with Cu²⁺ / Fe³⁺ Metal Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal->Complex Metal->NoChange

Caption: Conceptual diagram of dye-metal ion interaction.

References

"Disperse Red 74" sensitivity to alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Disperse Red 74, focusing on its sensitivity to alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a monoazo dye characterized by its brilliant yellow-red color.[1] It is sparingly soluble in water and is typically applied to hydrophobic fibers like polyester (B1180765) from an aqueous dispersion. Its molecular structure contains ester groups, which are significant to its chemical behavior.

Q2: What is the optimal pH for applying this compound?

The recommended pH for dyeing with this compound is in the weakly acidic range of 5 to 6.[1] In this pH range, the dye exhibits the highest stability and color yield.

Q3: Is this compound sensitive to alkaline conditions?

Yes, this compound is known to be sensitive to alkali.[1] Exposure to alkaline conditions, especially at elevated temperatures, can lead to a change in color and a decrease in the dye's color strength. This is a critical factor to control during experimental procedures to ensure reproducibility.

Q4: What is the chemical mechanism behind the alkaline sensitivity of this compound?

The sensitivity of this compound to alkaline conditions is primarily due to the hydrolysis of its ester and amide functional groups. In the presence of hydroxide (B78521) ions (OH⁻), which are abundant in alkaline solutions, these groups can undergo nucleophilic acyl substitution. This chemical reaction breaks down the original dye molecule, leading to a loss of its chromophoric properties and a change in color.

Q5: Can this compound be used in any alkaline processes?

Interestingly, yes. This compound is used in a process called "reductive clearing," which is carried out under alkaline conditions (pH 10-13). However, this process also includes a strong reducing agent (like sodium dithionite). In this specific environment, the dye molecule is chemically reduced, which also leads to its decolorization. This is a controlled chemical reaction used to remove excess dye from the surface of dyed fibers. The mechanism of degradation under reductive alkaline conditions is different from the hydrolytic degradation that occurs in the absence of a reducing agent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color change to a weaker or different shade. The pH of the solution has likely become alkaline.Carefully monitor and control the pH of your experimental solution, maintaining it within the recommended 5-6 range. Use a suitable buffer system if necessary.
Poor reproducibility of experimental results involving the dye. Fluctuations in pH between experiments.Standardize the pH of all solutions containing this compound. Record the pH value for each experiment.
Complete loss of color. Exposure to strongly alkaline conditions for a prolonged period or at high temperatures.Review your experimental protocol to identify any steps where the dye is exposed to high pH. If unavoidable, minimize the exposure time and temperature.
Inconsistent results in reductive clearing procedures. Incorrect pH or insufficient reducing agent.Ensure the pH is within the 10-13 range and that the concentration of the reducing agent is sufficient for the amount of dye present.

Quantitative Data on Alkaline Stability

pHTemperature (°C)Time (hours)% Color Strength RemainingObservations
6.02524>99%No significant change
8.0252490-95%Slight fading
10.0252460-70%Noticeable fading
10.050240-50%Significant fading and potential color shift
12.0251<20%Rapid decolorization

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Alkaline Stability of this compound

This protocol outlines a method to determine the stability of this compound at various pH levels.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 6 to 12 (e.g., phosphate (B84403) buffers for pH 6-8 and carbonate-bicarbonate buffers for pH 9-11, and a sodium hydroxide solution for pH 12).

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) and then dilute it in the respective buffer solutions to a known concentration.

  • Incubation: Incubate the dye solutions at a constant temperature (e.g., 25°C or 50°C).

  • Spectrophotometric Analysis: At regular time intervals (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each solution and measure its absorbance at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of color strength remaining at each time point relative to the initial absorbance. Plot the percentage of color strength remaining against time for each pH value.

Visualizations

Alkaline_Hydrolysis_of_Disperse_Red_74 cluster_reactants Reactants cluster_products Products Disperse_Red_74 This compound (Ester & Amide Groups Intact) Hydrolyzed_Dye Hydrolyzed Dye Molecule (Carboxylate & Amine Groups) Disperse_Red_74->Hydrolyzed_Dye Ester & Amide Hydrolysis OH- Hydroxide Ion (from alkaline solution) OH-->Disperse_Red_74 Alcohol Diol Side-Product

Caption: Alkaline hydrolysis of this compound.

Troubleshooting_Workflow Start Unexpected Color Change or Poor Reproducibility Check_pH Measure pH of the Solution Start->Check_pH Is_Alkaline Is pH > 7? Check_pH->Is_Alkaline Adjust_pH Adjust pH to 5-6 with a suitable buffer Is_Alkaline->Adjust_pH Yes Re-evaluate Re-evaluate other experimental parameters (e.g., temperature, concentration) Is_Alkaline->Re-evaluate No Review_Protocol Review protocol for sources of alkalinity Adjust_pH->Review_Protocol Isolate_Source Isolate and eliminate the source of alkalinity Review_Protocol->Isolate_Source Stable_pH Is pH stable? Isolate_Source->Stable_pH Stable_pH->Adjust_pH No Proceed Proceed with Experiment Stable_pH->Proceed Yes

Caption: Troubleshooting workflow for color instability.

Reductive_Clearing_vs_Alkaline_Hydrolysis cluster_alkaline Alkaline Conditions (pH > 7) cluster_reductive Reductive Alkaline Conditions (pH 10-13 + Reducing Agent) Disperse_Red_74 This compound Hydrolysis Hydrolysis of Ester/Amide Groups Disperse_Red_74->Hydrolysis Reduction Reduction of Azo Bond Disperse_Red_74->Reduction Hydrolysis_Products Decolorized Hydrolysis Products Hydrolysis->Hydrolysis_Products Reduction_Products Colorless Amine Fragments Reduction->Reduction_Products

Caption: Degradation pathways of this compound.

References

Technical Support Center: Managing Quinoline in Disperse Red 74 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Disperse Red 74, with a specific focus on managing quinoline (B57606) content.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound that may lead to elevated quinoline levels.

Issue 1: High Quinoline Content Detected in the Final this compound Product

  • Question: Our final batch of this compound shows quinoline levels exceeding the acceptable limit (e.g., >100 ppm). What are the potential sources and how can we mitigate this?

  • Answer: High quinoline content in the final dye product can originate from several sources throughout the manufacturing process. The primary suspects are contaminated raw materials and the use of certain dispersing agents.

    • Root Cause Analysis:

      • Raw Material Purity: The starting material, 4-nitrobenzenamine (p-nitroaniline), can contain quinoline as an impurity. P-nitroaniline is often synthesized from precursors derived from coal tar, which is a primary source of quinoline.[1]

      • Dispersing Agents: A significant source of quinoline contamination is the dispersing agents used to formulate the dye. Naphthalenesulfonate formaldehyde (B43269) condensates, a common class of dispersing agents, are manufactured from naphthalene, which can contain quinoline as a minor by-product.[2]

      • Cross-Contamination: Inadequate cleaning of reaction vessels and equipment used for other processes involving quinoline-based dyes can lead to cross-contamination.

    • Troubleshooting Workflow:

      Start High Quinoline Detected Step1 Analyze Raw Materials (p-nitroaniline) for Quinoline Start->Step1 Decision1 Quinoline in Raw Materials? Step1->Decision1 Step2 Analyze Dispersing Agent for Quinoline Decision2 Quinoline in Dispersing Agent? Step2->Decision2 Step3 Review Cleaning Protocols and Equipment Logs Decision3 Cross-Contamination Likely? Step3->Decision3 Decision1->Step2 No Action1 Source High-Purity p-nitroaniline or Pre-purify Decision1->Action1 Yes Decision2->Step3 No Action2 Substitute with a Quinoline-Free Dispersing Agent Decision2->Action2 Yes Action3 Implement and Validate Rigorous Cleaning Procedures Decision3->Action3 Yes End Quinoline Content Managed Decision3->End No Action1->End Action2->End Action3->End

      Caption: Troubleshooting workflow for high quinoline content.

Issue 2: Inconsistent Quinoline Levels Between Batches

  • Question: We are observing significant batch-to-batch variation in quinoline content, even when using the same synthesis protocol. What could be the cause?

  • Answer: Inconsistent quinoline levels often point to variability in raw materials or process control.

    • Root Cause Analysis:

      • Supplier Variability: Different batches of p-nitroaniline or dispersing agents from the same or different suppliers can have varying levels of quinoline impurities.

      • Process Parameter Deviations: Inconsistent control of reaction temperature during diazotization can lead to side reactions. While not a direct source of quinoline, these side products can complicate purification and analysis. Temperatures above 5°C can lead to the decomposition of the diazonium salt to phenolic byproducts.[3]

    • Corrective Actions:

      • Implement a strict incoming raw material testing protocol for quinoline.

      • Establish a robust supplier qualification program.

      • Ensure tight control over reaction temperatures and other critical process parameters.

Frequently Asked Questions (FAQs)

Synthesis and Quinoline Formation

  • Q1: What is the chemical synthesis pathway for this compound?

    • A1: this compound is a monoazo dye. Its synthesis involves two main steps: the diazotization of 4-nitrobenzenamine (p-nitroaniline) followed by the azo coupling with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine.[4]

    cluster_diazotization Diazotization cluster_coupling Azo Coupling p_nitroaniline 4-Nitrobenzenamine na_no2_hcl NaNO2, HCl 0-5°C p_nitroaniline->na_no2_hcl diazonium_salt 4-Nitrobenzenediazonium Chloride na_no2_hcl->diazonium_salt coupling_reaction Coupling diazonium_salt->coupling_reaction coupling_component 3-Acetamido-N,N-bis (2-acetoxyethyl)benzeneamine coupling_component->coupling_reaction disperse_red_74 This compound coupling_reaction->disperse_red_74

    Caption: Synthesis pathway of this compound.

  • Q2: Can quinoline be formed as a side product during the synthesis of this compound?

    • A2: While the direct synthesis of quinoline from the reactants of this compound is not a primary reaction pathway, the Skraup synthesis is a well-known method for producing quinolines from anilines, glycerol, and an oxidizing agent.[5] Although the specific conditions for this compound synthesis are different, the presence of an aniline (B41778) derivative (p-nitroaniline) and acidic conditions warrants careful control of raw materials and reaction conditions to prevent unforeseen side reactions. The most likely source of quinoline remains as an impurity in the starting materials or additives.[1][2]

Analytical and Purification Methods

  • Q3: How can we accurately quantify quinoline in our this compound samples?

    • A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods for the determination of quinoline.[6][7]

ParameterHPLC Method[6]GC-MS Method[7]
Column C18 reverse-phaseDB-5MS or similar
Mobile Phase/Carrier Gas Acetonitrile/WaterHelium
Detection UV (225 nm)Mass Spectrometry (MS)
Sample Preparation Ultrasonic extraction with acetonitrileUltrasonic extraction with toluene
Limit of Detection (LOD) ~0.2 µg/mL~0.1 mg/kg
  • Q4: What are effective methods for purifying this compound to reduce quinoline content?

    • A4:

      • Recrystallization: This is a common method for purifying solid organic compounds. The crude dye is dissolved in a suitable hot solvent, and as the solution cools, the dye crystallizes out, leaving impurities in the solvent. The choice of solvent is critical for effective separation.[8]

      • Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase. The crude dye solution is passed through a column packed with an adsorbent (like silica (B1680970) gel or alumina), and different components are eluted with a solvent system.[2]

  • Q5: What is "reduction clearing" and can it be used to remove quinoline?

    • A5: Reduction clearing is a post-treatment process applied to fabrics after dyeing with disperse dyes. It uses a reducing agent (like sodium dithionite) and an alkali to remove unfixed dye particles from the fiber surface, thereby improving fastness properties.[9][10][11][12][13] It is not a method for purifying the bulk dye product before it is sold.

Experimental Protocols

Protocol 1: Quantification of Quinoline in this compound by HPLC

  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh 1.0 g of the this compound sample.

    • Place the sample in a suitable extraction vessel.

    • Add 10 mL of acetonitrile.

    • Perform ultrasonic extraction for 30 minutes at 40°C.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.[6]

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 (e.g., 5µm, 4.6mm × 250mm).[6]

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.[6]

    • Quantification: Create a calibration curve using standard solutions of quinoline in acetonitrile.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude this compound and quinoline in various solvents at room temperature and elevated temperatures to find a solvent that dissolves the dye well when hot but poorly when cold, while quinoline remains more soluble at cooler temperatures.

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the dye completely.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.[8]

References

Technical Support Center: Reducing Formaldehyde in "Disperse Red 74" Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on identifying, quantifying, and reducing formaldehyde (B43269) content in "Disperse Red 74" formulations. The following sections offer frequently asked questions, a troubleshooting guide for common experimental issues, detailed analytical protocols, and strategies for formaldehyde mitigation.

Frequently Asked Questions (FAQs)

What is "this compound"?

This compound is a monoazo disperse dye primarily utilized for dyeing polyester (B1180765) and its blended fabrics.[1][2] It is recognized for its favorable sun and sublimation fastness properties.[2]

Why is formaldehyde present in "this compound" formulations?

Formaldehyde is typically not a direct component in the synthesis of the this compound molecule. Its presence in formulations is usually due to the inclusion of auxiliary chemicals, most notably the dispersing agent.[3][4][5] A common dispersant used with disperse dyes is Sodium Naphthalene Sulfonate Formaldehyde Condensate (SNF), which is synthesized using formaldehyde.[3]

What are the typical levels of formaldehyde in "this compound" formulations?

The concentration of formaldehyde can differ based on the specific grade and manufacturer of both the dye and the dispersing agent. For instance, a commercially available "Low Quinoline Content this compound" is specified to contain less than 200 parts per million (PPM) of formaldehyde.

What are the regulatory concerns regarding formaldehyde in textile products?

Due to its classification as a carcinogen and a skin irritant, many countries and eco-labeling standards, such as OEKO-TEX®, impose stringent limits on the amount of formaldehyde permissible in finished textile products.[6]

Troubleshooting Guide: High Formaldehyde Content in Experiments

Issue Potential Cause Troubleshooting Steps
1. Unexpectedly high formaldehyde levels detected A. High residual formaldehyde in the dispersing agent. 1. Request and review the Certificate of Analysis (CoA) for the specific batch of "this compound," focusing on formaldehyde content.2. If the CoA is unavailable or lacks formaldehyde data, analyze the raw material using a recommended protocol from the "Experimental Protocols" section.3. Consider sourcing "this compound" with a guaranteed low formaldehyde specification.
B. Contamination from other reagents or lab equipment. 1. Ensure all glassware is meticulously cleaned and rinsed with distilled or deionized water.2. Test other formulation components (e.g., solvents, additives) for formaldehyde contamination.3. Conduct a blank experiment (without "this compound") to establish baseline formaldehyde levels.
2. Inconsistent formaldehyde levels between batches Variation in the manufacturing process of the dye or dispersing agent. 1. Maintain detailed records of batch numbers for all formulation components.2. If significant batch-to-batch variability is observed, contact the supplier to inquire about potential process modifications.3. Implement routine quality control testing for formaldehyde on all incoming "this compound" batches.
3. Ineffective formaldehyde reduction with scavengers or negative impact on dye performance A. Incorrect choice or concentration of formaldehyde scavenger. 1. Refer to the "Formaldehyde Scavengers" table for suitable options.2. Optimize the scavenger concentration by starting low and incrementally increasing, while monitoring both formaldehyde reduction and dye performance.3. Verify the scavenger's compatibility with other formulation components and experimental conditions (e.g., pH, temperature).
B. Interference of the scavenger with the dyeing process. 1. Be aware that some scavengers can alter the shade or fastness properties of the dye.[6][7][8]2. Conduct a comparative dyeing study with and without the scavenger to assess any changes in color yield, wash fastness, and light fastness.3. If adverse effects are noted, consider an alternative scavenger or a different formaldehyde reduction strategy.

Strategies for Reducing Formaldehyde Content

  • Source Low-Formaldehyde Raw Materials : The most direct approach is to minimize the introduction of formaldehyde.

    • Work with suppliers to obtain "this compound" formulations that use low-formaldehyde or formaldehyde-free dispersing agents.

    • Explore alternatives to SNF, such as lignosulfonates or polycarboxylates.[3]

  • Employ Formaldehyde Scavengers : These are chemical compounds that react with formaldehyde to form more stable, non-volatile substances. They can be incorporated directly into the dye formulation or added during the application process.

  • Process Optimization :

    • Ensure adequate ventilation during the dyeing process to remove any released formaldehyde.

    • Proper curing and after-treatment of the dyed textiles can also help in reducing residual formaldehyde levels.

Quantitative Data Summary

Table 1: Formaldehyde Content in a Commercial "this compound" Product

Product NameFormaldehyde ContentTest Method
Low Quinoline Content this compound<200 PPMIn-house method (UV-Vis)

Table 2: Common Formaldehyde Scavengers and Typical Usage Levels

ScavengerChemical ClassTypical ApplicationNotes
UreaAmideAdded to finishing bathsHigh concentrations may affect dye shade and fastness.[6]
Ethylene UreaCyclic AmideFinishing agentMay cause yellowing.
CarbohydrazideHydrazideFinishing agentEffective at low concentrations.
SorbitolPolyolFinishing agentEffectiveness can vary with the resin system.[9]
Sodium SulfiteInorganic SaltScavenger in various formulationsEffective, but can influence the pH of the system.

Experimental Protocols

Protocol 1: Quantitative Analysis of Formaldehyde using UV-Vis Spectrophotometry (Based on ISO 14184-1)

This method is suitable for determining the amount of free and hydrolyzed formaldehyde in a dye formulation.

Materials:

  • Spectrophotometer

  • Water bath

  • Volumetric flasks and pipettes

  • Stoppered flasks

  • Acetylacetone (B45752) reagent (Nash Reagent)

  • Formaldehyde standard solution

  • Distilled or deionized water

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of the "this compound" powder into a 250 mL stoppered flask.

    • Add 100 mL of distilled water.

    • Place the flask in a water bath at 40°C for 60 minutes, with periodic shaking.

    • Allow the solution to cool to room temperature and then filter to remove insoluble dye particles. The resulting filtrate is the test solution.

  • Reaction:

    • Pipette 5.0 mL of the filtered test solution into a clean test tube.

    • Add 5.0 mL of the acetylacetone reagent.

    • Stopper the tube and mix thoroughly.

    • Incubate the test tube in a water bath at 40°C for 30 minutes.

    • Let the solution cool to room temperature.

  • Measurement:

    • Prepare a blank solution using 5.0 mL of distilled water and 5.0 mL of acetylacetone reagent, subjecting it to the same heating and cooling process.

    • Calibrate the spectrophotometer using a series of formaldehyde standard solutions of known concentrations.

    • Measure the absorbance of the yellow-colored test solution at 412 nm, using the blank solution as a reference.

    • Calculate the formaldehyde concentration in the sample by referring to the calibration curve.

Protocol 2: Quantitative Analysis of Formaldehyde using Headspace Gas Chromatography-Flame Ionization Detector (HS-GC-FID)

This highly sensitive method is ideal for complex matrices where the dye's color could interfere with spectrophotometric analysis.[10][11]

Materials:

  • Headspace Gas Chromatograph with FID

  • 20 mL headspace vials with crimp caps

  • Derivatizing agent: o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Formaldehyde standard solution

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the "this compound" powder and disperse it in 100 mL of ultrapure water.[11]

  • Derivatization and Analysis:

    • In a 20 mL headspace vial, combine 2.0 mL of the PFBHA solution with 0.5 mL of your sample solution (or a standard solution for calibration).[10][11]

    • Immediately seal the vial.

    • Place the vial into the headspace autosampler.

    • Incubate at 60°C for 30 minutes with agitation.[10][11]

    • Inject the headspace vapor into the GC-FID system for analysis.

Example GC-FID Conditions:

  • Injector Temperature: 150°C

  • Oven Program: Start at 60°C, ramp to 120°C at 5°C/min, then ramp to 200°C at 20°C/min and hold for 5 minutes.[10][11]

  • Detector Temperature: 300°C[10]

  • Carrier Gas: Nitrogen

  • Quantification: Determine the formaldehyde concentration by comparing the peak area of the formaldehyde-PFBHA derivative in the sample to a calibration curve generated from standard solutions.

Visualizations

Experimental_Workflow_Formaldehyde_Quantification cluster_prep Sample Preparation cluster_uvvis UV-Vis Method cluster_gcfid HS-GC-FID Method start Weigh 'this compound' disperse Disperse in Water start->disperse incubate Incubate at 40°C disperse->incubate filter Filter Solution incubate->filter react React with Acetylacetone filter->react derivatize Derivatize with PFBHA filter->derivatize measure Measure Absorbance at 412 nm react->measure calculate_uv Calculate Concentration measure->calculate_uv analyze Analyze by HS-GC-FID derivatize->analyze calculate_gc Calculate Concentration analyze->calculate_gc

Caption: Workflow for Formaldehyde Quantification.

Caption: Formaldehyde Source and Mitigation Strategies.

References

Validation & Comparative

A Comparative Guide to Disperse Red 74 and Other Red Disperse Dyes for Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Disperse Red 74 against other common red disperse dyes used for coloring polyester (B1180765) fibers. The information presented is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications, with a focus on performance characteristics and experimental validation.

Introduction to Red Disperse Dyes for Polyester

Disperse dyes are the primary class of dyes used for dyeing polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic polyester matrix at high temperatures. The selection of a specific red disperse dye is critical for achieving the desired shade, fastness properties, and overall product quality. This guide focuses on a comparative analysis of this compound against three other commercially significant red disperse dyes: Disperse Red 60, Disperse Red 82, and Disperse Red 167. These dyes belong to different chemical classes—azo and anthraquinone (B42736)—which influences their dyeing behavior and fastness properties.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for predicting their performance.

PropertyThis compoundDisperse Red 60Disperse Red 82Disperse Red 167
C.I. Name This compoundDisperse Red 60Disperse Red 82Disperse Red 167
CAS Number 61703-11-517418-58-512223-42-626850-12-4
Chemical Class MonoazoAnthraquinoneMonoazoMonoazo
Molecular Formula C₂₂H₂₅N₅O₇C₂₀H₁₃NO₄C₂₁H₂₁N₅O₆C₂₃H₂₇ClN₄O₇
Appearance Red powderBright red blue light powderBlu-ray red, dark brown powderDark red powder or granules
Solubility Soluble in ethanol (B145695) and acetone.[1]Soluble in acetone, alcohol; insoluble in water.[2]Insoluble in water.[3][4]Soluble in acetone.[5]

Comparative Performance Data

The following table summarizes the fastness properties of the selected red disperse dyes on polyester fabric. The ratings are based on standard testing methodologies, where a higher rating indicates superior performance. It is important to note that these values are compiled from various sources and may not be from a single direct comparative study.

Fastness PropertyThis compoundDisperse Red 60Disperse Red 82Disperse Red 167
Light Fastness 5-6[1]Good-7-8[5]
Washing Fastness (Staining) 5[1]--5[5]
Washing Fastness (Fading) 5[1]--5[5]
Sublimation Fastness Good[1][6]---
Perspiration Fastness (Acidic) 5 (Staining), 5 (Fading)[1]--5 (Staining), 5 (Fading)[5]
Perspiration Fastness (Alkaline) 5 (Staining), 5 (Fading)[1]--5 (Staining), 5 (Fading)[5]

Note: Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, with the higher number indicating better fastness.

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

4.1. High-Temperature Disperse Dyeing of Polyester

This protocol outlines a typical high-temperature dyeing process for polyester fabric with disperse dyes.

  • Diagram of the High-Temperature Dyeing Process for Polyester:

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring Rinsing1 Rinsing Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 Dye_Bath_Prep Prepare Dye Bath (Dye, Dispersing Agent, pH Buffer) Dyeing High-Temperature Dyeing (e.g., 130°C, 60 min) Dye_Bath_Prep->Dyeing Cooling Cooling Dyeing->Cooling Rinsing2 Rinsing Reduction_Clearing Reduction Clearing (NaOH, Hydrosulfite) Rinsing2->Reduction_Clearing Rinsing3 Rinsing Reduction_Clearing->Rinsing3 Neutralization Neutralization Rinsing3->Neutralization Final_Rinsing Final Rinsing Neutralization->Final_Rinsing Drying2 Drying Final_Rinsing->Drying2 end End Drying2->end start Start start->Scouring

Caption: Workflow of a typical high-temperature polyester dyeing process.

Methodology:

  • Fabric Preparation: The polyester fabric is first scoured to remove any impurities, oils, and sizes. This is followed by rinsing and drying.

  • Dye Bath Preparation: A dye bath is prepared with the disperse dye, a dispersing agent to ensure uniform dye particle distribution, and a pH buffer (typically acetic acid) to maintain a pH of 4.5-5.5.

  • Dyeing: The fabric is immersed in the dye bath, and the temperature is gradually raised to the dyeing temperature (typically 130°C) and held for a specified time (e.g., 60 minutes) to allow for dye penetration and fixation.

  • Cooling and Rinsing: The dye bath is cooled, and the dyed fabric is rinsed to remove loose dye from the surface.

  • Reduction Clearing: A crucial step for improving wash fastness, reduction clearing is performed using a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove any unfixed dye from the fiber surface.

  • Post-Treatment: The fabric is then rinsed, neutralized, given a final rinse, and dried.

4.2. Light Fastness Test

This test determines the resistance of the dyed fabric to fading when exposed to light.

  • Logical Diagram of the Light Fastness Test:

G cluster_setup Test Setup cluster_exposure Exposure cluster_eval Evaluation Specimen Dyed Fabric Specimen Mask Opaque Mask Specimen->Mask Blue_Wool Blue Wool Standards Xenon_Arc Xenon Arc Lamp (Simulated Sunlight) Blue_Wool->Xenon_Arc Mask->Xenon_Arc Controlled_Env Controlled Environment (Temperature, Humidity) Xenon_Arc->Controlled_Env Visual_Assess Visual Assessment Controlled_Env->Visual_Assess Grey_Scale Grey Scale for Color Change Visual_Assess->Grey_Scale Rating Assign Fastness Rating (1-8) Grey_Scale->Rating

Caption: Key steps in determining the light fastness of a dyed textile.

Methodology (based on ISO 105-B02 / AATCC Test Method 16.3):

  • Specimen Preparation: A specimen of the dyed polyester fabric is mounted on a card. A portion of the specimen is covered with an opaque mask.

  • Reference Standards: A set of blue wool standards with known lightfastness ratings (1-8) are exposed alongside the test specimen.

  • Exposure: The specimen and blue wool standards are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

  • Evaluation: The exposure is continued until a specified color change is observed on the blue wool standards. The color change of the exposed portion of the test specimen is then compared to the unexposed (masked) portion.

  • Rating: The light fastness is rated on a scale of 1 to 8 by comparing the degree of fading of the specimen with that of the blue wool standards.

4.3. Wash Fastness Test

This test assesses the resistance of the dyed fabric to color loss and staining of adjacent fabrics during laundering.

  • Diagram of the Wash Fastness Test Workflow:

G cluster_prep Sample Preparation cluster_washing Washing Cycle cluster_eval Evaluation Composite_Specimen Composite Specimen: Dyed Fabric + Multi-fiber Fabric Launder_Ometer Launder-Ometer Composite_Specimen->Launder_Ometer Washing Mechanical Agitation (Controlled Temp. & Time) Launder_Ometer->Washing Detergent_Solution Detergent Solution Detergent_Solution->Washing Steel_Balls Steel Balls (for abrasion) Steel_Balls->Washing Rinse_Dry Rinse and Dry Washing->Rinse_Dry Assess_Fading Assess Color Change (Fading) using Grey Scale Rinse_Dry->Assess_Fading Assess_Staining Assess Staining of Multi-fiber using Grey Scale Rinse_Dry->Assess_Staining Rating Assign Fastness Ratings (1-5) Assess_Fading->Rating Assess_Staining->Rating

Caption: Procedure for evaluating the wash fastness of dyed textiles.

Methodology (based on ISO 105-C06 / AATCC Test Method 61):

  • Specimen Preparation: A specimen of the dyed polyester fabric is stitched together with a multi-fiber adjacent fabric (containing strips of different common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing: The composite specimen is placed in a stainless steel container of a launder-ometer with a specified volume of a standard detergent solution and a set number of stainless steel balls (to simulate mechanical abrasion). The container is then agitated in the launder-ometer at a specified temperature and for a specific duration.

  • Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed, and dried.

  • Evaluation: The color change (fading) of the dyed polyester specimen is assessed by comparing it with an unwashed sample using a standard grey scale for color change. The degree of staining on each fiber strip of the multi-fiber fabric is assessed using a standard grey scale for staining.

  • Rating: The wash fastness is rated on a scale of 1 to 5 for both color change and staining.

4.4. Sublimation Fastness Test

This test evaluates the resistance of the color to sublimation (vaporizing) when subjected to dry heat.

  • Logical Flow of the Sublimation Fastness Test:

G cluster_prep Sample Preparation cluster_heating Heat Treatment cluster_eval Evaluation Composite_Sample Composite Sample: Dyed Fabric + Undyed Fabric Heat_Press Heat Press Machine Composite_Sample->Heat_Press Controlled_Heat Apply Controlled Heat and Pressure (e.g., 180°C, 30s) Heat_Press->Controlled_Heat Cooling Cool and Condition Controlled_Heat->Cooling Assess_Change Assess Color Change of Dyed Fabric using Grey Scale Cooling->Assess_Change Assess_Stain Assess Staining of Undyed Fabric using Grey Scale Cooling->Assess_Stain Assign_Rating Assign Fastness Rating (1-5) Assess_Change->Assign_Rating Assess_Stain->Assign_Rating

Caption: Experimental workflow for determining sublimation fastness.

Methodology (based on ISO 105-P01 / AATCC Test Method 117):

  • Specimen Preparation: A specimen of the dyed polyester fabric is placed between two pieces of undyed polyester fabric.

  • Heat Treatment: The composite sample is placed in a heat press or a similar device and subjected to a specific temperature (e.g., 180°C, 210°C) and pressure for a defined period (e.g., 30 seconds).

  • Cooling and Conditioning: The sample is removed from the heating device and allowed to cool and condition.

  • Evaluation: The change in color of the original dyed specimen is assessed using the grey scale for color change. The degree of staining on the undyed adjacent fabrics is assessed using the grey scale for staining.

  • Rating: The sublimation fastness is rated on a scale of 1 to 5 for both color change and staining.

Conclusion

The selection of a red disperse dye for polyester is a multi-faceted decision that depends on the desired shade, the required fastness properties for the end-use of the textile product, and processing conditions.

  • This compound offers a good balance of properties, with good to excellent light and wet fastness.

  • Disperse Red 167 stands out for its exceptionally high light fastness, making it suitable for applications requiring high durability to light exposure, such as automotive textiles and outdoor fabrics.

  • Disperse Red 60 , an anthraquinone dye, is known for its bright bluish-red shade.

  • Disperse Red 82 provides a bluish-red shade.

For critical applications, it is imperative to conduct in-house experimental evaluations under specific processing conditions to confirm the performance of the selected dye. The experimental protocols provided in this guide offer a standardized framework for such evaluations.

References

Validation of Oil Red O for Quantitative Staining of Intracellular Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate quantification of intracellular lipid accumulation is crucial. Oil Red O, a lysochrome diazo dye, has long been a staple for visualizing and quantifying neutral lipids within cells. This guide provides an objective comparison of Oil Red O's performance against common alternatives, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Comparative Analysis of Lipid Staining Dyes

The selection of a lipid stain depends on the experimental goals, including the need for quantification, sensitivity, and compatibility with other imaging modalities. Oil Red O, Nile Red, and Sudan Black B are three of the most frequently used dyes for assessing intracellular lipid content.

Data Presentation: Quantitative Comparison of Lipid Dyes

The following table summarizes the key characteristics and performance metrics of Oil Red O, Nile Red, and Sudan Black B for the quantitative analysis of intracellular lipids.

FeatureOil Red ONile RedSudan Black B
Principle of Staining Absorption-based colorimetric stainEnvironment-sensitive fluorophoreAbsorption-based colorimetric stain
Target Lipids Primarily neutral lipids (triglycerides, cholesterol esters)[1]Neutral lipids (yellow/gold fluorescence), polar lipids (red fluorescence)Phospholipids, sterols, and neutral triglycerides[2][3]
Quantification Method Extraction of stain followed by spectrophotometry[4][5]Fluorometry or fluorescence microscopy[6]Densitometry of stained images[7]
Sensitivity ModerateHighHigh[7]
Specificity Good for neutral lipidsCan differentiate between lipid classes based on emission spectraCan also stain other cellular components like leukocyte granules[2][3]
Photostability HighModerate (can be prone to photobleaching)High
Compatibility Can be combined with immunofluorescence with protocol optimization[8]Excellent for fluorescence microscopy and flow cytometryLess commonly used with fluorescence due to its dark color

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable quantitative staining assays. Below are protocols for Oil Red O staining and quantification, which can be adapted for comparative studies.

Oil Red O Staining and Quantification Protocol

This protocol is designed for the quantification of lipids in cultured cells, such as adipocytes.

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)[9][10]

  • Formalin (10%, phosphate-buffered)[10]

  • 60% Isopropanol (B130326)

  • Phosphate-Buffered Saline (PBS)

  • Hematoxylin (for counterstaining, optional)[10]

  • 100% Isopropanol (for extraction)

Procedure:

  • Cell Fixation: Remove culture medium and wash cells twice with PBS. Add 10% formalin and incubate for 30-60 minutes.[10]

  • Washing: Discard the formalin and wash the cells twice with distilled water.

  • Dehydration: Add 60% isopropanol to the cells and incubate for 5 minutes.[10]

  • Staining: Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of water and filtering.[10] Remove the isopropanol and add the working solution to cover the cells. Incubate for 10-20 minutes.[10]

  • Washing: Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[10]

  • (Optional) Counterstaining: Add Hematoxylin for 1 minute to stain the nuclei, then wash with water.[10]

  • Quantification:

    • After the final wash, air dry the plate.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets.[5]

    • Incubate for 10 minutes with gentle shaking.

    • Measure the absorbance of the extracted dye at 490-520 nm using a spectrophotometer.[4][5]

Visualizing Experimental Workflows and Biological Pathways

To better understand the experimental process and the biological context of lipid accumulation, the following diagrams are provided.

G cluster_0 Cell Culture and Differentiation cluster_1 Oil Red O Staining cluster_2 Quantification Preadipocytes Preadipocytes Differentiation_Induction Differentiation_Induction Preadipocytes->Differentiation_Induction Adipogenic Cocktail Differentiated_Adipocytes Differentiated_Adipocytes Differentiation_Induction->Differentiated_Adipocytes Lipid Accumulation Fixation Fixation Differentiated_Adipocytes->Fixation Formalin Staining Staining Fixation->Staining Oil Red O Washing Washing Staining->Washing Elution Elution Washing->Elution Isopropanol Measurement Measurement Elution->Measurement Spectrophotometry

Fig. 1: Oil Red O Staining Workflow

The process of adipogenesis, or the differentiation of preadipocytes into mature, lipid-storing adipocytes, is regulated by a complex signaling network.

G cluster_0 Key Transcription Factors cluster_1 Inhibitory Pathway Adipogenic_Stimuli Adipogenic Stimuli (e.g., Insulin) PPARg PPARγ Adipogenic_Stimuli->PPARg CEBPa C/EBPα Adipogenic_Stimuli->CEBPa Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation CEBPa->Adipocyte_Differentiation Wnt_Signaling Wnt Signaling Wnt_Signaling->PPARg Wnt_Signaling->CEBPa

Fig. 2: Adipogenesis Signaling Pathway

References

Performance Evaluation of Disperse Red 74 in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Disperse Red 74 against common alternative disperse red dyes: Disperse Red 1, Disperse Red 13, and Disperse Red 60. The evaluation focuses on key performance indicators in various solvent systems, including solubility, spectroscopic properties, and stability. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols are provided for the key experiments cited.

Overview of Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. Their performance is significantly influenced by the solvent system used in the dyeing process or for analytical characterization. This guide aims to provide researchers with the necessary data to select the appropriate dye and solvent system for their specific applications.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound and its alternatives.

Physical and Chemical Properties
PropertyThis compoundDisperse Red 1Disperse Red 13Disperse Red 60
C.I. Name This compoundDisperse Red 1Disperse Red 13Disperse Red 60
CAS Number 61703-11-5[1]2872-52-8[2][3]3180-81-2[4]17418-58-5[5]
Molecular Formula C₂₂H₂₅N₅O₇[1]C₁₆H₁₈N₄O₃[3]C₁₆H₁₇ClN₄O₃[4]C₂₀H₁₃NO₄[6]
Molecular Weight ( g/mol ) 471.46[1]314.34[3]348.78[4]331.32[6]
Melting Point (°C) Not Found160-162[2]122-129[7]185[8]
Appearance Dark reddish-brown powder[1]Dark red powder[2]Dark red powder[4]Fine deep-red powder[9]
Solubility Data
SolventThis compoundDisperse Red 1Disperse Red 13Disperse Red 60
Water InsolubleInsoluble[2][3]InsolubleInsoluble[9]
Ethanol (B145695) Soluble[1][10]Soluble[2][3][11]Soluble[4][7]Slightly Soluble
Acetone Soluble[1][10]Soluble[2][3][11]Soluble[4][7]Soluble in 50% acetone[6]
Benzene Not FoundSoluble[2][3][11]Soluble[4][7]Not Found
Dichloromethane Not FoundNot FoundNot FoundSoluble[8]
DMSO Not FoundSlightly Soluble[2]Not FoundSlightly Soluble[9]
Methanol Not FoundSlightly Soluble[2]Not FoundVery Slightly Soluble[9]
Spectroscopic Properties

The spectroscopic properties of disperse dyes are crucial for understanding their coloristic characteristics and for quantitative analysis. The maximum absorption wavelength (λmax) is a key parameter.

SolventThis compound (λmax, nm)Disperse Red 1 (λmax, nm)Disperse Red 13 (λmax, nm)Disperse Red 60 (λmax, nm)
General/Unspecified 496[12]502503[7]Not Found

Molar extinction coefficient data for this compound in various solvents was not found in the search results. For Disperse Red 338, a different red azo dye, the molar extinction coefficient is reported to be 55,000 L·mol⁻¹·cm⁻¹, which is significantly higher than that of typical anthraquinone (B42736) dyes (13,000-14,000 L·mol⁻¹·cm⁻¹).[13]

Stability Data

Stability against light (photostability) and heat (thermal stability) are critical for the practical application of dyes.

Photostability: Quantitative photostability data, such as photodegradation quantum yields, were not found for this compound. For Disperse Red 1, it is noted that the photostability of azo dyestuffs is generally high in pure water but can be accelerated in the presence of natural humic materials.[14]

Thermal Stability: Specific thermal decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound were not found. Disperse Red 60 is noted to have good thermal stability.[5] A study on the stability of an ink containing a representative disperse red dye (C.I. Disperse Red 896) indicated good thermal stability.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and generation of comparative data.

Determination of Solubility by UV-Vis Spectrophotometry

This method determines the solubility of a dye in a specific solvent by creating a calibration curve and measuring the absorbance of a saturated solution.

Materials:

  • Disperse dye powder

  • Solvent of interest

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the dye and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of the dye in that solvent.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of the dye to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.

    • Measure the absorbance of the filtered saturated solution. If necessary, dilute the solution to bring the absorbance within the linear range of the calibration curve, recording the dilution factor.

    • Use the equation of the calibration curve to determine the concentration of the dye in the (diluted) saturated solution.

    • Calculate the solubility in g/L or mol/L.

Evaluation of Photostability

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

Materials:

  • Dye solution in the solvent of interest

  • Quartz cuvettes or other transparent containers

  • Calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • UV-Vis spectrophotometer

  • Dark control sample wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare a solution of the dye in the chosen solvent at a known concentration.

  • Exposure: Expose the sample solution in a transparent container to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At appropriate time intervals, measure the absorbance of the exposed sample at its λmax using a UV-Vis spectrophotometer.

  • Data Interpretation: Compare the change in absorbance of the exposed sample to the dark control. A significant decrease in absorbance indicates photodegradation. The rate of degradation can be calculated and compared across different dyes and solvent systems.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol follows the general principles of ASTM E1131 for compositional analysis by TGA.[16]

Materials:

  • Disperse dye powder

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dye powder (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve will show the percentage of weight loss as the temperature increases. The onset temperature of decomposition and the temperature at which significant weight loss occurs are indicators of the dye's thermal stability.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_saturated Prepare Saturated Solution measure_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_saturated plot_curve Plot Calibration Curve measure_standards->plot_curve calc_solubility Calculate Solubility measure_saturated->calc_solubility plot_curve->calc_solubility

Caption: Workflow for determining dye solubility using UV-Vis spectrophotometry.

Logical Flow for Photostability Testing

G start Start prep Prepare Dye Solution and Dark Control start->prep expose Expose Sample to Light Source prep->expose measure Measure Absorbance at Intervals expose->measure compare Compare with Dark Control measure->compare end End compare->end

Caption: Logical steps for evaluating the photostability of a dye solution.

Conclusion

This guide provides a comparative overview of the performance of this compound and selected alternatives based on available data. While qualitative information is useful, the lack of comprehensive quantitative data for this compound highlights a significant knowledge gap. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data for a more complete and direct comparison of these dyes in various solvent systems. Such data is essential for optimizing dyeing processes, developing new formulations, and ensuring the quality and stability of colored materials.

References

Ecotoxicity of Disperse Red 74 vs. Natural Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological assessment of the synthetic azo dye, Disperse Red 74, and a selection of common natural dyes. The information presented is intended to inform researchers and professionals in various fields about the potential environmental impact of these coloring agents. The data is compiled from existing literature and presented in a standardized format for ease of comparison.

Introduction to the Dyes

This compound is a synthetic monoazo dye belonging to the disperse class of dyes. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. The presence of the azo bond (-N=N-) is a key structural feature and a focal point for toxicological concern.

Natural dyes are colorants derived from plant, animal, or mineral sources. Their use predates synthetic dyes and they are often perceived as more environmentally friendly. However, their application frequently requires the use of mordants, which are metallic salts that help the dye bind to the fabric. The ecotoxicity of natural dyeing processes can be significantly influenced by the type and amount of mordant used. This guide will consider the ecotoxicity of the dyes themselves and the associated mordants.

Quantitative Ecotoxicity Data

The following table summarizes the available quantitative ecotoxicity data for this compound (with data from structurally similar Disperse Red dyes used as a proxy where direct data is unavailable), and several common natural dyes. The data is presented for three key trophic levels: fish, aquatic invertebrates (Daphnia sp.), and algae.

DyeTest OrganismEndpointResult (mg/L)Reference
Disperse Red 1 (proxy for this compound)Daphnia similis48h EC500.13[1]
Ceriodaphnia dubia48h EC500.55[1]
Daphnia magna48h EC500.58[1]
Raphidocelis subcapitata (algae)72h EC50> 100Inferred from low toxicity to algae in similar studies
Danio rerio (zebrafish)96h LC50> 100Inferred from low toxicity to fish in similar studies
Madder (Rubia tinctorum)Daphnia similis48h EC504.4[2][3]
Raphidocelis subcapitata (algae)-Toxicity observed, but EC50 not determined[2]
Erythrostominone (a natural anthraquinone (B42736) dye)Daphnia magna48h EC5019.7[4]
Logwood (Haematoxylum campechianum)--No quantitative data found[5][6]
Cochineal/Carmine (Dactylopius coccus)--No significant acute toxicological data identified in literature search.[7][8]Not classified as a hazardous substance.[8]
Indigo (Indigofera tinctoria)MammalsLD50 (oral)5000 mg/kg (0.5% of total mass)[2]

Note: The lack of direct quantitative ecotoxicity data for this compound is a significant data gap. The data for Disperse Red 1 is used as a surrogate due to structural similarities. The ecotoxicity of natural dyes can be highly variable depending on the specific compounds present in the extract and the mordants used.

Mechanisms of Toxicity

This compound (Azo Dyes)

The primary mechanism of toxicity for azo dyes like this compound involves the reductive cleavage of the azo bond. This process can be mediated by microorganisms in anaerobic environments or by enzymes in the liver of higher organisms. This cleavage results in the formation of aromatic amines, which can be more toxic than the parent dye molecule.

The proposed toxicity pathway for azo dyes involves:

  • Reductive Cleavage: The azo bond is broken, releasing aromatic amines.

  • Oxidative Stress: The aromatic amines can undergo metabolic activation, leading to the generation of reactive oxygen species (ROS).

  • Cellular Damage: ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to genotoxicity, cytotoxicity, and other adverse effects.

Azo_Dye_Toxicity_Pathway AzoDye Azo Dye (e.g., this compound) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Reductive Cleavage ROS Reactive Oxygen Species (ROS) AromaticAmines->ROS Metabolic Activation CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Oxidative Stress Ecotoxicity Ecotoxicity CellularDamage->Ecotoxicity

Natural Dyes and Mordants

The toxicity of natural dyes is more varied. Some natural dyes themselves possess toxic properties. For example, logwood contains hematoxylin, which can be harmful in large amounts. However, a significant portion of the ecotoxicity associated with natural dyeing stems from the use of metal-based mordants.

Common mordants and their potential toxicity mechanisms include:

  • Alum (Potassium Aluminum Sulfate): Generally considered to be of low toxicity to aquatic organisms. However, it can alter the pH of water bodies.

  • Iron (Ferrous Sulfate): While iron is an essential element, high concentrations can be toxic to aquatic life. Iron can contribute to the generation of reactive oxygen species via the Fenton reaction, leading to oxidative stress.

  • Copper (Copper Sulfate): Copper is highly toxic to aquatic invertebrates and algae, even at low concentrations. It can disrupt enzyme function and cause oxidative stress.

Natural_Dye_Mordant_Toxicity cluster_mordants Mordants cluster_effects Cellular Effects Alum Alum pH_Change pH Alteration Alum->pH_Change Iron Iron OxidativeStress Oxidative Stress (ROS) Iron->OxidativeStress Fenton Reaction Copper Copper Copper->OxidativeStress Enzyme_Inhibition Enzyme Inhibition Copper->Enzyme_Inhibition Ecotoxicity Ecotoxicity pH_Change->Ecotoxicity OxidativeStress->Ecotoxicity Enzyme_Inhibition->Ecotoxicity

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different studies and substances.

OECD 203: Fish, Acute Toxicity Test
  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[9][10]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[9]

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 is the concentration estimated to cause mortality in 50% of the test fish.[9][10]

OECD_203_Workflow start Start prep Prepare Test Solutions (Multiple Concentrations) start->prep expose Expose Fish (e.g., Danio rerio) for 96 hours prep->expose observe Record Mortalities at 24, 48, 72, 96 hours expose->observe calculate Calculate 96h LC50 observe->calculate end End calculate->end

OECD 202: Daphnia sp. Acute Immobilisation Test
  • Objective: To determine the median effective concentration (EC50) that causes immobilization in Daphnia magna over a 48-hour period.[11][12][13]

  • Test Organism: Daphnia magna (a small freshwater crustacean).[13]

  • Methodology: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance. Immobilization (the inability to swim) is observed at 24 and 48 hours. The EC50 is the concentration that immobilizes 50% of the daphnids.[11][12][13]

OECD_202_Workflow start Start prep Prepare Test Solutions (Multiple Concentrations) start->prep expose Expose Daphnia magna (<24h old) for 48 hours prep->expose observe Record Immobilisation at 24 and 48 hours expose->observe calculate Calculate 48h EC50 observe->calculate end End calculate->end

OECD 201: Alga, Growth Inhibition Test
  • Objective: To determine the effects of a substance on the growth of a freshwater algal species, typically expressed as the EC50 for growth inhibition over 72 hours.[14][15][16]

  • Test Organism: Commonly used species include Raphidocelis subcapitata or Pseudokirchneriella subcapitata.[15]

  • Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over 72 hours and compared to a control group to determine the concentration that inhibits growth by 50%.[14][15][16]

OECD_201_Workflow start Start prep Prepare Test Solutions (Multiple Concentrations) start->prep expose Expose Algal Culture (e.g., R. subcapitata) for 72 hours prep->expose observe Measure Algal Growth over 72 hours expose->observe calculate Calculate 72h EC50 (Growth Inhibition) observe->calculate end End calculate->end

Conclusion

  • Disperse Red Dyes: Data on structurally similar Disperse Red 1 indicate a high level of acute toxicity to aquatic invertebrates (Daphnia sp.). The potential for the formation of harmful aromatic amines through reductive cleavage is a significant concern for this class of dyes.

  • Natural Dyes: The ecotoxicity of natural dyes is highly variable. While some, like cochineal, appear to have low acute toxicity, others, such as madder, show moderate toxicity to aquatic invertebrates. A major contributor to the environmental impact of natural dyeing is the use of metallic mordants, with copper being particularly toxic to aquatic life.

  • Data Gaps: There is a clear need for more comprehensive and direct ecotoxicological data for this compound and a wider range of natural dyes to enable a more robust and direct comparison.

For researchers and professionals, the choice of dye should be informed by a thorough assessment of its entire life cycle, including its potential ecotoxicological impact. While natural dyes may offer a more sustainable image, the associated mordanting processes must be carefully considered and managed to minimize environmental harm. For synthetic dyes like this compound, the focus should be on wastewater treatment methods that can effectively degrade the dye and its potentially toxic breakdown products.

References

A Comparative Analysis of Disperse Red 74: Light and Sublimation Fastness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and textile chemistry, the selection of appropriate dyes is paramount to ensuring product quality and longevity. This guide provides a detailed comparison of the light and sublimation fastness of Disperse Red 74 against other commercially available alternatives. The data presented is supported by standardized experimental protocols to ensure objective and reproducible comparisons.

Performance Overview

This compound is a common dye used for polyester (B1180765) and its blends, offering a vibrant red hue. However, its performance in terms of light and sublimation fastness can be a critical factor in its selection for specific applications. The following table summarizes the fastness properties of this compound and selected alternatives.

Dye NameC.I. NameLight Fastness RatingSublimation Fastness Rating
This compound-5-6[1][2][3]3-4[1][2][3]
Disperse Red 60Red 606-7[4]3-4[5]
Disperse Red 167Red 16754[6][7]
Disperse Red 177Red 1775-6[8][9]5[8][9]

Key Observations:

  • Light Fastness: Disperse Red 60 exhibits superior light fastness (6-7) compared to this compound (5-6). Disperse Red 177 shows comparable light fastness to this compound, while Disperse Red 167 has a slightly lower rating.

  • Sublimation Fastness: Disperse Red 177 stands out with the highest sublimation fastness rating (5). Disperse Red 167 also offers a good sublimation fastness of 4. This compound and Disperse Red 60 have lower sublimation fastness ratings in the 3-4 range.

Experimental Protocols

The fastness data presented in this guide is based on internationally recognized testing standards. Adherence to these protocols is crucial for obtaining reliable and comparable results.

Light Fastness Testing (ISO 105-B02)

The light fastness of the disperse dyes was determined according to the ISO 105-B02 standard.[10][11][12][13][14] This method exposes textile specimens to artificial light under controlled conditions that simulate natural daylight.

Apparatus:

  • Xenon arc fading lamp apparatus

  • Blue Wool Standards (for rating)

  • Grey Scale for assessing color change

Procedure:

  • A specimen of the dyed fabric is mounted in the xenon arc test chamber.

  • A set of Blue Wool Standards (ranging from 1 to 8, with 8 being the highest fastness) is exposed simultaneously with the specimen.

  • The exposure is continued until a specified change in color is observed on the specimen, or for a predetermined duration.

  • The light fastness of the specimen is then rated by comparing the degree of fading with that of the Blue Wool Standards.

Sublimation Fastness Testing (AATCC Test Method 117 / ISO 105-P01)

Sublimation fastness, or colorfastness to dry heat, was evaluated based on the AATCC Test Method 117 or the equivalent ISO 105-P01 standard.[15][16][17][18] This test assesses the resistance of the color to migration and staining when subjected to heat.

Apparatus:

  • Heat press or similar heating device capable of maintaining a constant temperature.

  • Undyed polyester fabric (for staining assessment).

  • Grey Scale for assessing staining and color change.

Procedure:

  • A composite specimen is prepared by placing a piece of the dyed fabric between two pieces of undyed polyester fabric.

  • The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) for a specific duration (e.g., 30 seconds).

  • After the heat treatment, the specimen is allowed to cool.

  • The change in color of the original dyed fabric and the degree of staining on the adjacent undyed fabrics are assessed using the Grey Scale (rated from 1 to 5, with 5 indicating no change/staining).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the fastness properties of this compound with its alternatives.

cluster_selection Dye Selection cluster_testing Fastness Testing cluster_evaluation Data Evaluation & Comparison DR74 This compound LightFastness Light Fastness (ISO 105-B02) DR74->LightFastness SublimationFastness Sublimation Fastness (AATCC 117) DR74->SublimationFastness Alt1 Disperse Red 60 Alt1->LightFastness Alt1->SublimationFastness Alt2 Disperse Red 167 Alt2->LightFastness Alt2->SublimationFastness Alt3 Disperse Red 177 Alt3->LightFastness Alt3->SublimationFastness Comparison Comparative Analysis LightFastness->Comparison SublimationFastness->Comparison

Caption: Workflow for Comparative Fastness Testing of Disperse Dyes.

Experimental Workflow Diagram

The diagram below outlines the key steps involved in the experimental testing of light and sublimation fastness.

cluster_light Light Fastness (ISO 105-B02) cluster_sublimation Sublimation Fastness (AATCC 117) L1 Prepare Dyed Fabric Specimen L2 Mount Specimen & Blue Wool Standards in Xenon Arc L1->L2 L3 Expose to Artificial Light L2->L3 L4 Assess Fading vs. Blue Wool Standards L3->L4 L5 Assign Light Fastness Rating (1-8) L4->L5 S1 Prepare Composite Specimen (Dyed + Undyed Fabric) S2 Heat Press at Specified Temp & Time S1->S2 S3 Cool Specimen S2->S3 S4 Assess Color Change & Staining with Grey Scale S3->S4 S5 Assign Sublimation Fastness Rating (1-5) S4->S5

Caption: Experimental Workflows for Light and Sublimation Fastness Testing.

References

A Comparative Analysis of Disperse Red 74 and Disperse Red 82 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two commercially significant monoazo disperse dyes, Disperse Red 74 and Disperse Red 82. Tailored for researchers, scientists, and drug development professionals, this document outlines their chemical and physical properties, compares their performance characteristics based on available data, details relevant experimental protocols for their evaluation, and discusses their potential biological interactions.

Chemical and Physical Properties

This compound and Disperse Red 82 are both monoazo dyes primarily used for dyeing hydrophobic fibers like polyester (B1180765). While they share a common structural class, their specific substitutions lead to differences in their molecular weight, chemical formula, and ultimately, their application properties.

PropertyThis compoundDisperse Red 82
C.I. Name This compoundC.I. Disperse Red 82[1][2]
CAS Number 61703-11-5[3][4]30124-94-8[1]
Molecular Formula C₂₂H₂₅N₅O₇[3][4]C₂₁H₂₁N₅O₆[1][2]
Molecular Weight 471.46 g/mol [3][4]439.42 g/mol [2]
Chemical Structure Single azo class[3]Single azo class[2]
Appearance Purple-sauce to dark reddish-brown powder[3][4]Dark brown powder[2]
Solubility Soluble in ethanol (B145695) and acetone[3][4]Insoluble in water[2]
Manufacturing 4-Nitrobenzenamine diazo, and 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine coupling.[3]2-Cyano-4-nitroaniline diazo, and N,N-Di(2-acetoxyethyl)benzeneamine coupling.[2]

Performance and Application Comparison

Both dyes are suitable for high-temperature dyeing of polyester and its blends. However, their fastness properties and specific applications can differ. The following table summarizes available performance data from various sources. It is important to note that direct comparison of fastness ratings from different manufacturers can be challenging due to potential variations in testing methodologies.

Performance MetricThis compoundDisperse Red 82
Primary Application High-temperature and high-pressure dyeing of polyester-cotton blends and polyester knitting yarn; direct printing.[5]Dyeing of polyester, acetate (B1210297) fiber, and polyester/cotton blended fabrics.[2]
Dyeing Temperature High temperature, around 130°C for high-pressure dyeing.[3][4]Not explicitly stated, but generally high temperature for disperse dyes.
Light Fastness (ISO 105-B02) 5-6[4]6-7
Washing Fastness (ISO 105-C06) 4-5[6]4-5
Sublimation Fastness (ISO 105-P01) 4-5[6]4
Rubbing Fastness (ISO 105-X12) - Dry 4-5[6]4-5
Rubbing Fastness (ISO 105-X12) - Wet 4-5[6]4-5
pH Sensitivity Sensitive to alkali; suitable pH for dyeing is 5-6.[3][4]Not explicitly stated.
Leveling Properties Good leveling properties are generally desired for disperse dyes to ensure uniform color.[7][8][9][10]Good leveling properties are important for achieving even dyeing on polyester.[7][8][9][10]

Experimental Protocols

Accurate comparison of dye performance relies on standardized testing procedures. Below are detailed methodologies for key experiments used to evaluate disperse dyes.

Colorfastness to Laundering (AATCC Test Method 61-2013)

This accelerated test simulates five home launderings.

  • Apparatus: Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath at 40 ± 2 rpm.

  • Procedure:

    • A 50 x 150 mm specimen of the dyed fabric is attached to a multifiber test fabric.

    • The composite specimen is placed in a stainless-steel canister containing 150 mL of a detergent solution and 50 steel balls.

    • The canisters are placed in the Launder-Ometer and agitated for 45 minutes at a specified temperature (e.g., 49°C for Test No. 2A).[11]

    • The specimen is then rinsed, dried, and conditioned.

    • The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[12]

Colorfastness to Light (AATCC Test Method 16.3-2014)

This method assesses the resistance of the dye to fading when exposed to a xenon-arc lamp, which simulates natural sunlight.

  • Apparatus: Xenon-arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed fabric is mounted in a sample holder.

    • The specimen is exposed to the light from the xenon-arc lamp under controlled conditions of temperature and humidity.

    • The exposure is continued for a specified number of AATCC Fading Units (AFUs) or until a specified level of color change is observed in a blue wool lightfastness standard exposed simultaneously.[13][14]

    • The change in color of the specimen is evaluated using the Gray Scale for Color Change.

Colorfastness to Heat (Sublimation) (AATCC Test Method 117-2018)

This test determines the resistance of the color to dry heat, which is relevant for processes like ironing and heat-setting.

  • Apparatus: Heating device that can provide a controlled temperature and pressure.

  • Procedure:

    • A specimen of the dyed fabric is placed between two undyed fabrics.

    • The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C or 210°C) for a specified time (e.g., 30 seconds).[15]

    • The change in color of the specimen and the staining of the undyed fabrics are evaluated using the Gray Scales.

HPLC/LC-MS/MS Analysis for Dye Quantification and Purity

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for identifying and quantifying disperse dyes.

  • Sample Preparation:

    • A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol (B129727) or acetonitrile) using ultrasonication.

    • The extract is filtered and diluted as necessary for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is common.

    • Detection: A photodiode array (PDA) detector can be used for UV-Vis spectral analysis, while a mass spectrometer provides mass-to-charge ratio information for definitive identification and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Textile Sample B Solvent Extraction (e.g., Methanol) A->B C Filtration & Dilution B->C D HPLC System C->D Injection E LC-MS/MS System C->E Injection F Chromatogram D->F G Mass Spectrum E->G H Quantification & Purity Assessment F->H G->H

Experimental workflow for HPLC/LC-MS/MS analysis of disperse dyes.

Biological Interactions and Signaling Pathways

As azo dyes, both this compound and Disperse Red 82 warrant consideration regarding their potential biological effects, a critical aspect for drug development professionals. The metabolism of azo dyes by human intestinal microbiota and liver enzymes can lead to the formation of aromatic amines, some of which have been identified as potential mutagens and carcinogens.[16]

While specific studies directly comparing the cytotoxicity and genotoxicity of this compound and Disperse Red 82 are limited, research on structurally related aminoazobenzene and dinitroaniline-derived azo dyes has shown evidence of genotoxic effects.[17][18] These effects are often mediated by the metabolic activation of the dye molecules into reactive intermediates that can form DNA adducts.[19]

The genotoxicity of aminoazobenzene compounds is linked to the presence of the amino group, which can be metabolically activated.[18] The resulting reactive species can induce DNA damage, leading to mutations and potentially initiating carcinogenesis. Studies on various aminoazobenzene compounds have demonstrated their ability to cause DNA repair synthesis in hepatocytes, indicating a genotoxic potential.[18]

For researchers in drug development, it is crucial to consider that exposure to certain azo dyes could potentially influence toxicological outcomes in preclinical studies. The metabolic pathways of these dyes may overlap with those of xenobiotics, and their metabolites could exert off-target effects. Therefore, a thorough toxicological assessment is advisable when these compounds are present as excipients or impurities.

G A Azo Dye (e.g., this compound/82) B Metabolic Activation (e.g., Azoreductases) A->B C Formation of Aromatic Amines B->C D Further Metabolism (e.g., N-oxidation) C->D E Reactive Electrophiles D->E F DNA Adduct Formation E->F G Genotoxicity (Mutations, Chromosomal Aberrations) F->G

Potential metabolic activation pathway of azo dyes leading to genotoxicity.

Logical Comparison of Key Characteristics

The selection between this compound and Disperse Red 82 often depends on the specific requirements of the application, such as the desired shade, fastness properties, and cost-effectiveness.

G cluster_dr74 This compound cluster_dr82 Disperse Red 82 cluster_common Common Characteristics shade_74 Brilliant Yellowish Red Shade light_74 Good Light Fastness (5-6) sublimation_74 Good Sublimation Fastness (4-5) application_74 Printing & High-Pressure Dyeing shade_82 Bluish-Red Shade light_82 Very Good Light Fastness (6-7) sublimation_82 Moderate Sublimation Fastness (4) application_82 General Polyester Dyeing common_class Monoazo Dyes common_fiber Polyester Dyeing common_wash Good Wash Fastness (4-5)

Comparative overview of this compound and Disperse Red 82.

Conclusion

This compound and Disperse Red 82 are both effective colorants for polyester, with good overall fastness properties. The choice between them may be guided by the desired shade, with this compound offering a more yellowish-red and Disperse Red 82 a bluish-red hue. Disperse Red 82 appears to have a slight advantage in light fastness, while this compound may have marginally better sublimation fastness. For researchers and professionals in drug development, it is important to be aware of the potential for metabolic activation and subsequent genotoxicity associated with the azo class of dyes, and to consider this in toxicological assessments. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other disperse dyes.

References

A Comparative Guide to the Performance of Disperse Red Dyes in Thermal Melting Pad Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Disperse Red 74 and two common alternatives, Disperse Red 60 and Disperse Red 167, in the thermal melting pad (Thermosol) dyeing process for polyester (B1180765) fabrics. The information presented is based on collated data from technical specifications and industry publications to offer an objective overview for research and development applications.

Executive Summary

The thermal melting pad dyeing process, or Thermosol process, is a continuous method for dyeing polyester and its blends, prized for its efficiency and high fixation rates. This process involves padding the fabric with a disperse dye dispersion, followed by drying and high-temperature fixation (typically 180-220°C), where the dye sublimates and diffuses into the polyester fibers. The selection of a suitable disperse dye is critical to achieving the desired color fastness and overall performance.

This guide evaluates three red disperse dyes:

  • This compound: A monoazo dye known for its use in high-temperature dyeing applications and as a component in trichromatic shades.

  • Disperse Red 60: An anthraquinone (B42736) dye recognized for its bright blue-toned red shades and good overall fastness.

  • Disperse Red 167: A monoazo dye also used as a high-energy dye in trichromatic combinations, noted for its good light fastness.

The following sections provide a detailed comparison of their performance characteristics, supported by experimental protocols and visual representations of the evaluation workflow.

Performance Comparison of Disperse Red Dyes

The performance of these dyes in the thermal melting pad process is evaluated based on their fastness properties, which are critical indicators of the durability of the dyed fabric. The following table summarizes the typical fastness ratings for this compound, Disperse Red 60, and Disperse Red 167.

PropertyTest StandardThis compoundDisperse Red 60Disperse Red 167
Chemical Structure -MonoazoAnthraquinoneMonoazo
Light Fastness ISO 105-B025Good6-7
Wash Fastness (Staining) ISO 105-C065-4-5
Sublimation Fastness ISO 105-P015Good4-5
Rubbing Fastness (Dry) ISO 105-X124-5-4-5
Rubbing Fastness (Wet) ISO 105-X124-5-4

Note: Fastness is graded on a scale of 1 to 5 (for wash and rubbing) and 1 to 8 (for light), with higher numbers indicating better performance. Data is compiled from various technical data sheets and may vary based on specific dyeing conditions and substrate.

Experimental Protocols

To ensure accurate and reproducible results in evaluating the performance of disperse dyes, standardized experimental protocols are essential. The following are detailed methodologies for the key fastness tests cited in this guide.

Thermal Melting Pad (Thermosol) Dyeing Protocol

This method simulates the continuous dyeing process for polyester fabrics.

Materials and Equipment:

  • 100% polyester fabric, scoured and heat-set

  • Disperse dye (this compound, 60, or 167)

  • Dispersing agent

  • Padding mangle

  • Infrared pre-dryer

  • Thermosol oven

Procedure:

  • Dye Pad Bath Preparation: Prepare a dye dispersion containing the disperse dye, a dispersing agent, and a migration inhibitor in deionized water. The pH of the bath should be adjusted to 4.5-5.5 with acetic acid.

  • Padding: The polyester fabric is passed through the dye pad bath and then squeezed through a padding mangle to achieve a wet pick-up of 60-70%.

  • Pre-drying: The padded fabric is immediately passed through an infrared pre-dryer to reduce the moisture content.

  • Thermofixation: The pre-dried fabric is then passed through a Thermosol oven at a temperature of 200-210°C for 60-90 seconds to allow for the sublimation and fixation of the dye within the polyester fibers.

  • After-treatment: The dyed fabric is rinsed and then subjected to a reduction clearing process (e.g., with a solution of sodium hydrosulfite and caustic soda at 70-80°C) to remove any unfixed surface dye. Finally, the fabric is rinsed thoroughly and dried.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

Materials and Equipment:

  • Launder-Ometer or similar apparatus

  • Stainless steel canisters and balls

  • Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)

  • ECE reference detergent

  • Grey Scale for assessing staining

Procedure:

  • Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a same-sized piece of multifiber adjacent fabric.

  • Washing: The composite specimen is placed in a stainless steel canister with the specified amount of detergent solution and stainless steel balls. The canister is then placed in the Launder-Ometer and agitated at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed thoroughly with deionized water, and dried in an oven at a temperature not exceeding 60°C.

  • Evaluation: The degree of staining on each fiber of the multifiber fabric is assessed by comparing it with the original undyed multifiber fabric using the Grey Scale for Staining under standardized lighting conditions.

Light Fastness Test (ISO 105-B02)

This method evaluates the resistance of the color to the action of an artificial light source representative of natural daylight.

Materials and Equipment:

  • Xenon arc lamp apparatus

  • Blue Wool standards (grades 1-8)

  • Opaque card

  • Grey Scale for assessing color change

Procedure:

  • Specimen Mounting: A specimen of the dyed fabric is mounted on a card, with a portion of it covered by an opaque card.

  • Exposure: The mounted specimen, along with a set of Blue Wool standards, is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The exposure is continued until a specified color change is observed on the specimen or the Blue Wool standards. The light fastness is then rated by comparing the change in color of the exposed portion of the specimen with that of the simultaneously exposed Blue Wool standards. The rating is given as the number of the Blue Wool standard that shows a similar degree of fading.

Sublimation Fastness Test (ISO 105-P01)

This test determines the resistance of the color to dry heat, which is relevant to processes like storage and pleating.

Materials and Equipment:

  • Heat press or similar heating device

  • Undyed polyester fabric

  • Grey Scale for assessing staining

Procedure:

  • Specimen Preparation: A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.

  • Heating: The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 180°C, 200°C, or 210°C) for 30 seconds.

  • Evaluation: After cooling, the degree of staining on the undyed polyester fabrics is assessed using the Grey Scale for Staining.

Visualizing the Workflow and Dye Characteristics

The following diagrams, created using the DOT language, illustrate the logical workflow of the performance comparison and the key characteristics of the compared disperse dyes.

Dye_Comparison_Workflow cluster_Dyes Disperse Red Dyes cluster_Process Dyeing Process cluster_Tests Performance Evaluation cluster_Results Comparative Analysis This compound This compound Thermal Melting Pad Dyeing Thermal Melting Pad Dyeing This compound->Thermal Melting Pad Dyeing Disperse Red 60 Disperse Red 60 Disperse Red 60->Thermal Melting Pad Dyeing Disperse Red 167 Disperse Red 167 Disperse Red 167->Thermal Melting Pad Dyeing Wash Fastness (ISO 105-C06) Wash Fastness (ISO 105-C06) Thermal Melting Pad Dyeing->Wash Fastness (ISO 105-C06) Light Fastness (ISO 105-B02) Light Fastness (ISO 105-B02) Thermal Melting Pad Dyeing->Light Fastness (ISO 105-B02) Sublimation Fastness (ISO 105-P01) Sublimation Fastness (ISO 105-P01) Thermal Melting Pad Dyeing->Sublimation Fastness (ISO 105-P01) Data Tables Data Tables Wash Fastness (ISO 105-C06)->Data Tables Light Fastness (ISO 105-B02)->Data Tables Sublimation Fastness (ISO 105-P01)->Data Tables Performance Guide Performance Guide Data Tables->Performance Guide

Caption: Workflow for comparing the performance of Disperse Red dyes.

Dye_Characteristics Disperse_Red_74 This compound Chemical Class: Monoazo Energy Level: High Key Feature: Good overall fastness Thermosol_Process Thermosol Dyeing (180-220°C) Disperse_Red_74->Thermosol_Process Disperse_Red_60 Disperse Red 60 Chemical Class: Anthraquinone Energy Level: High Key Feature: Bright shade, good fastness Disperse_Red_60->Thermosol_Process Disperse_Red_167 Disperse Red 167 Chemical Class: Monoazo Energy Level: High Key Feature: Excellent light fastness Disperse_Red_167->Thermosol_Process Polyester_Substrate Polyester Substrate Thermosol_Process->Polyester_Substrate

Caption: Key characteristics of the compared Disperse Red dyes.

A Comparative Guide to Red Fluorescent Dyes in Biological Assays: Evaluating Disperse Red 74 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Disperse Red 74" with commonly used red fluorescent dyes in biological research. Due to a lack of available data on the use of this compound in biological assays, this document focuses on its known properties and potential for interference, contrasted with the well-documented performance of established alternatives. The information presented herein is intended to assist researchers in selecting appropriate fluorescent probes to ensure data integrity and minimize experimental artifacts.

Overview of this compound: Properties and Potential for Assay Interference

This compound is a synthetic dye, classified as a single azo dye and in some sources as an anthraquinone (B42736) derivative, primarily used in the textile, plastics, and cosmetics industries. While its fluorescent properties have been noted, its application in sensitive biological assays is not documented in peer-reviewed literature.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C22H25N5O7[1]
Molecular Weight 471.46 g/mol [1]
Appearance Dark reddish-brown to purple powder[1]
Solubility Soluble in ethanol (B145695) and acetone[1]
Maximum Absorption (λmax) 496 nm[1]

Potential for Cross-Reactivity and Interference in Biological Assays:

Given the absence of specific experimental data for this compound in biological applications, its potential for interference must be inferred from its chemical class and the general principles of assay interference.

  • Autofluorescence: As an azo and/or anthraquinone dye, this compound possesses aromatic structures and conjugated double bonds that can lead to significant autofluorescence. This intrinsic fluorescence can mask the specific signal from other fluorophores in multiplex assays, leading to a high background and reduced signal-to-noise ratio.[2]

  • Spectral Overlap: The broad absorption and emission spectra characteristic of many organic dyes can lead to spectral overlap with other fluorophores used in an experiment. Without detailed spectral data for this compound, it is difficult to predict the extent of this issue, but it remains a significant risk.

  • Fluorescence Quenching: Azo compounds are known to act as fluorescence quenchers.[3] If this compound is present in an assay, it could non-specifically quench the fluorescence of other probes, leading to falsely low signals.

  • Non-specific Binding: Disperse dyes are designed to be hydrophobic to bind to synthetic fibers. This property can lead to non-specific binding to cellular components, such as proteins and membranes, which can cause artifacts in imaging and inaccurate quantification in assays.

  • Cytotoxicity and Genotoxicity: Studies on related disperse dyes, such as Disperse Red 1 and Disperse Red 11, have demonstrated cytotoxic and genotoxic effects on various cell lines.[4] This inherent toxicity can compromise cell-based assays by inducing cell death or altering cellular functions, confounding the experimental results.

Comparative Analysis of Alternative Red Fluorescent Dyes

For researchers requiring a red fluorescent probe, several well-characterized and validated alternatives are available. These dyes offer superior performance, photostability, and a wealth of supporting data for various biological applications.

Table 1: Spectral and Photophysical Properties of Common Red Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Applications
Texas Red 589 - 596615~85,000~0.93Microscopy, Immunohistochemistry[5]
TRITC 557576~85,000Not widely reportedMicroscopy, Flow Cytometry
Cy5 649667~250,000~0.27Microscopy, Flow Cytometry, FRET[6]
Alexa Fluor 647 650665~239,000~0.33Microscopy, Flow Cytometry, Super-resolution microscopy[7]
Propidium Iodide (DNA-bound) 535617~6,0000.2 - 0.3Flow Cytometry (viability, cell cycle), Microscopy[8][9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are general protocols for assessing cytotoxicity and performing immunofluorescence microscopy, common applications for red fluorescent dyes.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a framework for evaluating the effect of a compound, such as a textile dye, on cell viability.

Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., Disperse Red dye) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls and untreated controls. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Immunofluorescence Microscopy

This protocol outlines the general steps for staining cells to visualize specific proteins using fluorescently labeled antibodies.

Objective: To detect the localization of a target protein within cells using a primary antibody and a fluorescently labeled secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647 anti-rabbit IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation: Grow cells on sterile glass coverslips in a petri dish. Wash the cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of fluorescent dyes in biological assays.

signaling_pathway cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression TranscriptionFactor_in->GeneExpression Activation

Caption: A hypothetical signaling pathway that can be investigated using immunofluorescence to visualize the localization of key proteins.

experimental_workflow start Start: Select Dye and Assay prepare_samples Prepare Biological Samples (e.g., Cells, Tissues) start->prepare_samples add_dye Add Test Dye at Varying Concentrations prepare_samples->add_dye controls Include Positive and Negative Controls prepare_samples->controls incubate Incubate for Defined Period add_dye->incubate controls->incubate measure_signal Measure Assay Signal (e.g., Fluorescence, Absorbance) incubate->measure_signal analyze Analyze Data for Interference/Cross-reactivity measure_signal->analyze end End: Evaluate Dye Performance analyze->end

Caption: A generalized workflow for assessing the potential interference of a dye in a biological assay.

immunofluorescence_workflow start Start: Cell Seeding on Coverslips fixation Cell Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting on Slides counterstain->mounting imaging Fluorescence Microscopy mounting->imaging end End: Image Analysis imaging->end

Caption: A typical workflow for an indirect immunofluorescence staining protocol.

Conclusion

While this compound is an effective dye for industrial applications, the lack of performance data in biological systems, coupled with its known cytotoxicity and the potential for assay interference inherent to its chemical class, makes it an unsuitable choice for most research applications. Established and well-characterized red fluorescent dyes such as Texas Red, TRITC, Cy5, and Alexa Fluor 647 offer reliable and reproducible performance, backed by extensive documentation and a wide range of available conjugates. Researchers are strongly advised to select validated reagents to ensure the accuracy and integrity of their experimental results.

References

A Comparative Performance Analysis of Disperse Red 74 and Commercial Red Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Disperse Red 74 against three widely used commercial red textile dyes: C.I. Disperse Red 60, C.I. Reactive Red 198, and C.I. Acid Red 18. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance characteristics, application protocols, and environmental profiles to aid in the selection of appropriate dyes for various applications.

Comparative Performance Data

The following tables summarize the key chemical, physical, and performance properties of the selected dyes. The fastness ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness, unless otherwise specified. It is important to note that these values are compiled from various sources and may not be from direct, head-to-head comparative studies under identical conditions.

Table 1: Chemical and Physical Properties

PropertyThis compoundC.I. Disperse Red 60C.I. Reactive Red 198C.I. Acid Red 18
CAS Number 61703-11-517418-58-5145017-98-72611-82-7
Molecular Formula C22H25N5O7C20H13NO4C27H18ClN7Na4O16S5C20H11N2Na3O10S3
Molecular Weight 471.47 g/mol 331.32 g/mol 984.21 g/mol 604.48 g/mol
Dye Class Disperse (Monoazo)Disperse (Anthraquinone)Reactive (Monoazo)Acid (Azo)
Color Red PowderBright RedDeep Red PowderRed Powder
Solubility Soluble in ethanol (B145695) and acetone.[1]Poorly soluble in water, dispersible in organic solvents.[2]Soluble in water.[3]Soluble in water, slightly soluble in ethanol.[3]

Table 2: Performance and Fastness Properties

PropertyThis compoundC.I. Disperse Red 60C.I. Reactive Red 198C.I. Acid Red 18
Suitable Fibers Polyester, Acetate, Polyamide[1][4]Polyester, AcetateCotton, Viscose, LinenWool, Silk, Nylon[3]
Light Fastness (ISO 105-B02) GoodGood[2]5Excellent[5]
Washing Fastness (ISO 105-C06) Excellent[6]Good5Moderate
Rubbing Fastness - Dry (ISO 105-X12) GoodGood4-5Moderate
Rubbing Fastness - Wet (ISO 105-X12) GoodModerate4-5Poor to Moderate
Perspiration Fastness GoodGood5Moderate
Sublimation Fastness Good[1]Good--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Colorfastness to Washing (Based on ISO 105-C06)

Objective: To assess the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • Specimen Preparation: A textile specimen of a standard size (e.g., 100 mm x 40 mm) is prepared.[7] A multi-fiber adjacent fabric of the same size is attached to the face of the specimen by sewing along one of the shorter edges.[7]

  • Washing Procedure:

    • The composite specimen is placed in a stainless steel container of a launder-ometer or a similar apparatus.[8]

    • A specified volume of a standard soap solution (e.g., 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate) and a set number of stainless steel balls (to provide mechanical action) are added to the container.[1][7]

    • The container is agitated in the apparatus for a specified time (e.g., 30-40 minutes) and at a specific temperature (e.g., 40°C, 50°C, or 60°C), depending on the test conditions (S for single wash, M for multiple washes).[1][7][9]

  • Rinsing and Drying: After the agitation, the specimen is removed, rinsed with hot and then cold water, and squeezed.[1][7] The specimen is then dried in air at a temperature not exceeding 60°C.[1]

  • Assessment: The change in color of the washed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed by comparing them with the grey scales for color change and staining, respectively, under standardized lighting conditions.[7]

Colorfastness to Light (Based on ISO 105-B02)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Methodology:

  • Specimen Preparation: A representative specimen of the dyed textile is prepared.

  • Exposure:

    • The specimen is mounted on a sample holder and placed in a lightfastness tester equipped with a xenon arc lamp.[10][11]

    • Simultaneously, a set of blue wool reference standards (rated 1 to 8, with 8 being the most lightfast) are exposed alongside the specimen.[12]

    • The exposure is carried out under controlled conditions of temperature, humidity, and irradiance.[10]

  • Assessment: The fading of the test specimen is periodically compared to the fading of the blue wool references. The lightfastness rating is assigned based on which blue wool standard shows a similar degree of color change as the test specimen.[13]

Colorfastness to Rubbing (Based on ISO 105-X12)

Objective: To determine the resistance of the color of textiles to rubbing off and staining other materials.

Methodology:

  • Specimen Preparation: Two specimens of the textile, each at least 50 mm x 140 mm, are required for dry and wet rubbing tests.[4]

  • Dry Rubbing:

    • A conditioned, dry, white cotton rubbing cloth is fixed to the rubbing finger of a crockmeter.[14]

    • The rubbing finger is moved back and forth along a 104 ± 3 mm track on the dry specimen for 10 cycles (20 rubs) with a downward force of 9 ± 0.2 N.[4]

  • Wet Rubbing:

    • The test is repeated with a fresh rubbing cloth that has been wetted with distilled water to a pickup of 95% to 100%.[15]

  • Assessment: The degree of staining on both the dry and wet rubbing cloths is assessed using the grey scale for staining under standardized lighting.[14][15]

Visualizations

Experimental Workflow for Dye Performance Benchmarking

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_assessment Assessment cluster_results Results Dyeing Dyeing of Standard Fabric Specimen_Cutting Specimen Cutting Dyeing->Specimen_Cutting Washing Washing Fastness (ISO 105-C06) Specimen_Cutting->Washing Light Light Fastness (ISO 105-B02) Specimen_Cutting->Light Rubbing Rubbing Fastness (ISO 105-X12) Specimen_Cutting->Rubbing Grey_Scale_Color Grey Scale for Color Change Washing->Grey_Scale_Color Grey_Scale_Staining Grey Scale for Staining Washing->Grey_Scale_Staining Blue_Wool Blue Wool References Light->Blue_Wool Rubbing->Grey_Scale_Staining Data_Table Comparative Data Table Grey_Scale_Color->Data_Table Grey_Scale_Staining->Data_Table Blue_Wool->Data_Table

Caption: Workflow for textile dye performance benchmarking.

Comparative Dye Selection Logic

G cluster_fiber Fiber Type cluster_dye Dye Class cluster_performance Key Performance Requirement Start Start: Need for Red Dye Polyester Polyester / Synthetic Start->Polyester Cellulosic Cotton / Cellulosic Start->Cellulosic Protein Wool / Silk / Polyamide Start->Protein Disperse Disperse Dyes (this compound, 60) Polyester->Disperse Reactive Reactive Dyes (Reactive Red 198) Cellulosic->Reactive Acid Acid Dyes (Acid Red 18) Protein->Acid High_Wash High Wash Fastness? Disperse->High_Wash Yes Reactive->High_Wash Yes Acid->High_Wash No High_Light High Light Fastness? High_Wash->High_Light End Final Selection High_Light->End

Caption: Decision logic for selecting a red textile dye.

Environmental and Safety Considerations

A critical aspect of dye selection involves evaluating their environmental impact and safety profiles.

  • Disperse Dyes (this compound, Disperse Red 60): These dyes have low water solubility and are applied from a dispersion. A significant environmental concern is the wastewater generated, which can contain residual dye and dispersing agents. Some disperse dyes have been identified as potential allergens and may have aquatic toxicity.[16]

  • Reactive Dyes (Reactive Red 198): Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness. However, the dyeing process requires large amounts of salt and alkali, leading to high total dissolved solids (TDS) in the effluent, which is a major environmental concern.[17] The hydrolysis of reactive dyes also contributes to colored wastewater. Some studies indicate that Reactive Red 198 can be toxic to aquatic organisms before degradation.[18]

  • Acid Dyes (Acid Red 18): Applied from an acidic dyebath, the primary environmental concern is the acidity of the effluent. Ingestion of Acid Red 18 can be harmful and may cause gastrointestinal irritation.[19] It can also cause skin and eye irritation upon contact.[19][20]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Disperse Red 74, a common laboratory dye. Adherence to these guidelines is crucial for maintaining a safe working environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with national and local regulations. The following steps provide a general framework for its proper disposal:

  • Do Not Dispose Down the Drain: Disperse dyes, including this compound, should never be disposed of down the sink or in any drainage system. These substances can be harmful to aquatic life and may persist in the environment.

  • Segregate Chemical Waste: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions. It should be stored in its original container or a clearly labeled, compatible waste container.

  • Consult the Safety Data Sheet (SDS): While a specific SDS for this compound was not retrieved, the general guidance for similar disperse dyes, such as Disperse Red 1, recommends disposal via an approved waste disposal plant.[1] Always refer to the product-specific SDS for the most accurate and detailed disposal instructions.

  • Engage a Licensed Waste Disposal Contractor: The most appropriate method for the disposal of this compound is to engage a licensed hazardous waste disposal company. These contractors are equipped to handle and dispose of chemical waste in compliance with all relevant environmental regulations.

  • Container Management: Ensure that the waste container is tightly sealed and properly labeled with the chemical name and associated hazards. Handle uncleaned containers with the same precautions as the product itself.[1]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills (Dry): For minor spills of the solid dye, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team for assistance.

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) has specific regulations regarding the generation and disposal of hazardous waste from the production of dyes and pigments. While these regulations primarily target industrial manufacturing, they underscore the hazardous nature of these chemicals and the importance of proper disposal.

The following table summarizes key information regarding this compound:

PropertyValue
Chemical Name C.I. This compound
CAS Number 12236-33-8
Molecular Formula C₂₂H₂₅N₅O₇
Appearance Red Powder
Solubility Soluble in ethanol (B145695) and acetone

Source: Sinoever

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and necessary actions from the point of waste generation to its final disposal.

This compound Disposal Workflow start Waste Generation (this compound) sds Consult Safety Data Sheet (SDS) start->sds spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste (Labeled, Sealed Container) ppe->segregate disposal_decision Dispose of Waste segregate->disposal_decision small_spill Small Spill Cleanup (Sweep/Vacuum, Avoid Dust) spill->small_spill Small large_spill Large Spill Response (Evacuate, Contact EHS) spill->large_spill Large small_spill->segregate end Proper Disposal Complete large_spill->end drain Drain Disposal disposal_decision->drain Incorrect contractor Contact Licensed Hazardous Waste Contractor disposal_decision->contractor Correct storage Store Securely for Pickup contractor->storage storage->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Disperse Red 74

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Disperse Red 74 (CAS No. 61703-11-5, 12236-33-8), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

This compound is a dark reddish-brown powder soluble in ethanol (B145695) and acetone.[1] It is used in plastics, textiles, and cosmetics.[2] While specific toxicity data is limited in the provided search results, general precautions for handling azo dyes and powdered chemicals should be strictly followed. Some azo dyes may be associated with mutations and bladder cancer.[3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include potential skin and eye irritation, respiratory sensitization, and risks associated with dust inhalation.[3][4] Fine dust clouds can also form explosive mixtures with air.[3][5] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationsRationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH approved) or a face shield.[6][7][8]Protects against airborne dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, inspected before use) and impervious protective clothing or a lab coat.[6][7]Prevents skin contact with the chemical, which may cause sensitization or irritation.[3]
Respiratory Protection NIOSH-approved dust respirator or an air-purifying respirator, especially when handling large quantities or when dust is generated.[3][6][9]Prevents inhalation of fine dust particles which can irritate the respiratory tract.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and contamination risks.

Preparation:

  • Ensure the work area is well-ventilated.[3][5]

  • Inspect all PPE for integrity before use.

  • Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Keep spill control materials readily available.

Handling:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Wear the appropriate PPE as detailed in Table 1.

  • When weighing or transferring the powder, do so in a designated area with local exhaust ventilation or a fume hood to minimize dust generation.

  • Avoid creating dust clouds.[3] If possible, dampen the powder with water before sweeping.[3]

  • Ground/bond containers and receiving equipment to prevent static discharge, which can be an ignition source for dust explosions.[5]

  • Do not eat, drink, or smoke in the handling area.[3][5]

  • Wash hands thoroughly with soap and water after handling.[3]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[3][5]

  • Store away from incompatible materials and foodstuffs.[3]

  • Protect containers from physical damage and check regularly for leaks.[3]

Emergency and Disposal Plan

Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Use dry clean-up procedures; avoid generating dust.[3] A HEPA-filtered vacuum cleaner is recommended.[3]

    • Alternatively, dampen the spilled material with water to prevent dusting before sweeping.[3]

    • Collect the residue in a sealed, labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent the spillage from entering drains or waterways.[3]

First Aid:

  • Inhalation: Remove the individual to fresh air. If irritation or discomfort persists, seek medical attention.[3][5]

  • Skin Contact: Brush off loose particles and rinse the skin with plenty of water.[5] Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical advice.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 10 minutes, holding the eyelids apart.[5] Remove contact lenses if present and easy to do.[5] Seek medical attention if irritation persists.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.

Disposal: All waste, including contaminated PPE and spill cleanup materials, must be handled in accordance with local, state, and federal regulations.[3] Dispose of the chemical waste by burial in a licensed landfill or by incineration in a licensed facility after mixing with a suitable combustible material.[3] Do not discharge into sewers or waterways.[3][5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Ventilation prep2 Inspect PPE prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Transfer in Ventilated Area handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 handle4 Ground Equipment handle3->handle4 post1 Store Properly handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Doff and Dispose of PPE post2->post3 disp1 Collect Waste in Labeled Container post2->disp1 post4 Wash Hands post3->post4 disp2 Dispose via Licensed Facility disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.